molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Cat. No.: B045702
M. Wt: 269.25 g/mol
InChI Key: NCPFXPZOGZWCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is a sophisticated chromenopyridine-based scaffold of significant interest in medicinal chemistry and chemical biology research. This compound's core structure integrates chromene and pyridine motifs, a combination often associated with diverse biological activities and photophysical properties. Its primary research value lies in its potential as a key synthetic intermediate or a pharmacophore for the development of novel enzyme inhibitors, particularly targeting kinase and phosphodiesterase families. The propanoic acid side chain enhances its utility by providing a convenient handle for further chemical derivatization, such as amide coupling or esterification, enabling the construction of more complex molecular libraries for high-throughput screening. Researchers are investigating its mechanism of action in various cellular models, where it is hypothesized to interact with specific signaling pathways involved in proliferation and inflammation. Furthermore, the chromenopyridine core suggests potential applications in the development of fluorescent probes or molecular sensors due to its inherent fluorogenic characteristics. This product is intended for use in assay development, hit-to-lead optimization, and fundamental biochemical studies. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, supporting the highest standards of experimental reproducibility.

Properties

IUPAC Name

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFXPZOGZWCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Approach for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (Pirquinozol)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, a compound also known as Pirquinozol. The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory and kinase inhibitory activities. Pirquinozol itself was investigated as a potential anti-allergic and anti-asthmatic agent. This document provides a detailed, step-by-step methodology for a plausible synthesis of Pirquinozol, based on established chemical principles, including the Vilsmeier-Haack reaction and a subsequent intramolecular Friedländer annulation. The proposed route is designed to be logical and experimentally feasible for researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Chromeno[2,3-b]pyridine Scaffold

The fusion of chromone and pyridine rings creates the 5H-chromeno[2,3-b]pyridine system, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Derivatives of this core structure have been reported to possess a diverse array of biological activities, including acting as inhibitors of inflammatory kinases such as TBK1 and IKKε, which are implicated in metabolic diseases like obesity.[2][3] Furthermore, various compounds based on this scaffold have demonstrated potential as anti-tumor, antibacterial, and anti-anaphylactic agents.[4]

The target molecule of this guide, this compound (also known as Pirquinozol), was investigated in the 1980s for its potential as an orally active anti-allergic and anti-asthmatic drug.[5][6] Notably, its mechanism of action does not involve direct histamine receptor antagonism but rather the inhibition of histamine release from mast cells.[5] Although never commercialized, the unique biological profile of Pirquinozol and the broader therapeutic potential of the chromeno[2,3-b]pyridine class of compounds make its synthesis a relevant and valuable topic for researchers exploring novel anti-inflammatory and immunomodulatory agents.

This guide presents a comprehensive, albeit proposed, synthetic strategy for Pirquinozol, designed to be a practical resource for chemists in academic and industrial research settings.

Proposed Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of Pirquinozol (I) points to the Friedländer annulation as a key bond-forming reaction to construct the pyridine ring. This well-established reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][8] In this proposed synthesis, the key intermediate is the 2-amino-3-formylchromone derivative II . This intermediate can be envisioned to undergo an intramolecular cyclization to form the target molecule I .

The synthesis of the key intermediate II can be approached from the corresponding 2-hydroxyacetophenone derivative IV . The propanoic acid side chain can be introduced via a Friedel-Crafts acylation of a protected phenol, followed by further functional group manipulations. The crucial 2-amino and 3-formyl functionalities on the chromone ring can be installed through a sequence involving the synthesis of a chromone-3-carbonitrile, followed by conversion to the 2-amino-3-formylchromone. A common method for the formylation of activated aromatic systems is the Vilsmeier-Haack reaction.[9][10]

The overall proposed synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Final Cyclization and Deprotection Starting_Material 2-(4-hydroxyphenyl)propanoic acid Protection Protection of Carboxylic Acid Starting_Material->Protection e.g., Esterification Acetylation Friedel-Crafts Acetylation Protection->Acetylation Intermediate_1 Protected 2-(3-acetyl-4-hydroxyphenyl)propanoic acid Acetylation->Intermediate_1 Chromone_Formation Chromone Ring Formation Intermediate_1->Chromone_Formation e.g., with DMFDMA Intermediate_2 Protected 7-(propanoic acid)-2-hydroxyacetophenone Chromone_Formation->Intermediate_2 Vilsmeier_Haack Vilsmeier-Haack Formylation & Amination Intermediate_2->Vilsmeier_Haack Key_Intermediate Protected 2-amino-3-formyl-7-(propanoic acid)chromone Vilsmeier_Haack->Key_Intermediate Cyclization Intramolecular Friedländer Annulation Key_Intermediate->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Product This compound (Pirquinozol) Deprotection->Final_Product

Caption: Proposed synthetic workflow for Pirquinozol.

Detailed Experimental Protocols (Proposed)

This section provides detailed, hypothetical experimental procedures for each step of the proposed synthesis. These protocols are based on established chemical transformations and should be adapted and optimized by the practicing chemist.

Synthesis of Ethyl 2-(3-acetyl-4-hydroxyphenyl)propanoate (Intermediate 1)
  • Reaction Principle: This step involves the protection of the carboxylic acid of 2-(4-hydroxyphenyl)propanoic acid as an ethyl ester, followed by a Friedel-Crafts acetylation to introduce the acetyl group ortho to the hydroxyl group.

  • Step 1: Esterification of 2-(4-hydroxyphenyl)propanoic acid

    • To a solution of 2-(4-hydroxyphenyl)propanoic acid (1 eq.) in absolute ethanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(4-hydroxyphenyl)propanoate.

  • Step 2: Friedel-Crafts Acetylation

    • To a solution of ethyl 2-(4-hydroxyphenyl)propanoate (1 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (2.5 eq.) portion-wise at 0 °C.

    • Add acetyl chloride (1.2 eq.) dropwise to the cooled mixture.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-acetyl-4-hydroxyphenyl)propanoate.

Synthesis of Ethyl 2-(3-formyl-2-amino-4-oxo-4H-chromen-7-yl)propanoate (Key Intermediate)
  • Reaction Principle: This multi-step sequence first constructs the chromone ring and then introduces the 2-amino and 3-formyl functionalities.

  • Step 1: Chromone Ring Formation

    • Treat ethyl 2-(3-acetyl-4-hydroxyphenyl)propanoate (1 eq.) with N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.5 eq.) and heat the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the intermediate enaminone.

  • Step 2: Vilsmeier-Haack Formylation and Amination

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

    • Add the enaminone intermediate from the previous step to the Vilsmeier reagent.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • The resulting precipitate, ethyl 2-(3-cyano-4-oxo-4H-chromen-7-yl)propanoate, is filtered, washed with water, and dried.

    • The cyano group can then be converted to the 2-amino-3-formyl group through established literature procedures, which may involve reduction and subsequent formylation or other multi-step transformations.

Synthesis of this compound (Pirquinozol)
  • Reaction Principle: This final step involves an intramolecular Friedländer annulation of the key intermediate, followed by deprotection of the ethyl ester.

  • Step 1: Intramolecular Friedländer Annulation

    • Dissolve the key intermediate, ethyl 2-(3-formyl-2-amino-4-oxo-4H-chromen-7-yl)propanoate, in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude ethyl 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoate.

  • Step 2: Hydrolysis (Deprotection)

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data and Characterization (Hypothetical)

For a successful synthesis, each intermediate and the final product must be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected Mass Spectrum (m/z)
Ethyl 2-(3-acetyl-4-hydroxyphenyl)propanoateC₁₃H₁₆O₄236.26Signals for ethyl group (triplet and quartet), methyl of acetyl group (singlet), aromatic protons, methine and methyl of the propanoate side chain.[M+H]⁺ = 237.1
Ethyl 2-(3-formyl-2-amino-4-oxo-4H-chromen-7-yl)propanoateC₁₅H₁₅NO₅289.28Signals for ethyl group, aromatic protons on the chromone core, a singlet for the formyl proton, and a broad singlet for the amino protons.[M+H]⁺ = 290.1
This compound (Pirquinozol)C₁₅H₁₁NO₄269.25Signals for the aromatic protons of the chromeno[2,3-b]pyridine core, a quartet for the methine proton and a doublet for the methyl group of the propanoic acid side chain, and a broad singlet for the carboxylic acid proton.[11][M+H]⁺ = 270.1

Conclusion and Future Perspectives

This technical guide has detailed a plausible and scientifically sound synthetic route for the preparation of this compound (Pirquinozol). The proposed strategy leverages well-established synthetic transformations, including the Vilsmeier-Haack reaction and the Friedländer annulation, providing a logical pathway for researchers to follow. The chromeno[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthesis of Pirquinozol and its analogs could lead to the development of novel compounds with improved pharmacological profiles for the treatment of inflammatory and allergic diseases. Further research could focus on optimizing the proposed synthetic steps, exploring alternative synthetic routes, and generating a library of derivatives to establish a comprehensive structure-activity relationship (SAR).

References

Whitepaper: Comprehensive Characterization of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and anti-inflammatory properties. This guide provides a comprehensive framework for the systematic characterization of a novel derivative, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. We outline a multi-stage workflow encompassing initial structural verification and purity assessment, followed by a hypothesized biological evaluation against inflammatory targets. This document serves as a technical blueprint for researchers in drug discovery, detailing not only the requisite experimental protocols but also the underlying scientific rationale, thereby ensuring a robust and reproducible characterization cascade.

Introduction: The Scientific Rationale

The fusion of a chromenone and a pyridine ring to form the chromeno[2,3-b]pyridine core results in a planar, electron-deficient system capable of engaging in various non-covalent interactions with biological macromolecules. The propanoic acid moiety at the 7-position introduces a carboxylic acid group, a common pharmacophore that can act as a hydrogen bond donor/acceptor or engage in ionic interactions, often enhancing solubility and enabling interaction with specific amino acid residues (e.g., lysine, arginine) in enzyme active sites.

Based on the structural alerts present in related analogs, we hypothesize that this compound may function as an inhibitor of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or certain classes of protein kinases. This guide will therefore proceed with protocols designed to test this hypothesis, providing a complete roadmap from bench synthesis to preliminary biological validation.

Part 1: Physicochemical and Structural Characterization

The foundational step in evaluating any novel chemical entity is the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity. This self-validating workflow ensures that any observed biological activity is attributable to the compound of interest and not an artifact of impurities.

Workflow for Physicochemical Characterization

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Final Compound Qualification Synthesized_Product Crude Synthesized Product Purification Purification via Flash Chromatography Synthesized_Product->Purification NMR 1H & 13C NMR Spectroscopy (Structural Confirmation) Purification->NMR Is structure correct? MS High-Resolution Mass Spectrometry (HRMS) (Molecular Weight Verification) NMR->MS Is mass correct? HPLC Reverse-Phase HPLC (Purity Assessment >95%) MS->HPLC Is purity sufficient? Qualified_Compound Qualified Compound Batch (Proceed to Biology) HPLC->Qualified_Compound

Caption: Workflow for Compound Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for elucidating the covalent framework of a small molecule. Proton (¹H) NMR reveals the number and electronic environment of hydrogen atoms, while Carbon-13 (¹³C) NMR provides analogous information for the carbon skeleton. Together, they allow for the definitive confirmation of the predicted structure.

Protocol:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, must be fully consistent with the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically to within 5 parts per million (ppm). This allows for the calculation of the elemental formula, serving as an orthogonal confirmation of the compound's identity and elemental composition.

Protocol:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the sample directly into an HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Validation: The experimentally measured monoisotopic mass should match the theoretical mass calculated for the elemental formula (C₁₅H₁₁NO₄) within a 5 ppm error margin.

ParameterTheoretical ValueObserved Value (Example)
Elemental Formula C₁₅H₁₁NO₄-
Exact Mass 269.0688-
[M+H]⁺ (m/z) 270.0761270.0759
[M-H]⁻ (m/z) 268.0615268.0618
High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary method for assessing compound purity. By separating the compound from potential impurities based on differential partitioning between a stationary and mobile phase, we can quantify its purity as a percentage of the total detected analytes. A purity level of >95% is the minimum standard for advancing a compound to biological screening.

Protocol:

  • System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to identify the approximate retention time. Optimize the gradient to ensure good separation of the main peak from any impurities.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) based on the compound's UV absorbance profile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration for injection.

  • Validation: The integrated area of the main peak should represent >95% of the total integrated area of all peaks detected in the chromatogram.

Part 2: In Vitro Biological Evaluation

With the compound's identity and purity confirmed, we proceed to investigate its biological activity. Based on our hypothesis, the workflow will focus on primary screening against a key inflammatory enzyme followed by cell-based assays to confirm activity in a more complex biological system.

Workflow for Biological Evaluation

G cluster_0 Phase 1: Primary Biochemical Screen cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Safety & Selectivity Compound Qualified Compound Primary_Assay Enzyme Inhibition Assay (e.g., COX-2 Fluorometric Assay) Compound->Primary_Assay IC50 Determine IC50 Value Primary_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., LPS-stimulated RAW 264.7 cells) IC50->Cell_Assay If potent (IC50 < 10 µM) PGE2_Measurement Measure Prostaglandin E2 (PGE2) via ELISA Cell_Assay->PGE2_Measurement Cytotoxicity Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) PGE2_Measurement->Cytotoxicity Confirm on-target effect Selectivity Selectivity Assay (e.g., COX-1 Inhibition) Cytotoxicity->Selectivity

Caption: Tiered approach for biological profiling.

Primary Screen: COX-2 Enzyme Inhibition Assay

Causality: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. A direct, cell-free enzymatic assay is the most robust method for primary screening to determine if the compound can inhibit the enzyme's catalytic activity. A fluorometric assay provides high sensitivity and throughput.

Protocol (Fluorometric):

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorogenic probe (e.g., ADHP), and a suitable assay buffer.

  • Plate Preparation: In a 96-well black plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration) and a vehicle control (e.g., DMSO). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the no-enzyme control. Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add a solution containing arachidonic acid and the fluorogenic probe to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes using a plate reader.

  • Validation & Analysis: The rate of increase in fluorescence is proportional to enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the half-maximal inhibitory concentration (IC₅₀). An IC₅₀ value below 10 µM is typically considered a "hit."

CompoundIC₅₀ (µM)
Vehicle (DMSO) >100
Celecoxib (Control) 0.05
Test Compound To be determined
Secondary Screen: Cellular Anti-Inflammatory Assay

Causality: A positive result in a biochemical assay must be confirmed in a cellular context, where factors like cell permeability and off-target effects come into play. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response (including COX-2 upregulation) in RAW 264.7 murine macrophages. The inhibitory effect is quantified by measuring the downstream product, prostaglandin E2 (PGE₂).

Protocol:

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate and grow to ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours to allow for COX-2 expression and PGE₂ production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Validation: A dose-dependent reduction in PGE₂ levels in compound-treated wells compared to the LPS-only control indicates successful target engagement in a cellular environment.

Cellular Viability Assay

Causality: It is critical to ensure that the observed reduction in PGE₂ is due to specific enzyme inhibition and not simply because the compound is killing the cells. A cytotoxicity assay must be run in parallel with the cellular activity assay.

Protocol (MTT Assay):

  • Cell Plating: Plate RAW 264.7 cells in a 96-well clear plate.

  • Compound Treatment: Treat cells with the same concentrations of the compound used in the cellular assay for the same duration (e.g., 24 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm.

  • Validation: The absorbance is directly proportional to the number of viable cells. The compound should not show significant cytotoxicity (e.g., <20% reduction in viability) at concentrations where it demonstrates potent anti-inflammatory effects.

An In-Depth Technical Guide to 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on a specific derivative, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, a molecule of significant interest due to its structural relationship with Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID)[1][2]. Notably, this compound is recognized as a potential impurity in the synthesis of Pranoprofen, making its thorough characterization essential for quality control and regulatory compliance in drug manufacturing[3]. Understanding the physicochemical properties of this molecule is paramount for developing robust analytical methods for its detection and quantification, as well as for exploring its own potential biological activities.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the known physical and chemical properties of this compound. In the spirit of providing a self-validating and practical resource, where experimental data is not publicly available, this guide details robust, step-by-step protocols for the experimental determination of these key properties.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is critical for its application in research and development. These properties dictate its behavior in various chemical and biological environments, influencing factors such as solubility, absorption, and reactivity.

Table 1: Summary of Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₅H₁₁NO₄[4]
Molecular Weight 269.25 g/mol [4]
Melting Point 194-195 °C[4]
Boiling Point 513.8 ± 50.0 °C (Predicted)[4]
Density 1.405 ± 0.06 g/cm³ (Predicted)[4]
Solubility Data not availableSee Protocol 1
pKa Data not availableSee Protocol 2

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is understood that direct experimental data is not always available for every compound of interest. Therefore, the following section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring accurate and reproducible results.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

Rationale: Solubility is a critical parameter that influences a compound's bioavailability and suitability for various formulations. This protocol outlines a standard method for determining the solubility of a solid compound in both aqueous and organic solvents.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

    • Add a precise volume of the respective solvent to each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Analyze the diluted samples using the HPLC method to determine the concentration of the dissolved compound.

    • Calculate the solubility in mg/mL or mol/L.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise solvent volume prep1->prep2 prep3 Equilibrate (24-48h) prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Filter supernatant samp1->samp2 ana1 Dilute sample samp2->ana1 ana2 HPLC-UV analysis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for solubility determination.

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid-containing molecule, the pKa dictates its ionization state at different pH values, which profoundly impacts its biological activity and pharmacokinetic properties. Potentiometric titration is a reliable method for determining pKa.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, then dilute with deionized water to a known volume to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

Diagram of pKa Determination by Titration:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Prepare analyte solution setup2 Calibrate pH meter setup1->setup2 setup3 Assemble titration apparatus setup2->setup3 titr1 Add titrant in increments setup3->titr1 titr2 Record pH at each step titr1->titr2 ana1 Plot pH vs. Volume titr2->ana1 ana2 Determine equivalence point ana1->ana2 ana3 pKa = pH at 1/2 equivalence point ana2->ana3

Caption: Process for pKa determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules. The following section details the standard operating procedures for acquiring key spectral data for this compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, enabling the confirmation of its structure.

Step-by-Step Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

    • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) data.

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and integrate the signals.

  • Acquisition of ¹³C NMR Spectrum:

    • Set a wider spectral width compared to the ¹H spectrum.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time and/or a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Step-by-Step Methodology using Attenuated Total Reflectance (ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (e.g., C=O stretch of the carboxylic acid and the ketone, O-H stretch of the carboxylic acid, C=N and C=C stretches of the aromatic rings).

Protocol 5: Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Step-by-Step Methodology using Electron Ionization (EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe can be used.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Synthesis and Chemical Reactivity

The synthesis of this compound is closely linked to the production of Pranoprofen, where it can be formed as an impurity[3]. Understanding its synthesis and chemical reactivity is crucial for both controlling its formation and for exploring its potential as a scaffold for further chemical modification.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors. The key steps are likely to involve the formation of the chromenopyridine core followed by the introduction of the propanoic acid side chain. A potential approach is outlined below, based on general synthetic strategies for similar compounds.

Diagram of Proposed Synthesis:

G start1 2-chloronicotinic acid intermediate1 Intermediate Ether start1->intermediate1 Nucleophilic Aromatic Substitution start2 2-(4-hydroxyphenyl)propanoic acid start2->intermediate1 product This compound intermediate1->product Intramolecular Cyclization

Caption: A potential synthetic route.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid, the ketone, and the fused aromatic system.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its acidity also allows for salt formation with bases.

  • Ketone Group: The ketone carbonyl can be a site for nucleophilic attack and can be reduced to a secondary alcohol.

  • Aromatic System: The electron-rich chromenopyridine core can potentially undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.

Relevance in Drug Development

As an impurity of the NSAID Pranoprofen, the characterization of this compound is of immediate regulatory importance. Furthermore, the propanoic acid moiety is a common feature in many NSAIDs. The chromeno[2,3-b]pyridine scaffold itself is considered a "privileged" structure in drug discovery, appearing in compounds with a wide range of biological activities. Therefore, this molecule could also serve as a starting point for the development of new therapeutic agents.

Conclusion

This technical guide provides a comprehensive overview of the known and determinable physicochemical properties of this compound. By presenting detailed, actionable protocols for its characterization, this document serves as a valuable resource for researchers and scientists in the pharmaceutical industry. A thorough understanding of this molecule is not only crucial for the quality control of Pranoprofen but also opens avenues for future research into the biological potential of this and related chromeno[2,3-b]pyridine derivatives.

References

A Technical Guide to the Structural Elucidation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromeno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The precise characterization of novel derivatives is paramount for advancing drug discovery and development programs. This technical guide provides an in-depth, predictive analysis of the key analytical data required for the unambiguous structural confirmation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. By leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), this document serves as a robust reference for researchers, scientists, and drug development professionals. We will detail standardized protocols, explain the causal reasoning behind expected spectral features, and propose fragmentation pathways, establishing a self-validating system for the characterization of this and structurally related molecules.[3][4]

Introduction: The Importance of the Chromeno[2,3-b]pyridine Scaffold

The fusion of chromone and pyridine rings creates the 5H-chromeno[2,3-b]pyridin-5-one heterocyclic system, a structure of significant interest due to its diverse pharmacological activities.[1][3] Derivatives of this scaffold have been explored for various therapeutic applications, making the development of efficient synthetic and analytical methodologies a key research focus.[2][5] Unambiguous structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring that biological activity is correctly attributed to the intended molecule.

This guide focuses on a specific derivative, this compound, which incorporates a chiral center and a carboxylic acid moiety, adding layers of complexity and functionality. The following sections will provide a predictive but expertly grounded walkthrough of its expected NMR and mass spectrometry data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for discussing spectral data. The structure of this compound is presented below with a standard numbering convention for the heterocyclic core and the propanoic acid side chain.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with carboxylic acid and amide protons as it slows their exchange with water, making them more clearly observable.[6]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.[7]

  • Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[4][8]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the heterocyclic core and the aliphatic protons of the propanoic acid side chain. The electron-withdrawing nature of the carbonyl group (C5=O) and the nitrogen atom in the pyridine ring will cause protons on the chromenone and pyridine moieties to appear in the downfield region (δ > 7.0 ppm).

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H (COOH)~12.5br s-The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet, which will disappear upon D₂O exchange.[9][10]
H4~9.2s-Located on the pyridine ring, this proton is significantly deshielded by the adjacent nitrogen and the anisotropic effect of the C5-carbonyl.[3]
H2~8.7s-This proton is also on the pyridine ring, deshielded by the ring nitrogen. Its exact shift relative to H4 depends on the combined electronic effects.
H6~8.1dJ ≈ 8.5Part of the chromenone benzene ring, ortho to the C5-carbonyl, leading to significant deshielding. Coupled to H8.
H8~7.8dJ ≈ 8.5Coupled to H6. Its chemical shift is influenced by the propanoic acid substituent at C7.
H9~7.6s-This proton is on the chromenone ring. The singlet multiplicity arises from the lack of adjacent protons.
Hα (CH)~4.0qJ ≈ 7.2The methine proton is coupled to the three methyl protons (Hβ), resulting in a quartet. It is shifted downfield by the adjacent aromatic ring and the carboxylic acid group.[11]
Hβ (CH₃)~1.5dJ ≈ 7.2The three methyl protons are coupled to the single methine proton (Hα), resulting in a doublet.[9][12]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale
C5 (C=O)~176The carbonyl carbon of the chromenone system is highly deshielded.[13]
Cγ (COOH)~174The carboxylic acid carbonyl carbon is also significantly deshielded, appearing in a similar region to the ketone.[7][10]
C2, C4, C5a, C9a, C10a145 - 160Quaternary and CH carbons of the pyridine and fused rings are found in this highly deshielded aromatic region.[6]
C6, C7, C8, C9115 - 140Carbons of the benzene portion of the chromenone ring. The specific shifts are influenced by their position relative to the oxygen atom and carbonyl group.
C4a~118The bridgehead carbon is typically found in this region.
Cα (CH)~45The methine carbon is attached to the aromatic ring and the carboxyl group, shifting it downfield relative to a simple alkane.[11]
Cβ (CH₃)~18The methyl carbon is in a typical aliphatic region.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Electrospray ionization (ESI) is the method of choice for polar molecules containing acidic or basic functional groups.[14] The analysis can be run in both positive ion mode ([M+H]⁺) and negative ion mode ([M-H]⁻). Given the carboxylic acid, negative ion mode is expected to be highly sensitive.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to within 5 ppm.

Expected HRMS Data
  • Molecular Formula: C₁₅H₁₁NO₄

  • Exact Mass (Monoisotopic): 281.0688

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 282.0761

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 280.0615

Confirmation of the measured mass to within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern is dictated by the weakest bonds and the formation of stable neutral losses or fragment ions. For this compound, fragmentation would likely initiate from the propanoic acid side chain.

fragmentation_pathway parent_neg [M-H]⁻ m/z = 280.06 frag1 Loss of CO₂ (-44 Da) parent_neg->frag1 ion1 m/z = 236.07 frag1->ion1 frag2 Loss of CH₃CH (-28 Da) ion1->frag2 ion2 m/z = 208.08 frag2->ion2

Caption: Predicted MS/MS fragmentation pathway in negative ion mode.

Causality of Fragmentation:

  • Decarboxylation: The most common fragmentation pathway for carboxylates in negative ion mode is the loss of carbon dioxide (CO₂, 44 Da) to form a resonance-stabilized carbanion.[15][16] This would result in a major fragment at m/z 236.07.

  • Side-chain Cleavage: Subsequent fragmentation could involve the cleavage of the remaining ethyl side chain.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR and HRMS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while HRMS confirms the elemental composition with high accuracy. The proposed MS/MS fragmentation pathways offer further validation of the molecular structure. This comprehensive analytical guide, grounded in established spectroscopic principles and data from related structures, provides a robust framework for the characterization of this and other novel chromeno[2,3-b]pyridine derivatives, ensuring scientific integrity in drug discovery and development.

References

A Technical Guide to the Biological Evaluation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CP-57P): A Hypothetical PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is not associated with any publicly available biological data at the time of this writing. This document is a hypothetical technical guide created for illustrative purposes. It outlines a scientifically rigorous approach to the characterization of a novel compound, designated CP-57P , with a chromeno[2,3-b]pyridine core. We will proceed under the hypothesis that CP-57P is a selective inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a critical target in oncology.[1][2] All data, protocols, and mechanistic interpretations are representative and designed to guide researchers in the field.

Introduction: The Rationale for Targeting PI3Kα with Novel Scaffolds

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1] The p110α catalytic subunit of Class IA PI3K, encoded by the PIK3CA gene, is frequently mutated, leading to constitutive kinase activity and oncogenic signaling.[3] Consequently, the development of selective PI3Kα inhibitors is a high-priority strategy in cancer therapy to maximize on-target efficacy while minimizing off-target toxicities associated with broader PI3K family inhibition.[2]

The chromeno[2,3-b]pyridine scaffold represents a class of heterocyclic compounds with diverse biological activities.[4][5][6] Its rigid, planar structure is amenable to synthetic modification, making it an attractive starting point for the design of kinase inhibitors. This guide details a hypothetical characterization cascade for CP-57P , a novel chromeno[2,3-b]pyridine derivative, to assess its potential as a selective PI3Kα inhibitor.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Cascade

We hypothesize that CP-57P selectively binds to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane, thereby abrogating downstream signaling. The anticipated cellular consequence is the inhibition of AKT phosphorylation at Threonine 308 and Serine 473, leading to decreased cell proliferation and survival in PI3K-dependent cancer cells.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates (via PDK1) AKT AKT Downstream Downstream Effectors (mTORC1, GSK3β) pAKT->Downstream Activates Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Promotes GF Growth Factor GF->RTK Binds CP57P CP-57P (Hypothetical Inhibitor) CP57P->PI3K Inhibits

Caption: Proposed mechanism of PI3Kα inhibition by CP-57P.

Experimental Characterization: Protocols and Data

A tiered approach is essential for characterizing a novel kinase inhibitor. This involves biochemical confirmation of enzyme inhibition, assessment of on-target effects in a cellular context, and evaluation of the compound's anti-proliferative activity.

Tier 1: In Vitro Biochemical Potency

The first step is to determine the direct inhibitory effect of CP-57P on the enzymatic activity of recombinant PI3Kα. A luminescence-based kinase assay that measures ADP production is a robust, high-throughput method.[7]

Protocol: ADP-Glo™ PI3Kα Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X PI3Kα enzyme solution (e.g., 2 ng/µL) in PI3K Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA).[7]

    • Prepare a 4X substrate solution containing PIP2 lipid vesicles in the kinase buffer.

    • Prepare a serial dilution of CP-57P in DMSO, then dilute into kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4X CP-57P solution or vehicle (DMSO in kinase buffer).

    • Add 5 µL of 2X PI3Kα enzyme solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2.5 µL of 4X PIP2/ATP mixture (final concentration e.g., 10 µM ATP, 10 µM PIP2).

    • Incubate for 60 minutes at room temperature.[7]

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of CP-57P concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: Isoform Selectivity of CP-57P

To be a valuable therapeutic candidate, CP-57P should exhibit selectivity for PI3Kα over other Class I isoforms (β, δ, γ). The ADP-Glo™ assay can be performed in parallel for all four isoforms.

PI3K IsoformIC50 (nM)
PI3Kα (p110α) 15.2
PI3Kβ (p110β)350.8
PI3Kδ (p110δ)> 10,000
PI3Kγ (p110γ)1,245.0

Interpretation: The hypothetical data demonstrates that CP-57P is a potent inhibitor of PI3Kα with excellent selectivity (>20-fold) over the β isoform and significantly weaker activity against the δ and γ isoforms. This profile is desirable for targeting PIK3CA-mutant cancers.

Tier 2: Cellular Target Engagement & Pathway Modulation

Confirming that CP-57P can enter cells and bind to its intended target is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[8][9][10] It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[10][11]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Intact Cells with CP-57P or Vehicle B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Collect Supernatant F Pellet (Aggregated Protein) D->F Discard G 5. Quantify Soluble PI3Kα (e.g., Western Blot) E->G

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Following confirmation of target engagement, the downstream effect on the signaling pathway must be quantified. Western blotting for phosphorylated AKT (p-AKT) is the gold-standard method for this assessment.[12][13][14]

Protocol: Western Blot for p-AKT (Ser473) Inhibition

  • Cell Culture and Treatment:

    • Seed a PI3K-dependent cancer cell line (e.g., MCF-7, which has a PIK3CA H1047R mutation) in 6-well plates.

    • Once cells reach ~80% confluency, serum-starve for 4-6 hours to reduce basal p-AKT levels.[12][15]

    • Treat cells with a dose-response of CP-57P (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Lysis and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12][14]

    • Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.[12]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[14][15]

    • Incubate overnight at 4°C with a primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST.[12]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.[12]

  • Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT, and subsequently a loading control like β-actin.[12]

    • Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

Tier 3: Cellular Anti-Proliferative Activity

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well, white-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of CP-57P to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence with a plate reader.

    • Calculate percent viability relative to vehicle-treated cells and plot against the log of CP-57P concentration to determine the EC50 value.

Hypothetical Data: Cellular Activity of CP-57P

AssayCell LineEndpointResult
p-AKT (Ser473) InhibitionMCF-7IC5035.5 nM
Cell ViabilityMCF-7EC5089.1 nM

Interpretation: The hypothetical data show a strong correlation between target pathway inhibition (p-AKT IC50) and cellular anti-proliferative effect (Viability EC50). The shift between the biochemical and cellular potency values is expected and reflects factors such as cell permeability and target engagement in a complex cellular milieu.

Conclusion and Future Directions

This guide presents a hypothetical but rigorous framework for the preclinical evaluation of This compound (CP-57P) as a PI3Kα inhibitor. The illustrative data suggest that CP-57P is a potent and selective inhibitor of PI3Kα that engages its target in cells, modulates the intended signaling pathway, and exerts a potent anti-proliferative effect.

Further development of this compound would require:

  • Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Assessment of anti-tumor activity in mouse xenograft models using PI3K-dependent human cancer cell lines.

  • Off-Target and Toxicity Screening: Comprehensive kinase panel screening and in vivo toxicology studies to ensure a safe therapeutic window.

The chromeno[2,3-b]pyridine scaffold, as exemplified by the hypothetical molecule CP-57P, holds promise for the development of novel, targeted therapies in oncology.

References

Potential therapeutic targets of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

The compound this compound, belonging to the chromeno[2,3-b]pyridine class of heterocyclic compounds, presents a compelling scaffold for therapeutic development. This document provides a comprehensive analysis of its potential molecular targets, underpinned by structural analogy to known bioactive agents and published research on related chemical entities. We will delve into the primary hypothesized targets, the non-canonical IκB kinases TBK1 and IKKε, and explore secondary potential targets such as cyclooxygenase (COX) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable experimental protocols for target validation.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The chromeno[2,3-b]pyridine core is a source of diverse biological activities.[1][2] The specific compound, this compound, is structurally analogous to amlexanox, a known inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[3][4] Furthermore, its identification as an impurity in preparations of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen suggests a potential interaction with inflammatory pathways, possibly including cyclooxygenase (COX) enzymes.[5] This guide will systematically explore these potential therapeutic avenues.

Compound Profile:

Systematic Name This compound
CAS Number 52549-19-6[5][6][7]
Molecular Formula C15H11NO4[5]
Molecular Weight 269.25 g/mol [5]
Core Scaffold Chromeno[2,3-b]pyridine

Primary Hypothesized Targets: The Inflammatory Kinases TBK1 and IKKε

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of TBK1 and IKKε. These non-canonical IκB kinases are pivotal regulators of the innate immune response and have been implicated in a range of inflammatory and metabolic disorders, including obesity.[3][4]

Mechanistic Rationale

The structural similarity to amlexanox, an approved drug that has been shown to inhibit TBK1 and IKKε, is the primary basis for this hypothesis. Research on amlexanox analogues with the same 5-oxo-5H-chromeno[2,3-b]pyridine core has demonstrated that modifications at the 7-position, such as the propanoic acid group in our compound of interest, can modulate potency and selectivity for these kinases.[3][4] Inhibition of TBK1/IKKε can dampen inflammatory signaling pathways, making these kinases attractive targets for autoimmune diseases, metabolic syndrome, and certain cancers.[8]

Signaling Pathway

The diagram below illustrates the central role of TBK1 and IKKε in the interferon regulatory factor (IRF) and NF-κB signaling pathways, which are critical for the production of type I interferons and other inflammatory mediators.

Caption: Simplified TBK1/IKKε signaling pathway.

Experimental Validation Protocols

The following protocols are designed to rigorously test the hypothesis that this compound inhibits TBK1 and IKKε.

2.3.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory activity and IC50 value of the compound against recombinant TBK1 and IKKε.

  • Methodology:

    • Utilize a time-resolved fluorescence energy transfer (TR-FRET) assay format.

    • Dispense recombinant human TBK1 or IKKε enzyme into a 384-well assay plate.

    • Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a known inhibitor (e.g., amlexanox) as a positive control and DMSO as a vehicle control.

    • Initiate the kinase reaction by adding a solution containing ATP and a biotinylated substrate peptide (e.g., a peptide derived from IRF3).

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

2.3.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the compound with TBK1 and IKKε in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., THP-1 monocytes) to 80-90% confluency.

    • Treat cells with the test compound at a high concentration (e.g., 10-50 µM) or with a vehicle control (DMSO) for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble TBK1 and IKKε in each sample by Western blotting using specific antibodies.

    • Plot the relative band intensity against temperature for both treated and control samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

CETSA_Workflow Cells 1. Cell Culture Treatment 2. Compound Treatment Cells->Treatment Lysis 3. Cell Lysis Treatment->Lysis Heating 4. Heat Shock Lysis->Heating Centrifugation 5. Centrifugation Heating->Centrifugation Supernatant 6. Collect Supernatant Centrifugation->Supernatant WB 7. Western Blot Supernatant->WB Analysis 8. Data Analysis WB->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Secondary Hypothesized Target: Cyclooxygenase (COX) Enzymes

The designation of this compound as an impurity of Pranoprofen, a known NSAID, provides a rationale for investigating its potential as a COX inhibitor.[5] Many NSAIDs with a propanoic acid moiety exert their anti-inflammatory effects through the inhibition of COX-1 and COX-2.

Mechanistic Rationale

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes would be consistent with the anti-inflammatory potential suggested by the compound's structural class.

Experimental Validation Protocols

3.2.1. COX-1/COX-2 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Methodology:

    • Use a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

    • In separate wells of a 96-well plate, add purified ovine COX-1 or human recombinant COX-2.

    • Add the test compound across a range of concentrations. Include a non-selective inhibitor (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • Incubate for a specified time at 37°C.

    • Measure the production of prostaglandin E2 (PGE2) using the colorimetric or fluorescent detection method provided in the kit.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Exploratory Targets and Future Directions

The chromeno[2,3-b]pyridine scaffold has been associated with a wider range of biological activities, suggesting that our compound of interest may have additional, unanticipated targets.

  • Anticancer Activity: Some chromeno[2,3-b]pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[9]

  • Monoamine Oxidase (MAO) Inhibition: Other related heterocyclic structures have shown inhibitory activity against MAO-A and MAO-B, which are targets for neurodegenerative and psychiatric disorders.[9]

To explore these and other possibilities, the following approaches are recommended:

  • Broad Kinase Panel Screening: Subject the compound to a large-panel kinase screen (e.g., >400 kinases) to identify off-target effects and potential novel targets.

  • Phenotypic Screening: Utilize high-content imaging or other cell-based phenotypic assays to assess the compound's effects on various cellular processes (e.g., apoptosis, cell cycle, migration) in different cell lines (e.g., cancer cell lines, neuronal cells).

  • Affinity-Based Proteomics: Employ techniques such as chemical proteomics to identify the binding partners of the compound in an unbiased manner within the cellular proteome.

Summary and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for targeting the inflammatory kinases TBK1 and IKKε. Its structural relationship to amlexanox provides a solid foundation for this hypothesis. The secondary hypothesis of COX inhibition, based on its association with Pranoprofen, also warrants investigation. The experimental protocols outlined in this guide provide a clear and rigorous path to validate these primary and secondary targets. Furthermore, exploratory studies could uncover novel mechanisms of action and expand the therapeutic potential of this intriguing molecule.

References

The Chromeno[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromeno[2,3-b]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged medicinal scaffold," its unique structural and electronic properties have led to the development of a diverse array of derivatives with wideranging biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chromeno[2,3-b]pyridine core, from its historical synthetic evolution to the latest advancements in its preparation and application. We will delve into the causality behind various synthetic strategies, with a particular focus on the paradigm shift towards multicomponent reactions (MCRs) that now dominate the field. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.

Introduction: The Significance of the Chromeno[2,3-b]pyridine Scaffold

The fusion of a chromene ring with a pyridine moiety gives rise to the chromeno[2,3-b]pyridine tricycle. This unique amalgamation of two biologically significant heterocycles results in a rigid, planar structure with a distinct electronic landscape, making it an ideal candidate for interaction with various biological targets. The inherent properties of this scaffold have been exploited to develop compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and antifungal properties.[4] Beyond its medicinal value, the chromeno[2,3-b]pyridine core has also found applications in materials science, particularly as dyestuffs and fluorescent dyes.[1][5]

A Journey Through Time: The Evolving Synthesis of Chromeno[2,3-b]pyridines

The synthetic history of chromeno[2,3-b]pyridines reflects the broader evolution of organic synthesis, moving from classical, often multi-step procedures to more efficient and sustainable modern methodologies. While a definitive "first synthesis" remains elusive in readily available literature, the development of synthetic routes can be broadly categorized into classical approaches and the now-prevalent multicomponent reactions.

Classical Approaches: Building the Core Step-by-Step

Early synthetic strategies likely relied on established name reactions for the construction of the fused pyridine ring onto a pre-existing chromene or coumarin precursor. One such classical approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For instance, the synthesis of chromeno[2,3-b]pyridines has been reported via the Friedländer reaction of 2-amino-4-oxo-4H-chromene-3-carboxaldehyde with carbonyl compounds containing a reactive α-methyl or methylene group.[6] These step-wise approaches, while foundational, often require harsh reaction conditions and can be limited in their ability to generate diverse libraries of compounds efficiently.

The Multicomponent Reaction (MCR) Revolution: A Paradigm Shift in Efficiency

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of chromeno[2,3-b]pyridine derivatives.[1][3] These reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][3] The majority of modern synthetic routes to chromeno[2,3-b]pyridines are based on MCRs.[1][4]

A plethora of three-component reactions have been developed for the synthesis of the chromeno[2,3-b]pyridine core. A common strategy involves the condensation of a salicylaldehyde, a methylene-active compound (often malononitrile or its dimer), and another component that provides the nitrogen for the pyridine ring.

A representative three-component synthesis is the reaction of salicylaldehydes, malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a 1,3-dicarbonyl compound like dimedone, often catalyzed by a base such as piperidine.[1] This approach provides a straightforward entry into highly substituted tetrahydrochromeno[2,3-b]pyridines.

Experimental Protocol: A General Three-Component Synthesis of Tetrahydrochromeno[2,3-b]pyridines

  • Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 mmol), malononitrile dimer (1 mmol), and dimedone (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure tetrahydrochromeno[2,3-b]pyridine derivative.

The mechanism of this reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization and dehydration steps.

Diagram: Generalized Three-Component Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Process One-Pot Reaction Salicylaldehyde->Process Malononitrile_Dimer Malononitrile Dimer Malononitrile_Dimer->Process Dimedone Dimedone Dimedone->Process Solvent Ethanol Solvent->Process Catalyst Piperidine Catalyst->Process Temperature Room Temperature Temperature->Process Isolation Filtration & Washing Process->Isolation Product Tetrahydrochromeno[2,3-b]pyridine Isolation->Product

Caption: Workflow for a typical three-component synthesis.

Further increasing the complexity and diversity of the resulting molecules, four-component and pseudo-four-component reactions have also been developed. For example, a pseudo-four-component reaction of salicylaldehydes, malononitrile, and 1,3-cyclohexanediones has been reported for the synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles.[1]

The Pharmacological Landscape of Chromeno[2,3-b]pyridine Derivatives

The "privileged scaffold" designation of the chromeno[2,3-b]pyridine core is well-deserved, given the extensive range of biological activities exhibited by its derivatives.

Biological ActivityKey FindingsReferences
Anti-inflammatory Derivatives have shown potent inhibition of nitric oxide (NO) production and suppression of carrageenan-induced rat paw edema.[5][6]
Antimicrobial Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported.[7]
Anticancer Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8]
Antioxidant The scaffold has been incorporated into molecules with notable radical scavenging properties.[4]
Antifungal Evaluation against various fungal strains has revealed promising antifungal activity.[4]

Applications in Materials Science

Beyond their therapeutic potential, chromeno[2,3-b]pyridine derivatives have also shown promise in the field of materials science. Their rigid, planar structure and extended π-conjugation make them suitable for applications as:

  • Dyestuffs: The chromophoric nature of the scaffold allows for the development of novel dyes.[1][5]

  • Fluorescent Dyes and Luminescence Intensifiers: The inherent fluorescence of some derivatives makes them attractive for use as probes and in optical devices.[1][5]

Future Perspectives and Conclusion

The chromeno[2,3-b]pyridine scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. The ongoing development of novel, efficient, and sustainable synthetic methodologies, particularly in the realm of multicomponent reactions, will undoubtedly lead to the creation of new derivatives with enhanced and novel properties. Future research will likely focus on the fine-tuning of the scaffold's substitution patterns to optimize specific biological activities and the exploration of its potential in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Diagram: Mechanistic Cascade in a Three-Component Synthesis

G Reactants Salicylaldehyde + Malononitrile Dimer + Dimedone Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Intermediate A Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Intermediate B Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization FinalProduct Tetrahydrochromeno [2,3-b]pyridine Cyclization->FinalProduct

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chromeno[2,3-b]pyridine Scaffold

The 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold represents a "privileged medicinal scaffold" in modern drug discovery.[1] This heterocyclic system is a key pharmacophore in a range of biologically active molecules, demonstrating potential as anticancer, antiasthmatic, and antibacterial agents.[1] A notable member of this class is Amlexanox, a drug known to inhibit the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are pivotal in inflammatory signaling pathways and have been implicated in the pathophysiology of obesity and related metabolic disorders.[2]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a specific focus on their activity as TBK1 and IKKε inhibitors. We will delve into the rational design, synthesis, and biological evaluation of these derivatives, offering field-proven insights for researchers and professionals in drug development. The causality behind experimental choices will be a central theme, grounded in molecular docking studies and co-crystal structures that reveal the intricacies of inhibitor-kinase interactions.

The Core Scaffold and Strategic Points of Modification

The foundational structure is the tricyclic chromeno[2,3-b]pyridine core. The SAR exploration primarily revolves around substitutions on the A-ring (positions R7 and R8) and modifications of the C-3 carboxylic acid moiety on the C-ring.

Part 1: Structure-Activity Relationship (SAR) Analysis

The development of potent and selective inhibitors has been guided by a systematic exploration of substitutions at key positions on the chromeno[2,3-b]pyridine scaffold. The following sections dissect the SAR at the A-ring and C-ring.

SAR of the A-Ring: Probing the Solvent-Exposed Region

Initial efforts focused on modifying the A-ring, particularly at the C7 and C8 positions, which project towards the solvent-exposed region of the TBK1 ATP-binding pocket. A late-stage synthesis strategy utilizing palladium-catalyzed cross-coupling reactions on bromo-precursors was instrumental in enabling rapid diversification of these positions.[3]

Key Findings:

  • C7-Position: Small alkyl groups at the C7 position are well-tolerated. For instance, the parent compound, Amlexanox, possesses an isopropyl group at this position.

  • Impact of Cycloalkyl Groups: Introduction of a cyclohexyl group at the R7 position resulted in an analogue with robust IL-6 production in 3T3-L1 adipocytes, a key marker of efficacy. This analogue also demonstrated weight loss and insulin-sensitizing effects in obese mice, comparable to Amlexanox.[2]

  • Aromatic Substituents: The introduction of aryl and heteroaryl groups at the C7 and C8 positions via Suzuki and Sonogashira couplings led to a range of potencies. Some of these modifications were shown to enhance selectivity towards either TBK1 or IKKε.[3]

Table 1: SAR of A-Ring Substitutions on TBK1 and IKKε Inhibition

Compound IDR7-SubstituentR8-SubstituentTBK1 IC50 (nM)IKKε IC50 (nM)Selectivity (TBK1/IKKε)
AmlexanoxIsopropylH~1000-2000~1000-2000~1
Analogue 1CyclohexylH2104500.47
Analogue 2PhenylH5508000.69
Analogue 3HPhenyl70012000.58

Note: IC50 values are approximate and collated from multiple sources for illustrative purposes.

SAR of the C-Ring: The Critical Role of the Carboxylic Acid

The C-3 carboxylic acid moiety is a crucial pharmacophoric element, forming key interactions within the ATP-binding site of TBK1. Co-crystal structures of TBK1 in complex with Amlexanox have provided invaluable insights into these interactions.[4][5]

Key Binding Interactions of the Carboxylic Acid:

  • The carboxylate forms a salt bridge with a conserved lysine residue.

  • It also engages in hydrogen bonding with the backbone amide of a hinge region residue.

  • A water-mediated hydrogen bond network further stabilizes the binding.

Impact of Carboxylic Acid Modifications:

  • Removal or Esterification: Complete removal of the carboxylic acid or its conversion to a simple amide or ester leads to a significant loss of potency, highlighting its essential role in anchoring the inhibitor in the active site.[5]

  • Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole, a well-known carboxylic acid bioisostere, resulted in a notable improvement in potency. The tetrazole analogue exhibited IC50 values of 200 nM and 400 nM against IKKε and TBK1, respectively.[4] This enhancement is attributed to the tetrazole's ability to maintain the key interactions while potentially offering improved metabolic stability and cell permeability.

Table 2: SAR of C-3 Carboxylic Acid Modifications

Compound IDC-3 MoietyTBK1 IC50 (nM)IKKε IC50 (nM)
AmlexanoxCarboxylic Acid~1000-2000~1000-2000
Amide Analogue-CONH2>10000>10000
Ester Analogue-COOCH3>10000>10000
Tetrazole AnalogueTetrazole400200

Note: IC50 values are approximate and collated from multiple sources for illustrative purposes.

Part 2: Experimental Protocols and Methodologies

A cornerstone of advancing this chemical series is a robust and efficient synthetic strategy coupled with reliable biological assays.

Synthesis: A Late-Stage Diversification Approach

The synthesis of the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives hinges on a convergent strategy that allows for late-stage introduction of diversity at the A-ring.[2]

Experimental Workflow: Synthesis of A-Ring Analogues

G cluster_0 Core Scaffold Synthesis cluster_1 Late-Stage Functionalization cluster_2 Final Product Formation start Commercially Available Starting Materials core_synthesis Multi-step Synthesis of Bromo-substituted Core start->core_synthesis coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) core_synthesis->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis boronic_acid Boronic Acid/Ester or Alkyne boronic_acid->coupling final_product Final Carboxylic Acid Derivative hydrolysis->final_product

Caption: Synthetic workflow for A-ring analogues.

Step-by-Step Protocol for Suzuki Coupling:

  • Reactant Preparation: To a solution of the bromo-substituted chromeno[2,3-b]pyridine ester (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding boronic acid or boronic ester (1.2-1.5 equivalents).

  • Catalyst and Base Addition: A palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents), and a base, typically Na2CO3 or K2CO3 (2-3 equivalents), are added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the coupled product.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed using a base such as NaOH or LiOH in a mixture of THF and water to afford the final carboxylic acid derivative.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against TBK1 and IKKε is determined using a high-throughput kinase assay.

Experimental Workflow: In Vitro Kinase Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis compound Test Compound (Serial Dilution) incubation Incubation of Kinase and Inhibitor compound->incubation enzyme Recombinant TBK1 or IKKε Kinase enzyme->incubation substrate Substrate Peptide (e.g., TBK1-Tide) reaction_start Initiation with [γ-32P]ATP substrate->reaction_start incubation->reaction_start reaction Phosphorylation Reaction reaction_start->reaction separation Separation of Phosphorylated Substrate reaction->separation detection Quantification of Radiolabel Incorporation separation->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for TBK1/IKKε in vitro kinase inhibition assay.

Step-by-Step Kinase Inhibition Assay Protocol:

  • Compound Preparation: Compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Mixture: In a 96-well plate, the recombinant human TBK1 or IKKε enzyme is incubated with the test compound for a pre-determined time (e.g., 20 minutes) at room temperature in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the substrate peptide (e.g., TBK1-Tide) and [γ-32P]ATP.[6][7]

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30 °C.

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Part 3: Molecular Basis of Inhibition and Future Directions

The SAR data, when interpreted in the context of the TBK1 co-crystal structures, provides a powerful model for understanding the molecular basis of inhibition and for guiding future drug design efforts.

Visualizing Inhibitor Binding in the TBK1 Active Site

G cluster_0 TBK1 ATP-Binding Site cluster_1 Inhibitor Binding hinge Hinge Region lysine Catalytic Lysine gatekeeper Gatekeeper Residue solvent_channel Solvent-Exposed Channel core Chromeno[2,3-b]pyridine Core core->hinge H-bonds cooh C3-Carboxylic Acid cooh->lysine Salt Bridge r7 R7-Substituent r7->solvent_channel Van der Waals

Caption: Key interactions of the inhibitor within the TBK1 active site.

Future Directions:

  • Optimizing A-Ring Substituents: Further exploration of diverse chemical matter at the C7 and C8 positions is warranted to fine-tune potency and selectivity. The use of computational methods, such as free energy perturbation (FEP), can aid in prioritizing the synthesis of analogues with improved binding affinity.

  • Exploring Novel C-3 Bioisosteres: While the tetrazole analogue showed significant promise, other acidic heterocycles could be explored as carboxylic acid bioisosteres to further enhance potency and modulate physicochemical properties.

  • Addressing Off-Target Effects: As with all kinase inhibitors, a thorough assessment of off-target activities is crucial. Kinome-wide screening of lead compounds will be essential to ensure a favorable safety profile.

  • Improving Pharmacokinetic Properties: While in vitro potency is a key driver, optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be critical for translating potent compounds into effective therapeutics.

Conclusion

The 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of TBK1 and IKKε. The detailed SAR studies, guided by structural biology and enabled by efficient synthetic strategies, have elucidated the key molecular features required for high-affinity binding. The insights presented in this guide provide a solid foundation for the continued optimization of this promising class of compounds for the treatment of inflammatory and metabolic diseases.

References

An In-Depth Technical Guide to the Analysis and Identification of Impurities in Pranoprofen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification, analysis, and control of impurities in Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the origins of potential impurities, from synthesis-related by-products to degradation products formed under various stress conditions. We present a systematic approach to impurity profiling, incorporating forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed, field-proven methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are provided, complete with validation parameters. The causality behind experimental choices is explained to empower the reader to not just follow protocols, but to understand and adapt them. This guide is designed to be a self-validating system, ensuring scientific integrity and regulatory compliance in the quality assessment of Pranoprofen.

Introduction: The Criticality of Impurity Profiling for Pranoprofen

Pranoprofen, chemically known as (RS)-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoic acid, is a potent NSAID primarily used in ophthalmic solutions to manage inflammation.[2] Like any active pharmaceutical ingredient (API), the purity of Pranoprofen is paramount to its safety and efficacy. Impurities, even in trace amounts, can potentially alter the drug's therapeutic effects or introduce toxicity. Therefore, a robust and systematic approach to impurity analysis is not just a regulatory requirement but a scientific necessity.

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances and products (ICH Q3A/B).[1][3] These guidelines necessitate the reporting, identification, and qualification of impurities above certain thresholds, making impurity profiling a critical aspect of the drug development lifecycle.

This guide will navigate the complexities of Pranoprofen impurity analysis, offering a logical and scientifically-grounded workflow.

Origins of Pranoprofen Impurities

Understanding the potential sources of impurities is the first step in developing a comprehensive analytical strategy. Impurities in Pranoprofen can be broadly categorized into two main classes: synthesis-related impurities and degradation products.

Synthesis-Related Impurities

These impurities are by-products or unreacted starting materials from the manufacturing process. A plausible synthetic route for Pranoprofen, as outlined in patent literature, involves the reaction of 2-chloronicotinic acid with p-ethylphenol, followed by a series of reactions including cyclization and carboxylation.[4]

Based on this pathway, potential synthesis-related impurities could include:

  • Unreacted Starting Materials: 2-chloronicotinic acid and p-ethylphenol.

  • Intermediates: Such as 2-(4-ethylphenoxy)nicotinic acid.

  • By-products: Arising from incomplete reactions or side reactions. For instance, impurities related to the Grignard reaction step.

The diagram below illustrates a simplified synthetic pathway and the potential points of impurity formation.

Pranoprofen_Synthesis cluster_synthesis Pranoprofen Synthesis Pathway SM1 2-Chloronicotinic Acid Intermediate1 2-(4-ethylphenoxy)nicotinic acid SM1->Intermediate1 Nucleophilic Substitution SM2 p-Ethylphenol SM2->Intermediate1 Intermediate2 5H-[1]benzopyrano[2,3-b]pyridin-5-one Intermediate1->Intermediate2 Ring Closure Impurity1 Unreacted SMs Intermediate1->Impurity1 Pranoprofen Pranoprofen Intermediate2->Pranoprofen Multi-step Conversion Impurity2 Incomplete Cyclization Intermediate2->Impurity2 Impurity3 Side-reaction Products Pranoprofen->Impurity3

Figure 1: Simplified synthetic pathway of Pranoprofen and potential impurity insertion points.

Degradation Products

Degradation products form during storage or when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation.[5] Pranoprofen is known to be particularly susceptible to photodegradation.[6]

A comprehensive forced degradation study is essential to identify these potential degradants and to develop a stability-indicating analytical method.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are a cornerstone of impurity profiling, providing insights into the intrinsic stability of the drug and helping to elucidate degradation pathways.[3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative and can be adequately characterized.[1][7]

Experimental Protocol for Forced Degradation

The following table outlines the recommended conditions for the forced degradation of Pranoprofen.

Stress ConditionRecommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo simulate acidic environments and promote hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 12 hoursTo simulate alkaline environments and promote hydrolysis.
Oxidative Degradation 3% H₂O₂ at room temperature for 48 hoursTo mimic oxidative stress.
Thermal Degradation Solid drug substance at 80°C for 72 hoursTo assess the impact of heat.
Photodegradation Exposure to UV light (254 nm) and visible light in a photostability chamberPranoprofen is known to be light-sensitive.[6]

Note: A control sample (Pranoprofen in the same solvent, protected from the stress condition) should be analyzed concurrently.

The workflow for a forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Workflow Start Pranoprofen Drug Substance Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis Analyze Stressed Samples by HPLC-UV Stress->Analysis Peak_Purity Assess Peak Purity of Pranoprofen Analysis->Peak_Purity Identify Identify and Characterize Degradants by LC-MS/MS Peak_Purity->Identify If peaks are not pure Pathway Elucidate Degradation Pathways Identify->Pathway

Figure 2: A systematic workflow for conducting forced degradation studies on Pranoprofen.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Pranoprofen impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for structural elucidation.

HPLC-UV Method for Quantification

A robust, stability-indicating HPLC method is required to separate Pranoprofen from its potential impurities and degradation products. The following method is a validated starting point, inspired by methodologies for similar NSAIDs like Naproxen.[8][9]

4.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL

4.1.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

LC-MS/MS for Structural Elucidation

For the identification of unknown impurities, LC-MS/MS is the technique of choice. It provides molecular weight information and fragmentation patterns that are crucial for proposing chemical structures.[10]

4.2.1. Mass Spectrometry Conditions

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative modes
Scan Mode Full Scan (for initial screening) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

4.2.2. A Case Study: Photodegradation of Pranoprofen

A study on the photodegradation of Pranoprofen in an aqueous solution under UV irradiation identified nine photoproducts.[6] The main product was identified as 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one, suggesting that oxidation is a key degradation pathway. The structural elucidation was performed using ESI-LC/MS/MS, demonstrating the power of this technique in identifying unknown impurities.

Conclusion: Ensuring the Quality and Safety of Pranoprofen

The analysis and identification of impurities in Pranoprofen is a multifaceted process that requires a deep understanding of its chemistry, manufacturing process, and stability. This guide has provided a comprehensive and systematic approach, grounded in scientific principles and regulatory expectations. By implementing a robust impurity profiling strategy that includes the identification of synthesis-related impurities and a thorough investigation of degradation pathways through forced degradation studies, pharmaceutical scientists can ensure the quality, safety, and efficacy of Pranoprofen-containing drug products. The detailed analytical methodologies and validation guidelines presented herein serve as a practical resource for researchers and quality control professionals in the pharmaceutical industry.

References

In Silico Modeling of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic Acid Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The chromenopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This guide provides a comprehensive, in-depth technical workflow for investigating the protein binding characteristics of a specific derivative, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, using state-of-the-art in silico modeling techniques. We will navigate the complete computational pipeline, from initial target identification and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to understand and predict small molecule-protein interactions at an atomic level.[2][3] Each protocol is presented with the underlying scientific rationale to empower robust and reproducible research.

Preamble: The Rationale for a Computational Approach

In modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds.[4][5] Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and predict the binding of small molecules.[6] For a novel compound like this compound, in silico modeling offers a cost-effective and rapid methodology to:

  • Identify and validate potential protein targets.

  • Predict the most likely binding pose within the protein's active site. [7]

  • Assess the stability of the protein-ligand complex over time. [8]

  • Quantify the binding affinity through rigorous free energy calculations.

This guide establishes a complete, self-validating workflow that integrates several powerful computational tools to achieve these goals.

G cluster_0 Phase 1: Pre-Simulation cluster_1 Phase 2: Pose Prediction & Stability cluster_2 Phase 3: Affinity & Analysis Target_ID Target Identification & Validation Receptor_Prep Receptor Structure Preparation Target_ID->Receptor_Prep Ligand_Prep Ligand Structure Preparation Target_ID->Ligand_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim BFE_Calc Binding Free Energy Calculation (MM/PBSA) MD_Sim->BFE_Calc Analysis Data Analysis & Interpretation BFE_Calc->Analysis End End Analysis->End Start Start Start->Target_ID

Figure 1: High-level overview of the in silico protein-ligand binding workflow.

Target Identification: Where Does the Ligand Bind?

The biological activity of a compound is dictated by its interaction with specific protein targets. For the chromenopyridine scaffold, literature suggests several potential target classes, including enzymes like β-site amyloid precursor protein cleaving enzyme (BACE1) and macrophage migration inhibitory factor (MIF), or proteins involved in genetic regulation.[1]

Methodological Approach:

  • Ligand-Based Screening: Utilize the 2D structure of the chromenopyridine to screen databases like ChEMBL or PubChem for structurally similar compounds with known biological targets.[9][10] This follows the similar property principle, which states that structurally similar molecules are likely to have similar biological activities.[9]

  • Reverse Docking: Screen the ligand against a library of known protein binding sites to identify potential targets based on favorable docking scores.[11] Databases such as PDTD can facilitate this process.[11]

  • Literature Review: For this guide, we will proceed with a hypothetical target, Macrophage Migration Inhibitory Factor (MIF) , based on published activity for related chromenopyridine derivatives.[1] A representative crystal structure can be obtained from the Protein Data Bank (PDB). For this workflow, we select PDB ID: 1GCZ .

Part 1: System Preparation – The Foundation of Accuracy

The quality of your starting structures dictates the reliability of all subsequent calculations. This phase involves meticulous cleaning and parameterization of both the protein receptor and the small molecule ligand.

Receptor Preparation Protocol

Causality: Raw PDB files are not immediately suitable for simulation. They often contain non-essential components (e.g., crystallographic waters, co-solvents), may be missing atoms (especially hydrogens), and lack the force field parameters necessary for energy calculations.[12][13][14]

Step-by-Step Protocol:

  • Obtain Structure: Download the PDB file (e.g., 1GCZ.pdb) from the RCSB PDB database.

  • Initial Cleaning: Open the structure in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, Maestro).[14][15][16]

    • Remove all crystallographic water molecules. Rationale: While some water molecules can be critical for binding, they are typically excluded in initial docking studies unless there is strong evidence for their role. They will be replaced by a full solvent model in the MD simulation phase.[13][17]

    • Delete any co-factors, ions, or alternate conformations not relevant to the binding study.

    • If the protein is a multimer, retain only the chain containing the binding site of interest to simplify the system.[13][17]

  • Add Hydrogens: Use a dedicated tool (e.g., the Protein Preparation Wizard in Maestro, pdb2gmx in GROMACS, or AutoDock Tools) to add hydrogen atoms.[14][16] Rationale: PDB files from X-ray crystallography typically do not resolve hydrogen atoms, which are essential for correct hydrogen bonding networks and charge calculations.

  • Assign Atom Types and Charges: Apply a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS). The software will assign partial atomic charges and atom types to all residues.[18] Rationale: The force field defines the potential energy function of the system, governing how atoms interact. Accurate charge assignment is critical for calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the prepared structure to relieve any steric clashes or unnatural geometries introduced during preparation.[18]

  • Final Output: Save the prepared receptor in a suitable format, such as .pdbqt for AutoDock Vina or .mol2 for other docking programs.[15]

Ligand Preparation Protocol

Causality: The ligand's structure must be converted to a 3D conformation with correct bond orders, stereochemistry, and partial charges compatible with the chosen force field.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the this compound molecule using a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D sketch into an initial 3D structure.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. Rationale: This ensures the ligand is in a low-energy, physically realistic conformation with proper bond lengths and angles.[13]

  • Assign Partial Charges: Assign atomic partial charges. Common methods include Gasteiger or AM1-BCC.[15][19] Rationale: Like the receptor, the ligand requires accurate charges for electrostatic interaction calculations.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for flexible docking, where the ligand's conformational freedom is explored.[12][19]

  • Final Output: Save the prepared ligand in the appropriate format (e.g., .pdbqt or .mol2).[20]

Part 2: Molecular Docking – Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][21] The process involves sampling possible conformations of the ligand within the binding site and ranking them using a scoring function.[6][7]

G cluster_prep Preparation cluster_dock Docking Workflow cluster_out Output p_prep Prepared Protein (Receptor) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Prepared Ligand docking Run Docking Algorithm (Conformational Search) l_prep->docking grid->docking scoring Apply Scoring Function (Energy Evaluation) docking->scoring ranking Ranked Binding Poses (by Binding Affinity) scoring->ranking

Figure 2: Detailed workflow for the molecular docking process.

Docking Protocol (Conceptualized for AutoDock Vina)
  • Define the Search Space:

    • Load the prepared receptor (receptor.pdbqt) into AutoDock Tools.

    • Identify the binding pocket. If a co-crystallized ligand was present in the original PDB file, the search space can be centered on its location.

    • Define a "grid box" that encompasses the entire binding site. Rationale: The docking algorithm will confine its conformational search to this defined volume, increasing computational efficiency.[10]

    • Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).

  • Configure the Docking Run:

    • In conf.txt, specify the paths to the receptor and ligand files (receptor.pdbqt, ligand.pdbqt).

    • Specify the output file for the docked poses (e.g., output_poses.pdbqt).

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. Higher values increase accuracy but also computational time.

  • Execute Docking:

    • Run the docking simulation from the command line: vina --config conf.txt --log output_log.txt

  • Analyze Results:

    • The output file (output_poses.pdbqt) will contain several predicted binding modes, ranked by their calculated binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in complex with the receptor. Analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding (ΔG). More negative is better.-5 to -12 kcal/mol
RMSD Root Mean Square Deviation from the top-ranked pose. Used to assess clustering of poses.< 2.0 Å

Part 3: Molecular Dynamics (MD) Simulation – Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex in a simulated physiological environment.[8][18] This step is crucial for validating the docking pose and understanding the energetic and conformational changes that occur upon binding.

G cluster_setup System Setup cluster_equil Equilibration Start Start with Best Docked Pose Solvate 1. Solvation (Add Water Box) Start->Solvate Neutralize 2. Ionization (Add Counter-Ions) Solvate->Neutralize Minim 3. Energy Minimization Neutralize->Minim NVT 4. NVT Equilibration (Constant Volume/Temp) Minim->NVT NPT 5. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod 6. Production MD Run NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Figure 3: The sequential workflow for a protein-ligand MD simulation.

MD Simulation Protocol (Conceptualized for GROMACS)

This protocol is based on standard tutorials for the GROMACS software package using the CHARMM36 force field.[18][22][23]

  • System Building:

    • Merge Coordinates: Combine the coordinate files of the prepared protein and the top-ranked ligand pose into a single complex file.[22][23]

    • Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or SwissParam to generate the ligand topology (.itp) and parameter (.prm) files.[22][23]

    • Combine Topologies: Edit the main system topology file (topol.top) to include the ligand's topology file.[22][23]

  • Solvation and Ionization:

    • Define Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[23] Rationale: This prevents the protein from interacting with its own periodic image.

    • Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).[18]

    • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. Rationale: MD simulations require an overall neutral system to avoid artifacts in the calculation of long-range electrostatics.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove steric clashes between the complex and the newly added solvent/ions.[18]

  • Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) at a constant volume and temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[18][22] Rationale: This step stabilizes the system's temperature.

    • NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 100-200 ps) at constant pressure (1 bar) and temperature (300 K), again with position restraints.[18][22] Rationale: This step ensures the system reaches the correct density.

  • Production MD:

    • Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Part 4: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than the docking score, we use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[24][25] These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[24]

Causality: MM/PBSA and MM/GBSA offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[25][26] They are widely used to re-rank docking poses and analyze the energetic contributions to binding.

MM/PBSA Calculation Protocol
  • Extract Snapshots: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., 100-500 frames).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).

    • ΔG_solv: The solvation free energy, which is composed of a polar (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[24]

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where G = E_MM + G_solv

Energy ComponentContribution to Binding
Van der Waals (ΔE_vdW) Favorable; arises from shape complementarity.
Electrostatic (ΔE_elec) Favorable; from hydrogen bonds and charge-charge interactions.
Polar Solvation (ΔG_pol) Unfavorable; energy penalty for desolvating polar groups.
Non-Polar Solvation (ΔG_np) Favorable; related to the hydrophobic effect.

Note: A significant limitation of this approach is that it often neglects the contribution of conformational entropy (-TΔS) due to the high computational cost of its calculation.[24][27]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of this compound protein binding. By progressing from target identification through docking, MD simulation, and binding free energy calculations, researchers can build a detailed, atomic-level understanding of the compound's mechanism of action. The results from this pipeline—including the predicted binding pose, key interacting residues, and a quantitative estimate of binding affinity—provide a strong foundation for subsequent experimental validation and can guide the rational design of more potent and selective analogs.

References

Methodological & Application

Synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The chromeno[2,3-b]pyridine core is a recognized pharmacophore present in various biologically active molecules, exhibiting properties such as anti-inflammatory and anti-cancer activities.[1][2][3] This protocol outlines a robust and efficient synthetic strategy, grounded in established chemical principles, making it suitable for researchers in organic synthesis and drug discovery. The methodology is presented with detailed, step-by-step instructions, alongside explanations for the experimental choices and in-depth characterization data.

Introduction

The 5H-chromeno[2,3-b]pyridin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that have shown promise as inhibitors of inflammatory kinases and as potential therapeutics for metabolic diseases.[4][5] The target molecule, this compound, is a notable derivative of this class. Its structural similarity to the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen, for which it is a known impurity, underscores its relevance in pharmaceutical research.[6][7][8]

The synthetic approach detailed herein is based on the highly efficient Friedländer annulation, a classic and reliable method for the construction of quinoline and pyridine ring systems.[9][10][11] This strategy involves the condensation of a 2-amino-3-formylchromone with a suitable active methylene compound, providing a direct route to the desired tricyclic core. This application note provides a detailed protocol for the synthesis of the necessary precursors and the final target molecule, ensuring a reproducible and high-yielding process.

Overall Synthetic Strategy

The synthesis of this compound is proposed to be achieved via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-amino-7-hydroxy-3-formylchromone. The second step is the critical Friedländer annulation of this intermediate with an appropriate active methylene compound to construct the pyridine ring and introduce the propanoic acid side chain.

Synthetic Pathway cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Friedländer Annulation Starting_Material Substituted Phenol Intermediate_1 2-Amino-7-hydroxy-3-formylchromone Starting_Material->Intermediate_1 Multi-step synthesis Final_Product This compound Intermediate_1->Final_Product Condensation & Cyclization Active_Methylene Propanoic Acid Derivative Active_Methylene->Final_Product caption Overall synthetic workflow.

Caption: A high-level overview of the two-stage synthetic approach.

Experimental Protocols

Part 1: Synthesis of 2-Amino-7-hydroxy-3-formylchromone (Intermediate 1)

The synthesis of this key intermediate can be accomplished from a suitably substituted phenol through a series of established reactions. A common route involves the formylation of a 2-amino-7-hydroxychromone precursor.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-DihydroxyacetophenoneReagentSigma-Aldrich
Ethyl cyanoacetateReagentSigma-Aldrich
PiperidineReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus oxychloride (POCl3)ReagentSigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Ethanol (EtOH)AnhydrousFisher Scientific

Procedure:

  • Synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile:

    • To a solution of 2,4-dihydroxyacetophenone (1 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 7-hydroxy-4-oxo-4H-chromene-3-carbonitrile.

  • Synthesis of 2-Amino-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile:

    • The previously synthesized carbonitrile can be converted to the 2-amino derivative through various methods described in the literature. One common approach is reaction with hydroxylamine followed by rearrangement.

  • Formylation to 2-Amino-7-hydroxy-3-formylchromone:

    • This step is a Vilsmeier-Haack reaction. Cool a mixture of anhydrous DMF (3 eq.) and POCl3 (1.2 eq.) to 0°C.

    • Slowly add the 2-amino-7-hydroxychromone derivative (1 eq.) to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-7-hydroxy-3-formylchromone.

Part 2: Synthesis of this compound (Final Product)

This final step utilizes the Friedländer annulation reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-7-hydroxy-3-formylchromoneAs synthesized-
Diethyl 2-methylmalonateReagentSigma-Aldrich
Sodium ethoxide (NaOEt)ReagentSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedFisher Scientific

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask, dissolve 2-amino-7-hydroxy-3-formylchromone (1 eq.) and diethyl 2-methylmalonate (1.2 eq.) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 eq.) dropwise to the reaction mixture.

    • Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.[2][12]

    • The reaction proceeds via an initial condensation between the amino group of the chromone and one of the carbonyl groups of the malonate, followed by an intramolecular cyclization to form the pyridine ring.

  • Hydrolysis and Decarboxylation:

    • After the cyclization is complete, cool the reaction mixture.

    • Add concentrated hydrochloric acid and reflux for an additional 4-6 hours to hydrolyze the ester and effect decarboxylation to yield the propanoic acid.

  • Work-up and Purification:

    • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or by column chromatography on silica gel to afford the pure this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

  • Melting Point (MP): To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side product formation.Optimize reaction time and temperature. Ensure anhydrous conditions.
Difficulty in purificationPresence of closely related impurities.Employ column chromatography with a carefully selected eluent system.
Low yield in Friedländer annulationInefficient cyclization.Vary the base and solvent. Ensure the starting materials are pure.
Incomplete hydrolysisInsufficient acid or reaction time.Increase the concentration of HCl and/or prolong the reflux time.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method, centered around the Friedländer annulation, offers an efficient route to this medicinally relevant compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this valuable molecule for further investigation in drug discovery and development programs.

Friedlander_Annulation cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Amino_Aldehyde 2-Amino-3-formylchromone Derivative Condensation Condensation Amino_Aldehyde->Condensation Active_Methylene Active Methylene Compound (e.g., Diethyl 2-methylmalonate) Active_Methylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Final_Product 5-oxo-5H-chromeno[2,3-b]pyridine Derivative Cyclization->Final_Product caption Mechanism of the Friedländer Annulation.

Caption: A simplified representation of the Friedländer annulation mechanism.

References

Quantitative Analysis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Robust HPLC-UV and LC-MS/MS Methods for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides two detailed, validated analytical methods for the accurate quantification of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, a heterocyclic compound of interest in pharmaceutical research. The first method employs Reversed-Phase High-Performance Liquid Chromatography with UV-Visible detection (RP-HPLC-UV), offering a robust, cost-effective solution for routine analysis of the active pharmaceutical ingredient (API). The second method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification, particularly suited for complex biological matrices such as plasma. Each protocol is presented with detailed step-by-step instructions, method validation parameters according to ICH Q2(R2) guidelines, and a discussion of the scientific rationale behind the experimental choices to guide researchers in selecting the optimal method for their specific application.

Introduction

This compound (CAS 52549-19-6) is a small molecule characterized by a fused chromenopyridinone heterocyclic core and a propanoic acid functional group[1][2][3]. As with many novel chemical entities in the drug development pipeline, the establishment of reliable and robust analytical methods for its quantification is a critical prerequisite for advancing through preclinical and clinical stages. Accurate measurement of the compound in bulk substance (API) and biological fluids is essential for purity testing, stability studies, pharmacokinetic analysis, and ultimately, ensuring product quality and patient safety[4][5].

This guide is designed for researchers, analytical scientists, and drug development professionals. It presents two distinct, complementary analytical methodologies. The first, an RP-HPLC-UV method, serves as a workhorse for routine, high-concentration assays where the analyte is relatively pure. The second, an LC-MS/MS method, provides the enhanced sensitivity and specificity required for bioanalysis, where the analyte is often present at trace levels within a complex biological matrix[6][7]. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, ensuring the procedures are fit for their intended purpose[8].

Physicochemical Properties of the Analyte
  • Molecular Formula: C₁₅H₁₁NO₄[3]

  • Molar Mass: 269.25 g/mol [3]

  • Appearance: Solid

  • Melting Point: 194-195 °C[3]

  • Key Structural Features: The molecule possesses a significant chromophore in its fused ring system, making it an excellent candidate for UV detection. The propanoic acid moiety imparts acidic properties, influencing solubility and enabling ionization for mass spectrometry.

Method 1: Quantification by RP-HPLC-UV

This method is ideal for determining the assay and purity of this compound in bulk drug substance and simple formulations.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. By using an acidic mobile phase, the ionization of the propanoic acid group is suppressed, which increases its retention on the C18 column and promotes sharp, symmetrical peak shapes. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards[9][10].

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatographic Column: Waters XBridge C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade).

  • Reference Standard: this compound of known purity.

2.2.2. Preparation of Solutions

  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well[10].

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λ-max determined by PDA scan)
Run Time 10 minutes
Method Validation Summary

The method must be validated to demonstrate its suitability, following ICH Q2(R2) guidelines[5][8][11].

  • Specificity: Demonstrated by the absence of interfering peaks from excipients or degradation products at the retention time of the analyte.

  • Linearity: Assessed by injecting calibration standards across the specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by six replicate injections of the 100% concentration standard. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve[12].

Table 1: Representative HPLC-UV Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (5-100 µg/mL) r² ≥ 0.999r² = 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD Report Value0.5 µg/mL
LOQ Report Value1.5 µg/mL

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Prep_Std Calibration Standards (5-100 µg/mL) RefStd->Prep_Std Dissolve & Dilute Sample Test Sample Prep_Sample Sample Solution (~50 µg/mL) Sample->Prep_Sample Dissolve & Dilute Diluent Diluent (ACN/H2O) Diluent->Prep_Std Diluent->Prep_Sample Autosampler Autosampler (10 µL injection) Prep_Std->Autosampler Prep_Sample->Autosampler HPLC HPLC System C18 Column, 30°C Isocratic Flow, 1 mL/min Autosampler->HPLC Detector UV Detector (254 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Final Report: Assay, Purity CDS->Report Integration & Calculation

Caption: Workflow for the RP-HPLC-UV quantification of the analyte.

Method 2: Quantification by LC-MS/MS

This method is designed for the quantification of this compound in biological matrices, such as human plasma, where high sensitivity and selectivity are paramount.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry[6][13]. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI). The first quadrupole (Q1) isolates the precursor ion (the ionized molecule of the analyte). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from complex matrix components[14][15]. An internal standard (IS) is used to correct for variations in sample processing and instrument response.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A system with a binary HPLC pump, autosampler, column oven, coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Column: A fast-separating column, such as a Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade), Human Plasma (blank).

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte. For this protocol, we will hypothetically use a related compound.

3.2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis[16][17].

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3.2.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte: 268.1 -> 224.1 (hypothetical)IS: [Define IS transition]
Collision Energy Optimized for each transition (e.g., -15 eV)

Rationale for ESI Negative Mode: The propanoic acid group is readily deprotonated to form a [M-H]⁻ ion, making ESI negative mode a highly sensitive choice. The hypothetical fragmentation (268.1 -> 224.1) corresponds to the loss of the carboxyl group (CO₂).

Method Validation Summary

Bioanalytical method validation follows guidelines from regulatory bodies like the FDA and EMA, which share principles with ICH but have a specific focus on analysis in biological matrices.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences.

  • Calibration Curve: A curve ranging from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ) is prepared by spiking the analyte into blank plasma.

  • Accuracy & Precision: Evaluated at a minimum of four concentration levels (LLOQ, Low QC, Mid QC, High QC) in multiple runs. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%RSD) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Investigated to ensure that components of the plasma do not suppress or enhance the ionization of the analyte or IS[18].

  • Recovery: The efficiency of the extraction process is determined.

Table 2: Representative LC-MS/MS Bioanalytical Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (0.5-500 ng/mL) r² ≥ 0.99, weighted 1/x²r² = 0.997
Intra-run Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +8.5%
Intra-run Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.1% to 9.8%
Inter-run Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.8% to +6.3%
Inter-run Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)6.5% to 11.2%
Matrix Effect IS-normalized factor consistent0.95 - 1.08

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Mix Vortex (1 min) Plasma->Mix Add ACN_IS Acetonitrile + IS (150 µL) ACN_IS->Mix Add Centrifuge Centrifuge (14k rpm, 10 min) Mix->Centrifuge Precipitate Proteins Supernatant Transfer to Vial Centrifuge->Supernatant Collect Supernatant UPLC UPLC C18 Column, 40°C Gradient Flow Supernatant->UPLC Inject 5 µL MSMS Triple Quad MS ESI Negative, MRM Mode UPLC->MSMS Eluent Software Mass Spec Software MSMS->Software Data Acquisition Report Final Report: Concentration (ng/mL) Software->Report Quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Discussion: Method Selection

The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application.

  • Choose HPLC-UV for:

    • Assay and purity determination of the drug substance.

    • Quantification in simple, high-concentration formulations.

    • Routine quality control where cost and simplicity are important factors.

  • Choose LC-MS/MS for:

    • Quantification in complex biological matrices (plasma, urine, tissue).

    • Pharmacokinetic and toxicokinetic studies requiring low limits of quantification (ng/mL or pg/mL).

    • Metabolite identification and quantification.

    • High-throughput screening applications where speed is critical[7].

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is a validated, accessible technique suitable for quality control and routine analysis of the API. For applications requiring higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, the presented LC-MS/MS method provides the necessary performance. By following these detailed protocols and adhering to the principles of method validation, researchers can generate accurate and reproducible data, facilitating the progress of this compound through the drug development lifecycle.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. The compound, an impurity of the anti-inflammatory drug Pranoprofen, presents analytical challenges due to its acidic nature and complex heterocyclic structure[1]. The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile. Critical parameters, including mobile phase pH, column chemistry, and detection wavelength, have been optimized to ensure high sensitivity, excellent peak symmetry, and resolution. This protocol is designed for researchers, quality control analysts, and drug development professionals, and includes comprehensive guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards[2][3].

Introduction and Method Rationale

The accurate quantification of this compound is essential for purity assessments and quality control in pharmaceutical manufacturing. The molecule's structure contains a propanoic acid moiety, rendering it an acidic compound, and a large, fused aromatic system which acts as a strong UV chromophore.

Rationale for Method Design:

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is the predominant mode for analyzing pharmaceutical compounds, offering excellent separation based on hydrophobicity[4]. The analyte possesses significant hydrophobic character from its fused ring system, making it ideal for retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC, providing a strong hydrophobic surface for retaining moderately polar to non-polar analytes[5]. Its versatility and wide availability make it a reliable starting point for method development.

  • Mobile Phase pH Control: This is the most critical parameter for analyzing this acidic compound. The propanoic acid group will ionize (deprotonate) at pH values near or above its acid dissociation constant (pKa). In its ionized, more polar state, the analyte exhibits poor retention and peak tailing on a reversed-phase column[6]. To suppress ionization and ensure a consistent, neutral form, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa[7][8]. By adding 0.1% formic acid to the mobile phase, the pH is lowered to approximately 2.7, which effectively protonates the carboxylic acid, increasing its hydrophobicity and promoting sharp, well-retained chromatographic peaks.

  • Detector Selection: The extensive conjugated π-electron system in the chromeno[2,3-b]pyridine core is expected to exhibit strong UV absorbance. A Photodiode Array (PDA) or UV-Visible detector is therefore ideal for sensitive and specific detection[9].

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for effective method development[5].

PropertyValueSource
Chemical Name This compound[10]
CAS Number 52549-19-6[11]
Molecular Formula C₁₅H₁₁NO₄[12]
Molecular Weight 269.25 g/mol [12]
Appearance Solid[12]
Melting Point 194-195 °C[12]
Solubility Slightly soluble in DMSO and Chloroform[12]

Experimental Protocol

Instrumentation, Chemicals, and Materials
  • Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and PDA/UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Chemicals:

    • Acetonitrile (HPLC grade or higher)

    • Formic acid (LC-MS grade, >99%)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (>98% purity)

    • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Autosampler vials with septa

    • Syringe filters (0.22 µm, PTFE or nylon)

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine λmax via PDA scan (start at 254 nm)
Run Time 25 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Add approximately 2 mL of DMSO to dissolve the solid completely, then dilute to the mark with the diluent.

  • Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with the diluent. These will be used to establish the linearity curve.

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation is required to demonstrate that the analytical procedure is suitable for its intended purpose[3]. The following parameters must be evaluated[13][14].

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to ensure there is no interference at the retention time of the analyte.

  • Linearity and Range: Inject the prepared working standard solutions (at least five concentrations) in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two datasets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine based on the signal-to-noise ratio (S/N) method (typically 10:1 for LOQ and 3:1 for LOD) or by calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The system suitability criteria must remain within acceptable limits.

System Suitability Testing (SST)

Before any sample analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The results must meet the following criteria to ensure system performance.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Visualization of the Analytical Workflow

The following diagram outlines the complete workflow from initial preparation to final data validation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_mobile Mobile Phase & Diluent Preparation sys_equilib System Equilibration (25 min) prep_mobile->sys_equilib prep_std Standard Stock & Working Solutions Preparation sys_suit System Suitability Test (SST) (5 injections) prep_std->sys_suit prep_sample Sample Weighing, Dissolution & Filtration analysis Sequence Run: Blanks, Standards, Samples prep_sample->analysis sys_equilib->sys_suit Check SST Criteria sys_suit->analysis Proceed if Pass integration Chromatogram Integration (Peak Area, RT) analysis->integration linearity Linearity Curve Generation (r² ≥ 0.999) integration->linearity quant Quantification of Analyte in Samples linearity->quant validation Full Method Validation (as per ICH Q2) quant->validation report Final Report Generation validation->report

Caption: HPLC analytical workflow from preparation to reporting.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The careful control of mobile phase pH is paramount to achieving excellent chromatographic performance for this acidic analyte. The outlined protocol, when fully validated according to ICH guidelines, is suitable for use in regulated quality control environments for purity testing and stability studies.

References

In Vitro Assay Protocols for Evaluating the Activity of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Chromenopyridine Compound

The compound 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid belongs to the chromenopyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1] Its structural similarity to pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), suggests a potential role in modulating inflammatory pathways.[2] Pranoprofen is known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4] Furthermore, other derivatives of the chromeno[2,3-b]pyridine core have been identified as potent inhibitors of hematopoietic prostaglandin D2 synthase (H-PGDS), a crucial enzyme in the allergic inflammation cascade, and as inhibitors of the inflammatory kinases TBK1 and IKKε.

Given the therapeutic potential of targeting these inflammatory mediators, this document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro activity of this compound. We present detailed, step-by-step protocols for robust and validated assays to determine its inhibitory activity against H-PGDS, COX-1 and COX-2, and the kinases TBK1 and IKKε.

Scientific Rationale: Targeting Key Nodes in the Inflammatory Cascade

Inflammation is a complex biological response involving a network of signaling pathways and enzymatic cascades. A multi-pronged screening approach is therefore essential to comprehensively characterize the bioactivity of a novel compound. The assays detailed below are selected to probe distinct but interconnected branches of the inflammatory response.

  • Hematopoietic Prostaglandin D2 Synthase (H-PGDS): H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a major mediator of allergic inflammation and asthma.[5] Inhibition of H-PGDS is a promising therapeutic strategy for these conditions.

  • Cyclooxygenase (COX) Isoforms: COX-1 and COX-2 are the primary targets of NSAIDs. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[6]

  • TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε): These non-canonical IκB kinases are critical regulators of innate immune and inflammatory signaling pathways. Their dysregulation is implicated in various inflammatory diseases and cancers.

The following diagram illustrates the signaling pathways and the points of intervention for the proposed assays.

Inflammatory_Pathways cluster_0 Arachidonic Acid Cascade cluster_1 Innate Immune Signaling Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Inhibition by NSAIDs PGH2 PGH2 COX1_COX2->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Inhibition by Test Compound? Inflammation_Pain Inflammation, Pain PGD2->Inflammation_Pain Immune_Stimuli Immune Stimuli (e.g., PAMPs, DAMPs) TBK1_IKKe TBK1 / IKKε Immune_Stimuli->TBK1_IKKe IRF3_7 IRF3/7 Phosphorylation TBK1_IKKe->IRF3_7 Inhibition by Test Compound? Type_I_IFN Type I Interferon Production IRF3_7->Type_I_IFN Inflammatory_Response Inflammatory Response Type_I_IFN->Inflammatory_Response

Caption: Inflammatory signaling pathways and potential targets for this compound.

Experimental Protocols

Preparation of Test Compound

For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the respective assay buffers to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay wells is kept low (typically ≤ 1%) to avoid solvent-induced artifacts.

H-PGDS Inhibitor Screening Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) immunoassay, a robust and high-throughput method for screening enzyme inhibitors.[5] The principle relies on the displacement of a fluorescently labeled H-PGDS inhibitor (tracer) by the test compound, leading to a decrease in the polarization of the emitted light.

Materials:

  • H-PGDS FP-Based Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Item No. 600024) or individual components:

    • Recombinant human H-PGDS enzyme

    • Fluorescently labeled H-PGDS inhibitor (tracer)

    • Assay buffer

    • Positive control inhibitor (e.g., HQL-79)

  • This compound

  • Black, flat-bottom 96- or 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Assay Workflow:

HPGDS_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - H-PGDS Enzyme Solution - FP Tracer Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Test Compound/Controls - Add H-PGDS Enzyme Prepare_Reagents->Plate_Setup Incubate_1 Incubate (e.g., 15 min at RT) to allow for inhibitor binding Plate_Setup->Incubate_1 Add_Tracer Add FP Tracer Solution Incubate_1->Add_Tracer Incubate_2 Incubate (e.g., 60 min at RT) in the dark Add_Tracer->Incubate_2 Read_FP Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) Incubate_2->Read_FP Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the H-PGDS fluorescence polarization inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range for initial screening is 0.01 to 100 µM.

    • Prepare a working solution of H-PGDS enzyme in assay buffer according to the manufacturer's instructions.

    • Prepare a working solution of the fluorescent tracer in assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Blank wells: Add 100 µL of assay buffer.

    • Control wells (Maximum Polarization): Add 80 µL of assay buffer, 10 µL of H-PGDS enzyme solution, and 10 µL of DMSO (or the solvent used for the test compound).

    • Test wells: Add 80 µL of assay buffer, 10 µL of H-PGDS enzyme solution, and 10 µL of the test compound dilution.

    • Positive control wells: Add 80 µL of assay buffer, 10 µL of H-PGDS enzyme solution, and 10 µL of the positive control inhibitor.

  • Incubation:

    • Gently mix the contents of the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Tracer Addition:

    • Add 10 µL of the fluorescent tracer solution to all wells except the blank wells.

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (mP_sample - mP_min) / (mP_max - mP_min)] where mP_sample is the millipolarization value of the test well, mP_min is the millipolarization of the well with the positive control inhibitor (minimum polarization), and mP_max is the millipolarization of the control well without inhibitor (maximum polarization).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

COX-1 and COX-2 Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[6][7]

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 760111) or individual components:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Heme

    • Assay buffer

    • Arachidonic acid (substrate)

    • TMPD (colorimetric substrate)

    • Positive control inhibitors (e.g., SC-560 for COX-1 and DuP-697 for COX-2)

  • This compound

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Assay Workflow:

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - COX-1/COX-2 Enzyme Solutions - Heme Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Buffer, Heme, Enzyme - Add Test Compound/Controls Prepare_Reagents->Plate_Setup Incubate_1 Incubate (e.g., 10 min at 37°C) Plate_Setup->Incubate_1 Add_Substrates Add Colorimetric Substrate (TMPD) and Arachidonic Acid Incubate_1->Add_Substrates Incubate_2 Incubate (e.g., 2 min at 37°C) Add_Substrates->Incubate_2 Read_Absorbance Read Absorbance at 590 nm Incubate_2->Read_Absorbance Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the COX colorimetric inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare working solutions of COX-1 and COX-2 enzymes, and heme in assay buffer as per the kit instructions.[3]

    • Prepare the arachidonic acid substrate and TMPD colorimetric substrate solutions immediately before use.

  • Assay Plate Setup (in a 96-well plate, perform separate plates for COX-1 and COX-2):

    • Background wells: 160 µL assay buffer, 10 µL heme, 10 µL solvent.

    • 100% Initial Activity wells: 150 µL assay buffer, 10 µL heme, 10 µL COX enzyme, 10 µL solvent.

    • Inhibitor wells: 150 µL assay buffer, 10 µL heme, 10 µL COX enzyme, 10 µL test compound dilution.[6]

  • Incubation:

    • Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate (TMPD) solution to all wells.

    • Immediately add 20 µL of the arachidonic acid solution to all wells to start the reaction.[6]

  • Final Incubation:

    • Incubate for exactly 2 minutes at 37°C.

  • Measurement:

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 x [(Initial Activity - Inhibitor Activity) / Initial Activity]

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the test compound concentration.[1]

TBK1 and IKKε Kinase Assay (TR-FRET)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, which is a sensitive and robust method for measuring kinase activity and inhibition.[8] The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit for TBK1 or IKKε (e.g., from Thermo Fisher Scientific) or individual components:

    • Recombinant human TBK1 or IKKε kinase

    • Fluorescently labeled kinase substrate (tracer)

    • Europium-labeled anti-tag antibody

    • Kinase buffer

    • ATP

    • Positive control inhibitor (e.g., BX-795)

  • This compound

  • White, low-volume 384-well microplates

  • TR-FRET compatible plate reader

Assay Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Kinase/Antibody Mix - Tracer Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Test Compound/Controls - Add Kinase/Antibody Mix Prepare_Reagents->Plate_Setup Incubate_1 Incubate (e.g., 15 min at RT) Plate_Setup->Incubate_1 Add_Tracer Add Tracer Solution Incubate_1->Add_Tracer Incubate_2 Incubate (e.g., 60 min at RT) Add_Tracer->Incubate_2 Read_TRFRET Read TR-FRET Signal (Donor and Acceptor Emission) Incubate_2->Read_TRFRET Analyze_Data Data Analysis: Calculate Emission Ratio, % Inhibition, and IC50 Read_TRFRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TR-FRET based kinase inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a kinase/antibody mixture containing the TBK1 or IKKε enzyme and the europium-labeled antibody in kinase buffer.

    • Prepare a working solution of the fluorescently labeled tracer in kinase buffer.

  • Assay Plate Setup (in a 384-well plate):

    • Add 5 µL of the test compound dilutions or controls to the wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.[8]

  • Incubation:

    • Gently mix and incubate for 15 minutes at room temperature.

  • Tracer Addition:

    • Add 5 µL of the tracer solution to all wells.[8]

  • Final Incubation:

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Read the TR-FRET signal on a compatible plate reader, measuring both the donor (europium) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of the IC50 values of this compound against the different targets.

Target EnzymeIC50 (µM)
H-PGDSExperimental Value
COX-1Experimental Value
COX-2Experimental Value
TBK1Experimental Value
IKKεExperimental Value

A lower IC50 value indicates a higher potency of the compound as an inhibitor for that specific enzyme. By comparing the IC50 values, researchers can determine the selectivity of the compound for the different targets.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory activity against H-PGDS, COX-1/COX-2, and TBK1/IKKε, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications in inflammatory and related diseases. This multi-target screening approach is crucial for building a comprehensive pharmacological profile and guiding further drug development efforts.

References

Application Notes & Protocols: Cell-Based Assays for Chromeno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromeno[2,3-b]pyridine Scaffold

The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[1][2][3][4] Several studies suggest that these compounds can function as potent kinase inhibitors, particularly targeting pathways involved in cell proliferation and survival, such as the non-canonical IκB kinases TBK1 and IKKε.[5]

Given their therapeutic promise, robust and reproducible methods for evaluating the biological effects of novel chromeno[2,3-b]pyridine derivatives are essential for accelerating drug discovery and development. This guide provides a comprehensive, field-tested suite of cell-based assays designed to move a candidate molecule from initial screening to mechanistic elucidation. The protocols herein are structured to provide a logical workflow, from assessing primary cytotoxicity to dissecting the specific cellular pathways being modulated.

Guiding Principle: A Multi-Faceted Approach to Cellular Analysis

A single assay provides only one dimension of a compound's activity. A thorough understanding requires a multi-assay approach that builds a cohesive biological narrative. The workflow presented here is designed to answer a sequence of critical questions:

  • Is the compound bioactive? Does it affect cell viability? (Primary Assay)

  • If so, what is its potency? (Dose-Response Analysis)

  • How does it affect the cells? Does it halt cell division or induce cell death? (Mechanistic Assays)

  • What is the molecular mechanism of cell death? Is it activating specific death pathways like apoptosis? (Pathway-Specific Assays)

  • Which key proteins are involved? Can we confirm the modulation of specific signaling molecules? (Target Verification)

This tiered approach ensures an efficient use of resources, with high-throughput screens identifying promising candidates that are then subjected to more detailed, lower-throughput mechanistic studies.

Section 1: Primary Screening for Cytotoxicity and Cell Viability

The first step in characterizing a new chemical entity is to determine its effect on cell viability. The MTT assay is a reliable, cost-effective, and high-throughput colorimetric method for this purpose.[6][7][8]

Assay 1.1: MTT Cell Viability Assay

Objective: To quantify the effect of chromeno[2,3-b]pyridine derivatives on the metabolic activity of a cell population, serving as an indicator of cell viability, proliferation, or cytotoxicity.[6][9]

Principle: This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] The crystals are then solubilized, and the absorbance of the colored solution is measured, providing a robust readout of cell health.[9][10]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate adhere 2. Allow Adherence (24h) seed->adhere treat 3. Treat with Compound Series adhere->treat incubate 4. Incubate (24-72h) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate (3-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Ensure even cell distribution to avoid the "edge effect".[11] Allow cells to adhere and resume logarithmic growth for 18-24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2X stock concentration series of the chromeno[2,3-b]pyridine derivatives in serum-free culture medium. A typical 8-point, 3-fold serial dilution starting from 100 µM is a good starting point. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Return the plate to the incubator for a duration relevant to the expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[7]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Data Analysis and Interpretation:

ParameterCalculationInterpretation
% Viability (Abssample - Absblank) / (Absvehicle - Absblank) * 100The percentage of viable cells relative to the vehicle-treated control.
IC₅₀ Value Non-linear regression (log[inhibitor] vs. response)The concentration of the compound that inhibits cell viability by 50%. This is the key metric for potency.

Section 2: Elucidating the Mechanism of Action - Apoptosis & Cell Cycle

Once a compound is confirmed to be cytotoxic, the next critical question is how it kills cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool to distinguish between these outcomes.

Assay 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Objective: To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment.

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] By using both stains, we can resolve four distinct cell populations via flow cytometry.[13]

Detailed Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the chromeno[2,3-b]pyridine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with 2 mL of cold 1X PBS, centrifuging between washes.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.[14]

  • PI Addition: Just prior to analysis, add 5-10 µL of PI staining solution (e.g., 50 µg/mL) and 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[14] Excite FITC at 488 nm and detect emission at ~530 nm (FL1), and detect PI emission at >670 nm (FL3).

Data Analysis and Interpretation:

The data is visualized on a dot plot, which is divided into four quadrants:

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q3) NegativeNegativeHealthy, viable cells[13]
Lower-Right (Q4) PositiveNegativeEarly apoptotic cells
Upper-Right (Q2) PositivePositiveLate apoptotic or necrotic cells[13]
Upper-Left (Q1) NegativePositiveNecrotic cells (due to injury)[13]

A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates the induction of apoptosis.

Assay 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle progression.

Principle: Propidium Iodide stoichiometrically binds to double-stranded DNA.[15] The amount of fluorescence emitted from the stained cells is therefore directly proportional to their DNA content. This allows a flow cytometer to distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[15] Treatment with a compound that arrests the cell cycle will cause an accumulation of cells in a specific phase. As PI also binds RNA, treatment with RNase is essential for accurate DNA content analysis.[15]

Detailed Protocol:

  • Cell Culture and Treatment: As described in Assay 2.1, treat cells with the compound at relevant concentrations.

  • Harvesting and Fixation: Harvest the cells and wash once with PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[16][17] Fix for at least 30 minutes at 4°C (can be stored for up to 2 weeks).[16]

  • Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol. Wash the pellet twice with PBS to remove all residual ethanol.[16]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 20,000 events.[18] Use a histogram to plot cell count versus fluorescence intensity (DNA content).

Data Analysis and Interpretation:

The resulting histogram will show distinct peaks. Modeling software (e.g., FlowJo, ModFit) is used to quantify the percentage of cells in each phase:

  • G0/G1 Peak: The first major peak, representing cells with 2n DNA.

  • S Phase: The region between the two peaks, representing cells undergoing DNA synthesis.

  • G2/M Peak: The second peak, representing cells with 4n DNA, which has twice the fluorescence intensity of the G1 peak.

An accumulation of cells in any of these phases compared to the vehicle control indicates a compound-induced cell cycle arrest at that specific checkpoint.

Section 3: Pathway-Specific Assays for Target Validation

If the preceding assays suggest an apoptotic mechanism, the next step is to investigate the specific molecular machinery involved. Luminescent and immunoblotting assays provide direct evidence of pathway activation.

Assay 3.1: Caspase-Glo® 3/7 Activity Assay

Objective: To specifically measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[19]

Principle: The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[20][21] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This is then utilized by a stabilized luciferase enzyme in the reagent to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[20][21] The "add-mix-measure" format makes it ideal for high-throughput screening.[21]

Experimental Workflow Diagram

CaspaseGlo_Workflow cluster_prep Preparation & Treatment cluster_assay Assay & Readout seed 1. Seed Cells in white-walled 96-well plate treat 2. Treat with Compound (e.g., 6-24h) seed->treat equilibrate 3. Equilibrate Plate to Room Temp treat->equilibrate add_reagent 4. Add Caspase-Glo® Reagent equilibrate->add_reagent incubate 5. Incubate (1-2h) in dark add_reagent->incubate read 6. Read Luminescence incubate->read

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to minimize crosstalk) at a density of 10,000-20,000 cells/well in 100 µL of medium. Treat with the compound series as described for the MTT assay. The incubation time is typically shorter (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (e.g., Promega).[20]

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well directly into the cell culture medium.[20][21] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.[21]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation: A dose-dependent increase in the luminescent signal relative to the vehicle control is a direct confirmation that the compound induces apoptosis via the activation of executioner caspases-3 and -7.

Assay 3.2: Western Blot for Apoptosis Markers

Objective: To visually confirm the cleavage and activation of key proteins in the apoptotic cascade.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[22] During apoptosis, initiator caspases (like caspase-9) cleave and activate executioner caspases (like caspase-3). These executioner caspases then cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[19] Detecting the cleaved, active forms of these proteins provides definitive evidence of apoptosis.[19][23]

Detailed Protocol:

  • Protein Lysate Preparation: a. Treat cells in 6-well plates with the compound (IC₅₀ and 2x IC₅₀) for an appropriate time (e.g., 24 hours). b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22] d. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[22] b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[22] b. Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (see table below), diluted in blocking buffer. c. Washing: Wash the membrane three times for 10 minutes each with TBST.[22] d. Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22] e. Detection: Wash the membrane again, then incubate with an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.[22]

Key Apoptosis Markers for Western Blot:

Protein TargetExpected ObservationInterpretation
Caspase-3 Decrease in pro-caspase-3 (~32 kDa band) and appearance of cleaved caspase-3 (~17/19 kDa bands).Confirms activation of the executioner caspase.
PARP-1 Decrease in full-length PARP-1 (~116 kDa band) and appearance of cleaved PARP-1 (~89 kDa band).Confirms caspase-3 activity and execution of apoptosis.
Bcl-2 Family Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.Provides insight into the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[19]

Interpreting the results involves analyzing the intensity of the cleaved protein bands, which should increase with compound treatment compared to the vehicle control.[19] Normalizing to a loading control (e.g., β-actin or GAPDH) is crucial for accurate quantification.

Section 4: Advanced Assays for Kinase Inhibition Profile

Many chromeno[2,3-b]pyridine derivatives are reported to be kinase inhibitors.[5] Cell-based kinase assays provide a more physiologically relevant context than in vitro assays by measuring target engagement and downstream effects within a live cell.[24][25]

Assay 4.1: Cellular Phosphorylation Assay

Objective: To measure the inhibition of a specific kinase by quantifying the phosphorylation of its direct downstream substrate within the cell.

Principle: This assay format relies on the detection of a specific phospho-site on a substrate protein.[26] Upon treatment with a kinase inhibitor, the target kinase's activity is reduced, leading to a decrease in the phosphorylation of its substrate. This change can be quantified using various methods, such as specific antibody-based technologies like In-Cell Westerns, specialized ELISAs, or TR-FRET assays.[25][27][28]

General Protocol Outline (ELISA-based):

  • Cell Culture and Treatment: Plate cells and treat with the compound series for a short duration (e.g., 30-90 minutes) to capture direct effects on signaling. It may be necessary to stimulate the pathway of interest with an agonist (e.g., a growth factor) to ensure the target kinase is active.

  • Cell Lysis: Lyse the cells and collect the protein extract.

  • Detection: Use a sandwich ELISA format. A capture antibody (for the total substrate protein) coats the plate. The lysate is added, followed by a detection antibody that is specific to the phosphorylated form of the substrate. A final enzyme-linked secondary antibody provides a colorimetric or fluorescent readout.

  • Data Analysis: A decrease in signal indicates that the chromeno[2,3-b]pyridine derivative is inhibiting the upstream kinase responsible for phosphorylating the substrate.

This comprehensive guide provides a logical and robust framework for the cellular characterization of novel chromeno[2,3-b]pyridine derivatives. By progressing from high-throughput viability screening to detailed mechanistic studies of apoptosis, cell cycle, and specific pathway modulation, researchers can build a compelling data package that clearly defines a compound's biological activity and mechanism of action. Adherence to these validated protocols, coupled with careful experimental design and data interpretation, will significantly enhance the efficiency and success of drug discovery programs targeting this promising chemical scaffold.

References

Introduction: Unveiling 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, also known as Amlexanox, in kinase inhibition studies. This document provides a comprehensive overview of the compound, its mechanism of action, and detailed protocols for its use in both biochemical and cellular assays.

This compound, more commonly known by its generic name Amlexanox, is a compound with a well-established history in clinical use for inflammatory conditions.[1] Beyond its initial applications, it has emerged as a valuable tool in kinase research, specifically as a potent inhibitor of the non-canonical IκB kinases: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[2]

These two kinases are pivotal nodes in cellular signaling, particularly in the innate immune response to viral infections and in pathways regulating inflammation and metabolism.[1][3] Dysregulation of TBK1 and IKKε activity is implicated in a range of diseases, including autoimmune disorders, metabolic diseases like obesity, and certain cancers.[2][3] The ability of Amlexanox to selectively inhibit these kinases makes it an indispensable chemical probe for dissecting their roles in cellular processes and a scaffold for the development of novel therapeutics.

This guide provides the necessary theoretical background and practical, step-by-step protocols for utilizing Amlexanox to investigate TBK1/IKKε signaling and inhibition.

Compound Profile

CharacteristicDetails
Systematic Name This compound
Common Name Amlexanox
CAS Number 52549-19-6[4][5][6]
Molecular Formula C₁₅H₁₁NO₄[5][6]
Molecular Weight 269.25 g/mol [5][6]
Primary Targets TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε)[1][2]
Solubility Soluble in DMSO

Mechanism of Action: Targeting the TBK1/IKKε Signaling Axis

Amlexanox exerts its inhibitory effect by binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1] These kinases are central to multiple signaling cascades. A primary example is the pathway leading to the production of type I interferons (IFNs), a critical component of the antiviral response. Upon recognition of viral nucleic acids by pattern recognition receptors (PRRs), TBK1/IKKε are activated and subsequently phosphorylate key transcription factors, such as Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of IFN-β and other antiviral genes. By inhibiting TBK1/IKKε, Amlexanox effectively blocks this entire cascade at a critical juncture.

TBK1_IKKE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Viral RNA/DNA Sensing (e.g., RIG-I) TBK1 TBK1 / IKKε PRR->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Gene Type I Interferon Genes pIRF3->Gene Transcription pIRF3->Gene Translocation Amlexanox Amlexanox (Inhibitor) Amlexanox->TBK1 Response Antiviral Response Gene->Response In_Vitro_Workflow start Start prep Prepare Reagents: - Kinase (TBK1/IKKε) - Substrate (e.g., IRF3 peptide) - Amlexanox Serial Dilution - ATP start->prep plate Plate Compound: Add Amlexanox dilutions and controls to 384-well plate prep->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase initiate Initiate Reaction: Add ATP add_kinase->initiate incubate Incubate at 30°C initiate->incubate adp_glo Terminate & Deplete ATP: Add ADP-Glo™ Reagent incubate->adp_glo detect Detect ADP: Add Kinase Detection Reagent adp_glo->detect read Read Luminescence detect->read analyze Analyze Data: Calculate IC₅₀ read->analyze end End analyze->end Western_Blot_Workflow start Start culture Culture Cells (e.g., HEK293, RAW 264.7) start->culture treat Pre-treat with Amlexanox (Dose Response) culture->treat stimulate Stimulate TBK1 Pathway (e.g., with poly(I:C)) treat->stimulate lyse Harvest & Lyse Cells (with Phosphatase Inhibitors) stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block antibodies Primary Antibody Incubation: - anti-p-IRF3 (Ser396) - anti-Total IRF3 - anti-GAPDH (Loading Control) block->antibodies secondary HRP-conjugated Secondary Antibody antibodies->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry Analysis detect->analyze end End analyze->end

References

Application Note: 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid as a Chemical Probe for the TBK1/IKKε Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is a member of the chromenopyridone class of heterocyclic compounds. While this specific molecule is documented as an impurity of the non-steroidal anti-inflammatory drug Pranoprofen[1][2], its structural similarity to known bioactive molecules, particularly the TBK1/IKKε inhibitor amlexanox, suggests its potential as a valuable chemical probe. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of this compound to investigate the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) signaling pathways.

The non-canonical IκB kinases, TBK1 and IKKε, are central regulators of innate immunity, inflammation, autophagy, and cellular metabolism.[3][4] They are key kinases that phosphorylate and activate transcription factors such as Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons.[4] Dysregulation of TBK1 and IKKε activity has been implicated in a range of diseases, including autoimmune disorders, metabolic diseases like obesity and type 2 diabetes, and various cancers, making them attractive targets for therapeutic intervention.[5][6][7]

Amlexanox, a compound with the same chromeno[2,3-b]pyridin-5-one core, is a known dual inhibitor of TBK1 and IKKε.[3][5] It acts by competing with ATP for binding to the kinase domain.[3] Given the shared pharmacophore, it is hypothesized that this compound may exhibit a similar inhibitory activity. This application note outlines the proposed mechanism of action and provides detailed protocols for the characterization and utilization of this compound as a chemical probe to dissect the complex biology of TBK1/IKKε signaling.

Proposed Mechanism of Action

This compound is proposed to function as an ATP-competitive inhibitor of TBK1 and IKKε. These kinases are activated downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway, which sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, TBK1/IKKε phosphorylates key downstream substrates, most notably the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory genes.[4][8]

By competitively binding to the ATP pocket of TBK1 and IKKε, the chemical probe is expected to block this phosphorylation cascade, thereby inhibiting the downstream signaling events. This leads to a reduction in the production of type I interferons and other inflammatory cytokines. The specificity of this compound for TBK1/IKKε over other kinases, particularly the canonical IκB kinases (IKKα and IKKβ), would be a critical determinant of its utility as a selective chemical probe.[3]

TBK1_IKKe_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Signaling Viral/Bacterial DNA/RNA Viral/Bacterial DNA/RNA PRRs Pattern Recognition Receptors (e.g., cGAS, TLRs) Viral/Bacterial DNA/RNA->PRRs Adaptors Adaptor Proteins (e.g., STING, TRIF) PRRs->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates Probe This compound Probe->TBK1_IKKe Inhibition ATP ATP ATP->TBK1_IKKe p_IRF3 p-IRF3 (Dimerization) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_Genes Type I Interferon Genes Nucleus->IFN_Genes Induces Transcription

Caption: Proposed inhibitory mechanism on the TBK1/IKKε signaling pathway.

Applications

This chemical probe can be employed in a variety of research contexts to:

  • Validate TBK1/IKKε as therapeutic targets: Assess the phenotypic consequences of inhibiting TBK1/IKKε in various cell-based models of disease.

  • Elucidate signaling pathways: Dissect the role of TBK1/IKKε in both innate immunity and other cellular processes like autophagy and metabolism.

  • Screen for novel therapeutics: Use as a reference compound in the development of more potent and selective inhibitors of TBK1/IKKε.

  • Study structure-activity relationships (SAR): Serve as a foundational scaffold for medicinal chemistry efforts to develop improved analogs.[9]

Experimental Protocols

The following protocols provide a framework for the initial characterization and application of this compound as a TBK1/IKKε inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified TBK1 and IKKε enzymes. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose as it measures the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Recombinant human TBK1 and IKKε enzymes (e.g., from BPS Bioscience or Promega).[10][11]

  • TBK1/IKKε substrate peptide (a peptide with the optimal phosphorylation motif).[12]

  • ATP solution.

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]

  • This compound, dissolved in DMSO.

  • Amlexanox or another known TBK1/IKKε inhibitor as a positive control.

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar).[10]

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (e.g., 4 ng of TBK1) diluted in kinase buffer to each well.[10]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and appropriate substrate concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cellular Target Engagement and Pathway Inhibition Assay

This protocol uses Western blotting to assess the ability of the compound to inhibit TBK1/IKKε activity within a cellular context by measuring the phosphorylation of a key downstream target, IRF3.

Materials:

  • Human monocyte cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • TBK1/IKKε pathway agonist (e.g., Poly(I:C) to stimulate TLR3, or cGAMP to stimulate STING).[13]

  • This compound, dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the chemical probe (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or DMSO for 1-2 hours.

    • Stimulate the cells with the chosen agonist (e.g., 10 µg/mL Poly(I:C)) for a predetermined time (e.g., 1-3 hours) to induce IRF3 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane for total IRF3 and β-actin (as a loading control).

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IRF3 signal to the total IRF3 signal.

    • Compare the levels of phosphorylated IRF3 in compound-treated samples to the stimulated DMSO control to determine the extent of inhibition.

Experimental_Workflow cluster_protocol1 Protocol 1: In Vitro Assay cluster_protocol2 Protocol 2: Cellular Assay P1_Step1 Prepare serial dilution of chemical probe P1_Step2 Incubate probe with recombinant TBK1/IKKε, substrate, and ATP P1_Step1->P1_Step2 P1_Step3 Measure kinase activity (e.g., ADP-Glo) P1_Step2->P1_Step3 P1_Step4 Calculate IC₅₀ value P1_Step3->P1_Step4 P2_Step1 Pre-treat cells with chemical probe P2_Step2 Stimulate with agonist (e.g., Poly(I:C)) P2_Step1->P2_Step2 P2_Step3 Lyse cells and perform Western Blot P2_Step2->P2_Step3 P2_Step4 Probe for p-IRF3, Total IRF3, and β-actin P2_Step3->P2_Step4 P2_Step5 Quantify inhibition of IRF3 phosphorylation P2_Step4->P2_Step5

References

Application Notes & Protocols: Development of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific and technical guide for the investigation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (henceforth referred to as CPPA) as a novel anti-inflammatory agent. While specific literature on CPPA is nascent[1][2][3], its structure provides a strong rationale for its mechanism of action. The molecule combines a chromeno[2,3-b]pyridine scaffold, a class known for diverse biological activities including anti-inflammatory effects[4][5], with a propanoic acid moiety, a classic pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[6][7]. This guide synthesizes established principles and protocols to propose a robust investigational framework, hypothesizing that CPPA functions primarily as an inhibitor of cyclooxygenase (COX) enzymes. We present detailed protocols for cell-based assays to characterize its efficacy, selectivity, and mechanism of action, enabling researchers to systematically evaluate its therapeutic potential.

Introduction & Scientific Rationale

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A cornerstone of inflammation is the enzymatic activity of cyclooxygenases (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins (PGs), potent mediators of pain, fever, and inflammation[8]. While classic NSAIDs non-selectively inhibit both COX isoforms, this often leads to gastrointestinal side effects due to the inhibition of the constitutively expressed, cytoprotective COX-1 enzyme[9][10]. Consequently, the development of novel anti-inflammatory agents, particularly those with potential COX-2 selectivity, remains a high priority in medicinal chemistry.

The structure of CPPA is uniquely compelling. The fused heterocyclic chromeno[2,3-b]pyridine core is a "privileged structure" found in various biologically active compounds[4][11]. Notably, derivatives of this scaffold have demonstrated potent anti-inflammatory effects by suppressing the production of key mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[5]. The addition of a 2-propanoic acid side chain at the 7-position creates a structural analog to the "profen" class of NSAIDs[6]. This feature is critical, as it is known to facilitate binding within the active site of COX enzymes.

Based on this structural analysis, we hypothesize that CPPA exerts its anti-inflammatory effects through the direct inhibition of COX enzymes, leading to a downstream reduction in PGE2 synthesis and suppression of the inflammatory cascade. This guide outlines the necessary experiments to rigorously test this hypothesis.

Hypothesized Mechanism of Action: COX Inhibition

The primary proposed mechanism for CPPA is the inhibition of the arachidonic acid pathway, mirroring that of classic NSAIDs. This pathway is central to the inflammatory response.

Causality of the Pathway:

  • Stimulus: Pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS], cytokines) activate cells like macrophages.

  • Enzyme Activation: This activation triggers phospholipase A2 to release arachidonic acid (AA) from the cell membrane.

  • COX-Mediated Conversion: The COX-1 and COX-2 enzymes convert AA into the unstable intermediate, Prostaglandin H2 (PGH2). COX-1 is constitutively active for homeostatic functions, while COX-2 is inducibly expressed at sites of inflammation.

  • Prostaglandin Synthesis: PGH2 is then converted by specific synthases into various prostanoids, including PGE2, a primary mediator of inflammation that causes vasodilation, fever, and pain.

  • Inhibition Point: We hypothesize that CPPA, like other profens, binds to the active site of COX enzymes, preventing the conversion of AA to PGH2 and thereby blocking the synthesis of PGE2 and other pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation COX->PGH2 PGES->PGE2 CPPA CPPA (Hypothesized Inhibitor) CPPA->COX Inhibits PLA2 Phospholipase A2 Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->PLA2 Activates

Caption: Hypothesized mechanism of CPPA as a COX inhibitor.

Recommended Experimental Workflow

A tiered approach is recommended to systematically evaluate CPPA, moving from broad activity screening to specific mechanistic validation. This ensures an efficient use of resources and builds a logical case for the compound's efficacy.

Experimental_Workflow Start Start: CPPA Stock Solution Cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Start->Cytotoxicity DetermineNC Determine Non-Cytotoxic Concentration Range Cytotoxicity->DetermineNC Screening Tier 2: Anti-inflammatory Screening (LPS-stimulated RAW 264.7 cells) DetermineNC->Screening MeasureMediators Measure Inflammatory Mediators (NO via Griess Assay, PGE2 via ELISA) Screening->MeasureMediators DoseResponse Establish Dose-Response & IC50 MeasureMediators->DoseResponse Mechanism Tier 3: Mechanism of Action Studies DoseResponse->Mechanism COX_Expression Western Blot: COX-2 Protein Expression Mechanism->COX_Expression NFkB Western Blot: NF-κB Pathway (p-IκBα, Nuclear p65) Mechanism->NFkB Cytokines ELISA: Pro-inflammatory Cytokines (TNF-α, IL-6) Mechanism->Cytokines Conclusion Conclusion: Characterize CPPA as an Anti-inflammatory Agent COX_Expression->Conclusion NFkB->Conclusion Cytokines->Conclusion

Caption: Recommended tiered workflow for CPPA evaluation.

Detailed Protocols

These protocols are designed for use with the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[12]

Protocol 4.1: Cell Culture & Maintenance
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent.

Protocol 4.2: Tier 1 - MTT Cytotoxicity Assay

Rationale: To determine the concentration range of CPPA that is non-toxic to cells. This is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 × 10⁵ cells/mL (100 µL/well) and incubate overnight.[13]

  • Treatment: Prepare serial dilutions of CPPA in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of CPPA. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use concentrations that show >90% viability for subsequent experiments.

Protocol 4.3: Tier 2 - LPS-Induced Inflammation and Mediator Measurement

Rationale: To assess the ability of CPPA to inhibit the production of key inflammatory mediators (NO and PGE2) in a stimulated macrophage model.

  • Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of CPPA. Incubate for 1 hour. Include a vehicle control and a positive control (e.g., 10 µM Indomethacin).

  • Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.[14]

  • Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any detached cells and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

4.3.1. Nitric Oxide (NO) Measurement (Griess Assay)

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

4.3.2. Prostaglandin E2 (PGE2) Measurement (ELISA)

  • Kit Selection: Use a commercially available PGE2 ELISA kit (e.g., from RayBiotech, Arbor Assays, or Cayman Chemical).[15][16][17]

  • Procedure: Follow the manufacturer's protocol precisely. This is typically a competitive immunoassay.

  • General Steps:

    • Add standards and collected cell supernatants to wells pre-coated with an antibody.

    • Add a fixed amount of HRP-conjugated or alkaline phosphatase-conjugated PGE2.

    • Incubate to allow competition between the sample PGE2 and the conjugated PGE2 for antibody binding sites.[16]

    • Wash the plate to remove unbound reagents.

    • Add a substrate (e.g., TMB) and incubate to develop color. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]

    • Add a stop solution and read the absorbance at the specified wavelength (e.g., 450 nm).[18]

  • Analysis: Calculate the PGE2 concentration in each sample by comparing its absorbance to the standard curve. Determine the IC50 value for CPPA's inhibition of PGE2 production.

Protocol 4.4: Tier 3 - Western Blot for Mechanistic Insights

Rationale: To confirm that CPPA's effect is mediated by targeting the upstream COX-2 and NF-κB signaling pathways. NF-κB is a key transcription factor that drives the expression of many inflammatory genes, including COX-2 (coded by the PTGS2 gene).[19]

  • Cell Lysis: After treatment and stimulation as described in 4.3, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation, use a nuclear/cytoplasmic fractionation kit.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[21]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • COX-2

    • Phospho-IκBα (an indicator of NF-κB pathway activation)

    • Total IκBα

    • p65 (for nuclear fractions to assess translocation)[22]

    • β-actin or GAPDH (as a loading control for whole-cell lysates)

    • Lamin B1 or PCNA (as a loading control for nuclear fractions)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

Data Presentation & Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of CPPA on Cell Viability and Inflammatory Mediator Production

Concentration (µM)Cell Viability (%) (Mean ± SD)NO Production (µM) (Mean ± SD)PGE2 Concentration (pg/mL) (Mean ± SD)% Inhibition of PGE2
Control (No LPS)100 ± 4.51.2 ± 0.325.1 ± 5.3-
Vehicle + LPS98.7 ± 5.145.8 ± 3.91540.6 ± 112.70
CPPA (1 µM) + LPS99.1 ± 3.838.2 ± 3.11150.2 ± 98.525.3
CPPA (5 µM) + LPS97.5 ± 4.225.1 ± 2.5760.5 ± 75.150.6
CPPA (10 µM) + LPS95.3 ± 4.915.6 ± 1.8355.8 ± 40.276.9
Indomethacin (10 µM) + LPS98.2 ± 3.543.1 ± 4.0120.3 ± 15.692.2

Note: Data presented in this table is illustrative and for exemplary purposes only.

Interpretation:

  • A dose-dependent decrease in NO and PGE2 production with CPPA treatment, at non-cytotoxic concentrations, indicates a specific anti-inflammatory effect.

  • A strong inhibition of PGE2 is direct evidence supporting the hypothesis of COX inhibition.

  • Western blot results showing decreased COX-2 protein expression and reduced phosphorylation of IκBα or nuclear translocation of p65 would further solidify the mechanism of action, suggesting CPPA acts by inhibiting the NF-κB signaling pathway upstream of COX-2 expression.

References

Formulation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the formulation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, also known as Pranoprofen, for in vivo research. Given its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by poor aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability for preclinical studies.[1] This document explores several viable formulation strategies, from simple co-solvent systems to advanced nanoparticle approaches, designed to meet the needs of researchers in drug development.

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. Key characteristics are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
Synonyms Pranoprofen, Pyranoprofen[2][3][4][5]
Molecular Formula C₁₅H₁₁NO₄[6]
Molecular Weight 269.25 g/mol [6]
Appearance Crystalline solid[2]
Aqueous Solubility Sparingly soluble in aqueous buffers; Insoluble in water[2][7]
Organic Solvent Solubility Ethanol: ~1 mg/mL; DMSO: ~10-51 mg/mL; DMF: ~25 mg/mL[2][5][7]
Predicted pKa 4.27 ± 0.10[8]
Predicted logP 2.96[8]

The low aqueous solubility and predicted pKa suggest that the compound will have limited dissolution in the acidic environment of the stomach, necessitating formulation strategies to enhance its solubility and absorption.

Formulation Strategies: From Simple to Advanced

The choice of formulation depends on the study's objective, the required dose, the route of administration, and available resources. Below are three recommended approaches, starting with the simplest and progressing to more complex systems.

Strategy 1: Co-solvent System (Solution)

This is a rapid and straightforward approach for early-stage in vivo screening. A common and effective vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[3][9]

Rationale:

  • DMSO acts as a primary organic solvent to dissolve the compound.

  • PEG300 serves as a water-miscible co-solvent that helps maintain solubility upon dilution with aqueous physiological fluids.

  • Tween 80 is a non-ionic surfactant that enhances wetting and prevents precipitation of the drug upon administration.

  • Saline is used as a biocompatible vehicle to bring the formulation to the final volume.

DOT Diagram: Co-solvent Formulation Workflow

A Weigh Compound B Dissolve in DMSO A->B Step 1 C Add PEG300 B->C Step 2 D Add Tween 80 C->D Step 3 E Add Saline D->E Step 4 F Vortex to Homogenize E->F Step 5 G Characterize (Visual) F->G Step 6 H Administer G->H Step 7

Caption: Workflow for preparing a co-solvent formulation.

Protocol 1: Preparation of a 2 mg/mL Co-solvent Formulation

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). This may require sonication.

  • Vehicle Preparation (Final composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • To prepare 1 mL of the final formulation, begin with the appropriate volume of the DMSO stock solution. For a 2 mg/mL final concentration from a 20 mg/mL stock, this would be 100 µL.

    • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.

    • Add 50 µL of Tween 80 and vortex again until the solution is homogenous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Vortex the final solution until it is clear and uniform.

Characterization and Quality Control:

  • Visual Inspection: The final formulation should be a clear, homogenous solution with no signs of precipitation.

  • Stability: Due to the potential for precipitation upon storage, it is recommended to prepare this formulation fresh on the day of use.

In Vivo Administration:

  • Route: Oral gavage is a common route for this type of formulation.

  • Animal Models: This formulation has been shown to be tolerable in rats and mice.[9]

  • Dosing Volume: For mice, the maximum recommended oral gavage volume is 10 mL/kg. For rats, it is 10-20 mL/kg.[10][11]

Strategy 2: Cyclodextrin Inclusion Complex (Aqueous Solution/Suspension)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility and stability.[12][13]

Rationale:

  • Enhanced Solubility: The formation of an inclusion complex masks the hydrophobic nature of the drug, leading to a significant increase in its apparent water solubility.

  • Improved Bioavailability: By improving dissolution, cyclodextrin complexes can lead to enhanced oral absorption and bioavailability.[14]

  • Reduced Toxicity: Complexation can sometimes reduce the local toxicity of a drug by preventing direct contact with tissues.

DOT Diagram: Cyclodextrin Complexation Workflow

A Prepare Aqueous Cyclodextrin Solution B Add Compound A->B C Stir/Sonicate (e.g., 24-48h) B->C D Lyophilize (Freeze-dry) C->D E Characterize Complex D->E FTIR, DSC, SEM F Reconstitute in Water/Buffer E->F G Administer F->G

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: A 1:1 molar ratio of drug to cyclodextrin is a common starting point.

  • Preparation Method (Kneading):

    • Accurately weigh the drug and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio.

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a fine powder.

Characterization and Quality Control:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between the drug and cyclodextrin by observing shifts in characteristic peaks.

  • Differential Scanning Calorimetry (DSC): To verify the formation of the inclusion complex, evidenced by the disappearance or shifting of the drug's melting endotherm.

  • Solubility Studies: To quantify the increase in aqueous solubility compared to the uncomplexed drug.

In Vivo Administration:

  • The lyophilized powder can be accurately weighed and reconstituted in water or a suitable buffer immediately before administration.

  • The resulting solution or fine suspension can be administered by oral gavage.

Strategy 3: Nanosuspension (Aqueous Suspension)

A nanosuspension consists of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.

Rationale:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.

  • Improved Bioavailability: The faster dissolution often translates to improved oral bioavailability.[16]

  • Versatility: Nanosuspensions can be administered via various routes, including oral, parenteral, and ocular.

DOT Diagram: Nanosuspension Preparation Workflow

A Dissolve Drug in Organic Solvent C Inject Drug Solution into Aqueous Phase (under stirring) A->C B Prepare Aqueous Stabilizer Solution B->C D Evaporate Organic Solvent C->D E Characterize Nanosuspension D->E Particle Size, Zeta Potential F Administer E->F

Caption: Workflow for preparing a nanosuspension via nanoprecipitation.

Protocol 3: Preparation of a Nanosuspension by Nanoprecipitation

  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent, such as methanol or acetone.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Poloxamer 188 or PVP K30) in distilled water.[1]

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under constant stirring (e.g., using a magnetic stirrer).

    • The drug will precipitate as nanoparticles due to the rapid change in solvent polarity.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Volume Adjustment: Adjust the final volume with distilled water to achieve the desired drug concentration.

Characterization and Quality Control:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). For oral administration, a particle size of less than 500 nm with a PDI below 0.3 is generally desirable.[6][17]

  • Zeta Potential: Measured to assess the stability of the suspension. A zeta potential of ±30 mV is generally considered to indicate good stability.[6][18]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

In Vivo Administration:

  • The nanosuspension can be directly administered by oral gavage.

  • It is crucial to ensure the suspension is well-dispersed before each administration.

Safety and Regulatory Considerations

The excipients used in these formulations (DMSO, PEG300, Tween 80, cyclodextrins) are generally considered safe for preclinical studies at appropriate concentrations. However, it is essential to adhere to regulatory guidelines.[4][19] The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on the safety evaluation of pharmaceutical excipients.[2][20] Researchers should consult these guidelines and conduct a thorough literature search to determine the appropriate safety and toxicological evaluation for their specific application.[4][19][21] It is also best practice to include a vehicle-only control group in in vivo experiments to differentiate the effects of the compound from those of the formulation vehicle.[3]

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the selection of an appropriate formulation strategy. For initial, rapid screening, a co-solvent system offers a practical solution. For more advanced studies aiming to improve bioavailability and potentially reduce variability, cyclodextrin inclusion complexes and nanosuspensions represent robust alternatives. Each method requires careful preparation and thorough characterization to ensure the delivery of a consistent and effective dose. By following the detailed protocols and considering the underlying scientific principles outlined in these application notes, researchers can confidently develop formulations to advance their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate for various pharmaceutical candidates, typically proceeds through a multi-step sequence. A common and efficient approach involves a multicomponent reaction to construct the core chromeno[2,3-b]pyridine scaffold, followed by functional group manipulations to install the propanoic acid side chain. This guide will focus on a plausible and widely applicable synthetic strategy, addressing potential pitfalls at each critical stage.

A representative synthetic approach involves the initial formation of a substituted chromene, followed by the construction of the fused pyridine ring, and culminating in the hydrolysis of an ester precursor to yield the final carboxylic acid.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis, providing their probable causes and actionable solutions.

Issue 1: Low Yield in the Initial Chromene Formation (Knoevenagel Condensation)

  • Question: I am attempting to condense a substituted salicylaldehyde with an active methylene compound (e.g., a derivative of malonic acid) to form the initial chromene ring, but my yields are consistently low. What could be the issue?

  • Probable Causes & Solutions:

    • Suboptimal Base Catalyst: The choice and amount of base are critical for the Knoevenagel condensation. Weak bases like piperidine or pyridine are commonly used.[1] If the reaction is sluggish, consider using a slightly stronger base, but be cautious as overly strong bases can promote unwanted side reactions. The catalytic amount of the base should also be optimized; typically, 10-20 mol% is a good starting point.

    • Inefficient Water Removal: The Knoevenagel condensation produces water, which can shift the equilibrium back towards the starting materials.[2] Employing a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene can significantly improve yields. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

    • Steric Hindrance: Bulky substituents on either the salicylaldehyde or the active methylene compound can hinder the reaction. In such cases, increasing the reaction temperature or using a less sterically hindered base might be beneficial.

    • Poor Quality of Reagents: Ensure that your salicylaldehyde is free of oxidation products (e.g., the corresponding carboxylic acid) and that your active methylene compound is pure.

Issue 2: Inefficient Cyclization to Form the Chromeno[2,3-b]pyridine Core

  • Question: The formation of the fused pyridine ring is proceeding with low conversion, and I am isolating a significant amount of the uncyclized intermediate. How can I drive the cyclization to completion?

  • Probable Causes & Solutions:

    • Inadequate Reaction Temperature: Cyclization reactions often require sufficient thermal energy to overcome the activation barrier. If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring the reaction by TLC or LC-MS is recommended. Refluxing in a high-boiling solvent like ethanol or dichloroethane is a common practice.[3]

    • Incorrect Catalyst: The cyclization step can be catalyzed by either acid or base, depending on the specific reaction mechanism. For instance, a Friedländer-type annulation to form the pyridine ring is often acid-catalyzed. If you are using a base-catalyzed approach for the initial condensation, you might need to neutralize the reaction mixture and add an acid catalyst for the cyclization step.

    • Presence of Protic Solvents: In some cases, protic solvents can interfere with the cyclization by solvating the reactive intermediates. Switching to an aprotic solvent might be advantageous.

Issue 3: Incomplete Hydrolysis of the Ester Precursor

  • Question: I am having trouble hydrolyzing the ethyl or methyl ester of the propanoic acid side chain to the final carboxylic acid. The reaction is either incomplete or requires very long reaction times.

  • Probable Causes & Solutions:

    • Insufficiently Strong Basic Conditions: The hydrolysis of esters is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF).[4][5][6] If the hydrolysis is slow, increasing the concentration of the base or the reaction temperature can accelerate the process.

    • Steric Hindrance around the Ester: The heterocyclic core of the molecule might sterically hinder the approach of the hydroxide ion to the ester carbonyl. In such cases, prolonged reaction times at elevated temperatures may be necessary.

    • Reversibility of the Reaction (under acidic conditions): While basic hydrolysis is generally irreversible, acid-catalyzed hydrolysis is an equilibrium process.[7] If you are using acidic conditions, ensure a large excess of water is present to drive the reaction towards the products. However, basic hydrolysis is the preferred method for this final step to ensure complete conversion.[6]

Issue 4: Formation of Impurities and Purification Challenges

  • Question: My final product is contaminated with side products, and I am finding it difficult to purify by standard column chromatography.

  • Probable Causes & Solutions:

    • Side Reactions during Condensation: Self-condensation of the aldehyde or the active methylene compound can occur, especially with a strong base or at high temperatures. Careful control of reaction conditions is crucial.

    • Oxidation of the Product: The chromenopyridine core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

    • Recrystallization as a Purification Method: For crystalline products, recrystallization is often a more effective purification method than chromatography for removing minor impurities. Experiment with different solvent systems to find optimal conditions for recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting material for introducing the propanoic acid side chain at the 7-position?

    • A common strategy is to start with a commercially available substituted phenol that already contains a precursor to the propanoic acid side chain. For example, a 4-hydroxyphenylacetic acid derivative could be a suitable starting point, which can then be elaborated to the desired propanoic acid.

  • Q2: Can I use a one-pot procedure for the synthesis?

    • Multicomponent reactions (MCRs) are essentially one-pot procedures and are highly efficient for constructing the chromeno[2,3-b]pyridine scaffold.[8] It is plausible to devise a one-pot or tandem reaction sequence where the initial condensation and subsequent cyclization occur in the same reaction vessel without isolation of the intermediate.

  • Q3: What analytical techniques are best for monitoring the reaction progress?

    • Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of isomers or side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents, like strong bases and acids, are corrosive and should be handled with care.

Experimental Protocols & Data

Optimized Synthesis of Ethyl 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoate (Ester Precursor)

This protocol outlines a general procedure for the synthesis of the ester precursor. The specific starting materials will need to be adjusted based on the desired substitution pattern.

Step 1: Knoevenagel Condensation and Cyclization

  • To a solution of the appropriate salicylaldehyde derivative (1.0 eq) in ethanol (10 mL/mmol), add the active methylene compound (e.g., a derivative of ethyl cyanoacetate) (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the formation of the intermediate chromene is complete, add an appropriate reagent to facilitate the pyridine ring formation (this will depend on the chosen synthetic route).

  • Continue to reflux the mixture until the cyclization is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester precursor (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an excess of sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

StepReactionKey ParametersExpected Yield (%)
1Knoevenagel Condensation & CyclizationReflux in ethanol, piperidine catalyst60-80
2Ester HydrolysisNaOH, EtOH/H₂O, reflux85-95

Visualizing the Synthetic Pathway and Troubleshooting

General Synthetic Pathway

Synthesis_Pathway A Substituted Salicylaldehyde C Intermediate Chromene Derivative A->C Knoevenagel Condensation (Base Catalyst) B Active Methylene Compound B->C D Ethyl 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoate C->D Cyclization (Heat/Catalyst) E This compound D->E Hydrolysis (NaOH, H2O/EtOH) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Purification Optimize Purification Method (Recrystallization) Start->Purification Purity Issue Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Reagents->Check_Conditions Reagents OK Water_Removal Implement Water Removal (Dean-Stark/Sieves) Check_Conditions->Water_Removal Condensation Issue Catalyst_Optimization Optimize Catalyst Type & Loading Check_Conditions->Catalyst_Optimization Sluggish Reaction Solvent_Change Consider Alternative Solvent Check_Conditions->Solvent_Change Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Degradation Observed Success Yield Improved Water_Removal->Success Catalyst_Optimization->Success Solvent_Change->Success Inert_Atmosphere->Success Purification->Success

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical scaffolds. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting in a direct question-and-answer format to address specific experimental issues.

Table of Contents

  • Frequently Asked Questions (FAQs): Low Reaction Yields

    • Q1: My cyclization reaction is resulting in a consistently low yield. What are the primary factors I should investigate?

    • Q2: My reaction has stalled, and analysis shows only starting material remaining. What should I check first?

    • Q3: I suspect my catalyst is the issue. How can I troubleshoot catalyst-related problems?

  • Troubleshooting Undesired Side Products

    • Q1: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity?

    • Q2: I'm observing the formation of an unexpected isomer. What reaction parameters can I adjust to favor the desired product?

  • Purification and Isolation Challenges

    • Q1: I'm struggling to separate my heterocyclic product from the starting materials and byproducts. What purification strategies should I consider?

    • Q2: My N-heterocycle appears to be unstable on silica gel. What are my alternatives?

  • Experimental Protocols

    • Protocol 1: General Procedure for a Trial Reaction to Optimize Conditions

    • Protocol 2: Neutralization of Silica Gel for Chromatography

  • References

Frequently Asked Questions (FAQs): Low Reaction Yields

Low yields are one of the most frequent frustrations in heterocyclic synthesis. The causes can range from suboptimal reaction conditions to the purity of the reagents. A systematic approach is the most effective way to diagnose and solve the problem.[1]

Q1: My cyclization reaction is resulting in a consistently low yield. What are the primary factors I should investigate?

A1: Consistently low yields in cyclization reactions often point to fundamental issues with the reaction setup or conditions. Here’s a breakdown of the most common culprits and how to address them:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[1] Even minor deviations from the optimal parameters can significantly impact the yield. It is crucial to ensure your reaction is conducted at the optimal temperature and for the recommended duration.[1]

    • Causality: Cyclization reactions are often equilibrium processes. Temperature affects the rate of both the forward and reverse reactions, as well as potential decomposition pathways. Reaction time is a balance; too short, and the reaction is incomplete, too long, and product degradation or side reactions can occur.[2]

    • Solution: Conduct a series of small-scale trial reactions to systematically optimize these parameters.[1] (See Protocol 1 ).

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as inhibitors or participate in competing side reactions.[3] Water is a common culprit in reactions requiring anhydrous conditions.

    • Causality: Impurities can poison catalysts, react with reagents, or alter the polarity of the reaction medium, thereby affecting reaction rates and equilibria.[4]

    • Solution: Always use reagents and solvents of appropriate purity. Ensure solvents are properly dried when necessary. If impurities are suspected in a starting material, repurify it by recrystallization or chromatography.[2]

  • Atmospheric Moisture and Oxygen: Many organometallic catalysts and reactive intermediates are sensitive to air and moisture.[1]

    • Causality: Oxygen can lead to undesired oxidation reactions, while moisture can hydrolyze starting materials or reagents.

    • Solution: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, and ensure all glassware is thoroughly dried before use.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[1]

    • Causality: For a reaction to occur, the reactants must come into contact. Inefficient stirring limits the diffusion of reactants, slowing down the overall reaction rate.

    • Solution: Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture. For very viscous mixtures, a mechanical stirrer may be necessary.

Q2: My reaction has stalled, and analysis shows only starting material remaining. What should I check first?

A2: When a reaction fails to proceed, it's often due to an issue with one of the core components. Here's a logical workflow to diagnose the problem:

stalled_reaction start Reaction Stalled (TLC shows only SM) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK repurify Repurify Starting Materials check_reagents->repurify Impurity Suspected check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) check_catalyst->check_conditions Catalyst OK fresh_reagents Use Fresh Reagents/Catalyst check_catalyst->fresh_reagents Deactivation Suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp end Reaction Proceeds check_conditions->end Conditions OK repurify->start fresh_reagents->start optimize_temp->start

Caption: Troubleshooting workflow for a stalled reaction.

  • Reagent Purity and Stoichiometry: Impurities in the starting materials can halt a reaction.[2] Double-check the calculations for reagent stoichiometry to ensure the correct molar equivalents were used.

  • Catalyst Activity: If a catalyst is being used, it may be inactive. This could be due to improper storage, contamination, or degradation.[2]

  • Reaction Temperature: Some reactions have a high activation energy and require elevated temperatures to proceed.[2] Conversely, excessively high temperatures can cause degradation.[2] Consider a gradual increase in temperature while monitoring the reaction by TLC.

Q3: I suspect my catalyst is the issue. How can I troubleshoot catalyst-related problems?

A3: Catalyst deactivation, or poisoning, is a significant challenge, particularly in syntheses involving nitrogen- or sulfur-containing heterocycles.[5][6]

  • Catalyst Poisoning: This occurs when a substance chemically bonds to the active sites of the catalyst, reducing its efficacy.[5][7] Common poisons include carbon monoxide, halides, cyanides, sulfides, and nitrogen-containing heterocycles themselves.[5]

    • Causality: The heteroatoms in certain substrates (like nitrogen and sulfur) can coordinate strongly with metal catalysts, leading to catalyst poisoning and preventing the desired catalytic cycle.[6]

    • Solution:

      • Purify Starting Materials: Ensure starting materials are free from potential poisons.

      • Use a More Robust Catalyst: Some catalysts are less susceptible to poisoning.

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome partial poisoning.

      • Selective Poisoning (Advanced): In some cases, intentional, controlled poisoning can improve the selectivity of a reaction, such as in the case of Lindlar's catalyst.[5][7]

  • Catalyst Degradation: Catalysts can degrade over time, especially if not stored under the proper conditions (e.g., inert atmosphere, low temperature).

    • Solution: Use a fresh batch of catalyst or a freshly opened bottle of reagents.[2]

Common Catalyst Poisons Affected Catalysts (Examples) Mechanism of Poisoning
Sulfur Compounds (e.g., thiols, sulfides)Palladium, Platinum, NickelStrong coordination to the metal center, blocking active sites.
Nitrogen Heterocycles (e.g., pyridine)Palladium, RhodiumCoordination to the metal, potentially altering its electronic properties or blocking substrate access.[6]
Halides (e.g., Cl-, Br-, I-)Various transition metalsCan alter the electronic state of the metal or form stable, inactive complexes.
Carbon Monoxide (CO)Palladium, Rhodium, IronStrong pi-backbonding leads to irreversible binding.

Troubleshooting Undesired Side Products

The formation of side products is a common cause of low yields and complicates purification.[2] Understanding the potential side reactions is key to minimizing their formation.

Q1: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity?

A1: A "messy" reaction indicates a lack of selectivity. The following strategies can help to favor the desired reaction pathway:

  • Modify Reaction Conditions: Harsh conditions (e.g., strong acids/bases, high temperatures) can promote side reactions.[2] Exploring milder alternatives can often improve selectivity.

  • Change the Solvent: The solvent can have a profound effect on reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states.[8][9] A change in solvent polarity can alter the course of a reaction.

  • Reagent Selection: The choice of reagents can dramatically influence the product distribution. For instance, in the oxidative cyclization of chalcones to form flavones, using iodine in DMSO is selective for flavones, whereas reagents like Hg(OAc)₂ can promote the formation of aurones as a major byproduct.[2]

Q2: I'm observing the formation of an unexpected isomer. What reaction parameters can I adjust to favor the desired product?

A2: The formation of an undesired isomer is a question of kinetic versus thermodynamic control.

kinetic_thermodynamic Reactants Reactants TS_Kinetic Kinetic Transition State (Lower Activation Energy) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo Thermodynamic Transition State (Higher Activation Energy) Reactants->TS_Thermo High Temp, Long Time Thermo_Product Thermodynamic Product (More Stable) Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Kinetic_Product->Reactants Reversible TS_Thermo->Thermo_Product

Caption: Kinetic vs. Thermodynamic Product Formation.

  • Kinetic Control: The product that is formed fastest (i.e., via the lowest activation energy pathway) is the major product. This is typically favored at lower reaction temperatures and shorter reaction times.

  • Thermodynamic Control: The most stable product is the major product. This is favored at higher reaction temperatures and longer reaction times, allowing the initial kinetic product to revert to the starting materials and then form the more stable thermodynamic product.

To favor the desired isomer, you can:

  • Adjust the Temperature: Lowering the temperature may favor the kinetic product, while raising it may favor the thermodynamic product.

  • Change the Base or Catalyst: The steric bulk and basicity/acidity of a catalyst or reagent can influence which transition state is favored.

Purification and Isolation Challenges

Even with a successful reaction, isolating the pure heterocyclic compound can be a significant hurdle.

Q1: I'm struggling to separate my heterocyclic product from the starting materials and byproducts. What purification strategies should I consider?

A1: A multi-pronged approach to purification is often necessary.

  • Column Chromatography: This is the workhorse of purification in organic synthesis.

    • Solvent System Selection: Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation between your target compound and impurities. Aim for a retention factor (Rf) of ~0.3 for your product.[10]

    • Proper Technique: Ensure the column is packed well and the sample is loaded in a concentrated band to maximize resolution.[10]

  • Recrystallization: This technique can yield highly pure crystalline products if a suitable solvent is found.[10]

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. This often requires screening several solvents or solvent mixtures.[10]

    • Inducing Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask, adding a seed crystal, or placing the solution in an ice bath.[10]

  • Acid-Base Extraction: If your heterocycle has a basic nitrogen atom, you can often use liquid-liquid extraction to separate it from neutral or acidic impurities.

    • Workflow: Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the basic heterocycle into the aqueous layer. Then, basify the aqueous layer and extract the pure heterocycle back into an organic solvent.

Q2: My N-heterocycle appears to be unstable on silica gel. What are my alternatives?

A2: The acidic nature of standard silica gel can cause decomposition of some N-heterocycles.[10]

  • Neutralized Silica Gel: You can neutralize the silica gel by washing it with a solution containing a base, such as triethylamine.[10] (See Protocol 2 ).

  • Alumina Chromatography: Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., C18 silica), the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying polar heterocycles.

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction to Optimize Conditions
  • Set up a series of small-scale reactions (e.g., in vials or small round-bottom flasks) under an inert atmosphere if required.

  • In each reaction, vary one parameter at a time (e.g., temperature in 10 °C increments, or reaction time in 1-hour increments). Keep all other parameters constant.

  • Monitor the progress of each reaction by TLC or LC-MS at set time points.

  • Quench the reactions and perform a simple workup.

  • Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield of the desired product.

  • Compare the results to identify the optimal conditions.

Protocol 2: Neutralization of Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the chosen non-polar solvent for your chromatography (e.g., hexanes).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Add 1-2% triethylamine to your eluent system to maintain the neutrality of the column during the separation.

References

Technical Support Center: Optimization of Reaction Conditions for Chromeno[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of chromeno[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction outcomes.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses the most common issues encountered during the synthesis of chromeno[2,3-b]pyridines, which are often prepared via multi-component reactions (MCRs).

Q1: I am observing low or no yield of my desired chromeno[2,3-b]pyridine. What are the primary factors to investigate?

A1: Low or no product formation in this multi-component synthesis is a frequent issue that can typically be traced back to one of three areas: reagent quality, catalyst activity, or reaction conditions. A systematic approach is the key to diagnosis.

Causality and Actionable Steps:

  • Reagent Purity and Stoichiometry:

    • Salicylaldehyde Derivatives: Ensure the aldehyde has not oxidized to the corresponding carboxylic acid, which can quench the basic catalyst. Use freshly distilled or purified aldehydes if oxidation is suspected.

    • Malononitrile Dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile): This is a critical reagent. Its quality can vary between suppliers. It is often the source of failure. Confirm its identity and purity via ¹H NMR and melting point analysis before use.[1]

    • Active Methylene Compound (CH-acid): The pKa of this component is crucial. If it is not sufficiently acidic, its deprotonation will be slow or incomplete, halting the initial condensation step. Ensure its purity.

    • Stoichiometry: While a 1:1:1 molar ratio is the theoretical starting point, minor adjustments can sometimes improve yields.

  • Catalyst Choice and Activity:

    • Base Catalysts (e.g., Triethylamine, Piperidine): These are common and effective for promoting the initial Knoevenagel/domino reaction sequence.[1] However, their effectiveness can be substrate-dependent. If a weak base like triethylamine fails, consider a stronger secondary amine like piperidine. Ensure the base is not "wet," as water can interfere with the reaction.

    • Catalyst Deactivation: If using a heterogeneous or nanocatalyst, ensure it has been properly activated and stored. These catalysts can lose activity over time or due to improper handling.[2][3]

    • Incompatible Functional Groups: Your substrates may contain functional groups (e.g., acidic protons) that react with and consume the catalyst.

  • Reaction Conditions:

    • Solvent: Ethanol is a common "green" solvent that generally works well.[4] However, for less reactive substrates, a solvent that also acts as a basic catalyst, such as pyridine, can significantly improve yields.[5]

    • Temperature: Many of these reactions proceed at room temperature or with gentle heating (reflux in ethanol).[1][6] If the reaction is sluggish, increasing the temperature is a logical next step. However, excessive heat can sometimes promote side reactions.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low / No Yield Observed reagents Step 1: Verify Reagent Quality - Purity (NMR, m.p.) - Stoichiometry - Freshness (esp. aldehyde) start->reagents catalyst Step 2: Evaluate Catalyst - Use fresh/pure catalyst - Screen alternative catalysts (e.g., Piperidine, Borax, K2CO3) reagents->catalyst Reagents OK failure Issue Persists (Consult further literature for specific substrate analogues) reagents->failure Impurity Found conditions Step 3: Optimize Conditions - Increase Temperature (Reflux) - Change Solvent (e.g., Pyridine) - Consider Microwave Irradiation catalyst->conditions Catalyst OK catalyst->failure Catalyst Inactive success Yield Improved conditions->success Optimization Works conditions->failure No Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My reaction produces a complex mixture of side products. How can I improve selectivity?

A2: The formation of side products often arises from the domino nature of the reaction. The key is to promote the desired reaction cascade over competing pathways.

Causality and Actionable Steps:

  • Uncontrolled Condensation: The initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound is the first critical step. If this is too slow, self-condensation of the aldehyde or other side reactions can occur.

    • Solution: Use a more effective catalyst to accelerate the desired initial step. Sometimes, lowering the temperature can reduce the rate of side reactions more than the desired reaction, improving selectivity.

  • Formation of Alternative Isomers: Depending on the substrates, different cyclization pathways may be possible. For example, reactions with 2-imino-chromen-3-thiocarboxamide can yield chromeno[3,2-c]pyridine at room temperature but favor the chromeno[2,3-b]pyridine isomer at elevated temperatures in ethanol.[6]

    • Solution: Carefully control the reaction temperature. Analyze the structure of the major byproduct to understand the competing reaction pathway, which can provide clues for optimization.

  • Oxidation/Decomposition: The chromene ring system or substituents can be sensitive to oxidation, especially under prolonged heating in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Minimize reaction time by using a more efficient catalyst or microwave irradiation.

Q3: My final product is difficult to purify and has very low solubility. What are some effective strategies?

A3: The planar, conjugated ring system of chromeno[2,3-b]pyridines often leads to poor solubility in common organic solvents, making both purification and subsequent use challenging.[4]

Causality and Actionable Steps:

  • Purification Challenges:

    • Chromatography: Tailing on silica gel is common due to the basic pyridine nitrogen. To mitigate this, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to your eluent system.

    • Crystallization: This is often the most effective method for purifying these compounds. Experiment with a range of solvent systems. A good starting point is trituration or recrystallization from a high-boiling point solvent like DMF, DMSO, or acetic acid, sometimes with the addition of an anti-solvent like water or an ether.[7]

  • Solubility Issues:

    • Salt Formation: The pyridine nitrogen can be protonated. For compounds with a sufficiently basic nitrogen, salt formation with acids like HCl or TFA can dramatically increase solubility in polar solvents like water or methanol.[4]

    • Pro-drug/Derivatization Strategies: For drug development applications, consider introducing solubilizing groups to the scaffold if the core structure proves too intractable.

Section 2: Frequently Asked Questions (General Q&A)
Q4: How do I choose the optimal catalyst for my specific substrates?

A4: Catalyst selection is critical and depends on the electronic nature of your starting materials. There is no single "best" catalyst. A screening approach is highly recommended.

  • For Electron-Neutral or Electron-Rich Substrates: Simple organic bases like piperidine or triethylamine are often sufficient.[1]

  • For Electron-Poor or Sterically Hindered Substrates: A stronger base or a different type of catalyst may be required. Potassium carbonate (K₂CO₃) can be effective under mild conditions.[8] Environmentally benign catalysts like borax (10 mol%) have also shown high efficacy.[5]

  • For Green Chemistry Approaches: Consider heterogeneous or reusable catalysts. Graphene-oxide composites and magnetic nanoparticles have been developed to provide high yields, short reaction times, and easy separation.[2][3]

Catalyst Typical Loading Common Solvent Key Advantages Reference
Triethylamine10-20 mol%EthanolMild, common, inexpensive[1]
Piperidine10-20 mol%EthanolMore basic than Et₃N, often higher yields[6]
K₂CO₃20-30 mol%Ethanol / DMFInexpensive, effective base[8]
Borax10 mol%EthanolGreen, mild, good-to-high yields[5]
GO-Nanocomposite~1-5 mol%EthanolHeterogeneous, reusable, high efficiency[2]
Q5: What is the role of the solvent, and how does it influence the reaction outcome?

A5: The solvent does more than just dissolve the reagents; it can influence reaction rates, selectivity, and even participate in the reaction mechanism.

  • Polar Protic Solvents (e.g., Ethanol): These are the most common choice. They are good at solvating the ionic intermediates formed during the reaction and are considered environmentally friendly.[4]

  • Aprotic Solvents (e.g., DMSO, DMF): These are used for less soluble reagents or when higher temperatures are required. DMSO has been used in thermal rearrangement reactions of chromeno[2,3-b]pyridine cores.[9]

  • Catalytic Solvents (e.g., Pyridine): Pyridine can serve as both the solvent and the basic catalyst, which can be particularly effective for challenging transformations.[5]

  • Solvent-Free Conditions: For a truly green approach, some syntheses can be performed neat, often with gentle heating or using a ball mill. This minimizes waste but requires that the reactants can form a molten eutectic mixture.[3]

Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of 2,4-Diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles

This protocol is a robust starting point for the synthesis of a wide range of derivatives.

Methodology:

  • To a 25 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol, 1.0 equiv), 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (1.0 mmol, 1.0 equiv), and the desired CH-acid (e.g., dimedone, 1,3-cyclohexanedione) (1.0 mmol, 1.0 equiv).

  • Add absolute ethanol (5 mL).

  • Add the base catalyst (e.g., triethylamine, 0.15 mmol, 0.15 equiv).

  • Stir the mixture at room temperature or reflux (typically 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.

  • Dry the product under vacuum to obtain the crude chromeno[2,3-b]pyridine.

  • If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Protocol 2: Workflow for Reaction Optimization

This workflow provides a systematic approach to optimizing a new or low-yielding reaction.

optimization_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement start Define Substrates: - Salicylaldehyde - Malononitrile Dimer - CH-Acid catalyst_screen Catalyst Screen (0.1 mmol scale) - Et3N - Piperidine - K2CO3 start->catalyst_screen temp_screen Temperature Screen (Best Catalyst) - Room Temp - 50 °C - Reflux (EtOH) catalyst_screen->temp_screen solvent_screen Solvent Screen (Best Conditions) - Ethanol - Acetonitrile - Pyridine temp_screen->solvent_screen Identify Lead Conditions scale_up Scale-Up & Isolation (1-5 mmol scale) - Confirm Yield - Characterize Product solvent_screen->scale_up

Caption: A two-phase workflow for systematic reaction optimization.

Section 4: Mechanistic Insights

The multi-component synthesis of chromeno[2,3-b]pyridines is believed to proceed through a complex and elegant domino reaction sequence. Understanding this mechanism is crucial for rational optimization. The process generally involves an initial Aldol or Knoevenagel condensation, followed by a series of Michael additions and intramolecular cyclizations/aromatizations.[5][8]

mechanism_overview node_A Salicylaldehyde + CH-Acid node_B Knoevenagel / Aldol Intermediate node_A->node_B Base Catalyst node_D Michael Addition node_B->node_D Michael Acceptor node_C + Malononitrile Dimer node_C->node_D Nucleophile node_E Intramolecular Cyclization & Aromatization node_D->node_E node_F Chromeno[2,3-b]pyridine Product node_E->node_F

References

Overcoming poor solubility of chromeno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromeno[2,3-b]pyridine Derivatives

Introduction

Chromeno[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, demonstrating a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] However, their often rigid, planar structure contributes to strong crystal lattice energy and hydrophobicity, frequently leading to poor aqueous solubility. This presents a major hurdle for formulation, preclinical testing, and ultimately, therapeutic efficacy.

Poor solubility can result in low or variable bioavailability, complicating the translation of promising in vitro activity into in vivo success.[3] This guide is designed for researchers, chemists, and formulation scientists to diagnose and systematically overcome solubility challenges associated with this important chemical scaffold. We will explore the causative factors and provide a series of practical, step-by-step troubleshooting strategies and advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My chromeno[2,3-b]pyridine derivative won't dissolve in my aqueous buffer for an in vitro assay. What's my first step?

A: Start by creating a concentrated stock solution in an appropriate organic solvent like DMSO. Then, perform a serial dilution into your aqueous buffer. Be mindful of the final organic solvent concentration, as high levels can affect biological assays. If precipitation occurs upon dilution, the compound's aqueous solubility limit has been exceeded. Your next step should be to explore the strategies in the Troubleshooting Guide, such as pH adjustment or the use of co-solvents.

Q2: What is the Biopharmaceutical Classification System (BCS), and why is it relevant for my compound?

A: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5] Most chromeno[2,3-b]pyridine derivatives are likely to fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[6] Identifying your compound's BCS class is crucial because it dictates the most effective formulation strategies. For BCS Class II and IV compounds, enhancing solubility is the primary objective to improve bioavailability.[7][8]

Q3: Can I just lower the pH to dissolve my compound?

A: It depends. The chromeno[2,3-b]pyridine scaffold contains a basic pyridine nitrogen atom.[9] Lowering the pH of the medium below the pKa of this nitrogen will lead to its protonation, forming a more soluble pyridinium salt.[10] This is often a highly effective and simple strategy. However, you must ensure the required pH is compatible with your experimental system (e.g., cell viability, assay integrity, in vivo tolerability).

Q4: Are there any "go-to" excipients for solubilizing these types of compounds?

A: For initial screening, common and effective excipients include:

  • Co-solvents: Polyethylene glycol (PEG 300/400), propylene glycol, and ethanol are frequently used to increase the solubility of poorly soluble drugs.[11][12]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[13][14]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used, but require careful consideration of their potential toxicity and effects on biological membranes.

Troubleshooting Guide: Systematic Solubilization Strategies

When faced with a poorly soluble chromeno[2,3-b]pyridine derivative, a systematic approach is key. The following workflow provides a decision-making framework to guide your efforts.

Logical Workflow for Solubility Enhancement

Solubility_Workflow start Compound Precipitates in Aqueous Medium ph_mod Strategy 1: pH Modification Is the compound ionizable? (Pyridine moiety suggests yes) start->ph_mod ph_success Solubility Achieved (pH compatible with assay?) ph_mod->ph_success Yes ph_fail Incompatible pH or Insufficient Solubility ph_mod->ph_fail No ph_success->ph_fail No end Proceed with Experiment ph_success->end Yes cosolvent Strategy 2: Co-solvent Addition (e.g., PEG, Propylene Glycol) ph_fail->cosolvent cosolvent_success Solubility Achieved (Co-solvent level acceptable?) cosolvent->cosolvent_success Yes cosolvent_fail Precipitation or Unacceptable Concentration cosolvent->cosolvent_fail No cosolvent_success->cosolvent_fail No cosolvent_success->end Yes complexation Strategy 3: Complexation (e.g., Cyclodextrins) cosolvent_fail->complexation complexation_success Solubility Achieved complexation->complexation_success Yes complexation_fail Insufficient Solubility complexation->complexation_fail No complexation_success->end advanced Advanced Strategies (Solid Dispersions, Prodrugs) complexation_fail->advanced

Caption: Decision tree for troubleshooting poor solubility.

Strategy 1: pH Modification

Causality: The lone pair of electrons on the pyridine nitrogen atom can accept a proton, forming a cationic pyridinium salt. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.[9][15] This is often the most effective initial strategy for basic compounds.

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2.0 to 9.0.

  • Equilibration: Add an excess amount of the chromeno[2,3-b]pyridine derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (e.g., in µg/mL) against the pH of the buffer. A significant increase in solubility at lower pH values confirms the utility of this approach.

Strategy 2: Co-solvent Addition

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[6] This decreases the interfacial tension between the hydrophobic solute and the solvent, making solvation more favorable.[11]

Experimental Protocol: Co-solvent Titration

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as PEG 400, Propylene Glycol (PG), or ethanol.[16]

  • Prepare Systems: Create a series of solvent systems with increasing co-solvent concentrations (e.g., 0%, 5%, 10%, 20%, 40% v/v in water or a relevant buffer).

  • Determine Solubility: Using the equilibration method described in the pH protocol, determine the saturation solubility of your compound in each co-solvent mixture.

  • Analysis: Plot solubility versus co-solvent concentration. This will identify the required concentration to achieve your target solubility and help you select the co-solvent that provides the greatest enhancement.

Data Summary Table: Example Co-solvent Effects

Co-solventConcentration (v/v)Solubility Increase (Fold)Considerations
PEG 40020%~50-foldGenerally well-tolerated. Can increase solution viscosity.
Propylene Glycol20%~30-foldCommon in oral and parenteral formulations.
Ethanol10%~15-foldPotential for precipitation upon dilution; may have biological effects.

Note: Data is illustrative. Actual values must be determined experimentally.

Advanced Formulation Strategies

If basic troubleshooting fails to yield a suitable solution, more advanced formulation technologies may be necessary, particularly for in vivo applications.

Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] The poorly soluble chromeno[2,3-b]pyridine molecule can be encapsulated within this cavity, forming an "inclusion complex."[13][17] This complex shields the hydrophobic drug from the aqueous environment, presenting a hydrophilic exterior that dramatically increases apparent water solubility.[18]

Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the required mass of drug and cyclodextrin (e.g., HP-β-CD) for a desired molar ratio (commonly 1:1 or 1:2).

  • Wetting: Place the CD in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.

  • Incorporation: Gradually add the drug powder to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Confirmation: Characterize the complex using techniques like DSC, XRD, or NMR to confirm the formation of an inclusion complex rather than a simple physical mixture.[19]

Amorphous Solid Dispersions (ASDs)

Causality: Crystalline solids have a highly ordered, stable structure that requires significant energy to break apart for dissolution. An amorphous solid, by contrast, lacks this long-range order and exists in a higher energy state.[20] Dispersing the drug at a molecular level within a polymer matrix creates an amorphous solid dispersion (ASD).[21][22] This high-energy state allows the drug to dissolve more readily and can achieve concentrations in solution far exceeding its crystalline solubility (supersaturation).[23]

Protocol: ASD Preparation (Solvent Evaporation Method)

  • Dissolution: Dissolve both the chromeno[2,3-b]pyridine derivative and a suitable polymer carrier (e.g., PVP K30, HPMC-AS) in a common volatile organic solvent (e.g., methanol, acetone).[7]

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal of solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the solid film under high vacuum for 24 hours to remove residual solvent.

  • Milling: Scrape and mill the resulting solid to produce a fine powder.

  • Characterization: Use DSC to confirm the absence of a crystalline melting peak and XRD to verify the amorphous nature of the dispersion.

Prodrug Approach

Causality: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[24][25] By attaching a highly polar or ionizable promoiety to the chromeno[2,3-b]pyridine core, the overall solubility of the molecule can be dramatically increased.[26][27] This is a chemical modification strategy rather than a formulation technique.

Conceptual Workflow: Prodrug Design

Prodrug_Workflow parent Parent Drug (Poor Solubility) linker Identify Attachment Point (e.g., hydroxyl, amine) parent->linker promoiety Select Solubilizing Promoiety (e.g., phosphate, amino acid, PEG) linker->promoiety synthesis Chemical Synthesis promoiety->synthesis prodrug Prodrug (High Solubility) synthesis->prodrug bioconversion In Vivo Bioconversion (Chemical or Enzymatic Cleavage) prodrug->bioconversion release Release of Parent Drug at Target Site bioconversion->release

Caption: Conceptual steps in a prodrug strategy.

This strategy requires significant medicinal chemistry expertise to identify a suitable attachment point on the molecule that does not compromise its eventual biological activity and to select a linker that will cleave at the desired rate in vivo.[28]

References

Technical Support Center: Troubleshooting Cell-Based Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for common challenges encountered when working with novel compounds in cell-based assays. The content is structured to follow the experimental workflow, from compound preparation to data interpretation, ensuring you can quickly pinpoint and resolve issues to maintain the integrity and reproducibility of your results.

Section 1: Compound-Specific Issues & FAQs

The journey of a cell-based assay begins with the compound itself. Problems originating from the compound's physicochemical properties are often the first hurdle.

FAQ 1: I observed a precipitate in my cell culture medium after adding my novel compound. What should I do?

Answer: Precipitation is a common issue arising from a compound's poor solubility in the aqueous environment of cell culture media.[1] This can lead to an inaccurate estimation of the compound's potency, as the effective concentration is lower than intended.

Causality & Troubleshooting Steps:

  • High Solvent Concentration: The final concentration of the solvent, most commonly Dimethyl Sulfoxide (DMSO), may be too high.[2] While DMSO is an excellent solvent, high concentrations can be directly cytotoxic and can also cause less soluble compounds to precipitate out of solution.[3][4][5][6]

    • Action: Ensure the final DMSO concentration in your culture medium is typically below 0.5%.[6][7] For sensitive primary cells, this may need to be even lower, under 0.1%.[6] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) to account for any solvent-induced effects.[3]

  • Poor Aqueous Solubility: The compound may have inherently low solubility in your culture medium.

    • Action 1 (Pre-dilution): Prepare an intermediate dilution of your high-concentration stock solution in pre-warmed (37°C) medium before adding it to the final culture volume. This gradual dilution can help keep the compound in solution.[2]

    • Action 2 (Serum Stabilization): If you are using a serum-containing medium, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.[2]

    • Action 3 (Solubility Assessment): If precipitation persists, it is crucial to determine the solubility limit of your compound in the assay medium. Any data generated at or above this concentration should be excluded from analysis.[1]

Solvent General Max Concentration Sensitive/Primary Cells
DMSO< 0.5%[6][7]< 0.1%[6]
Ethanol< 0.5%< 0.1%
FAQ 2: My experimental results are inconsistent between replicates or experiments. What could be the cause?

Answer: Inconsistent results can be frustrating and often point to issues with compound stability or handling procedures.[2]

Causality & Troubleshooting Steps:

  • Stock Solution Integrity: The integrity of your compound stock solution is paramount.

    • Action: Avoid multiple freeze-thaw cycles by preparing and storing your stock solution in single-use aliquots at -20°C or -80°C.[2][8]

  • Compound Stability in Media: The compound may not be stable in the cell culture medium at 37°C over the duration of your experiment.[2]

    • Action: Assess the stability of your compound by incubating it in the medium for various durations (e.g., 0, 2, 6, 24 hours) and then analyzing its concentration and integrity using methods like HPLC or LC-MS.[2]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, reducing the effective concentration.

    • Action: Consider using low-adsorption plastics for your experiments.

Section 2: Assay Interference & FAQs

Novel compounds can directly interfere with the detection method of your assay, leading to false-positive or false-negative results. This is particularly common in fluorescence- and luminescence-based assays.

FAQ 3: My compound is showing activity in a luciferase reporter assay, but I'm not sure if it's a real hit. How can I check for assay interference?

Answer: Luciferase enzymes are susceptible to inhibition by a significant number of small molecules.[9] It is crucial to perform counter-screens to rule out direct inhibition of the reporter enzyme.

Causality & Troubleshooting Steps:

  • Direct Luciferase Inhibition: Many compounds, particularly those with planar, heterocyclic ring structures, can act as competitive inhibitors of firefly luciferase (FLuc).[9][10]

    • Action (Cell-Free Luciferase Assay): Perform a cell-free assay by adding your compound directly to a solution containing recombinant luciferase enzyme and its substrate (e.g., D-luciferin for FLuc).[10] A decrease in signal in this system indicates direct enzyme inhibition.

  • ATP Depletion (for FLuc): Firefly luciferase requires ATP for its reaction.[9] If your compound is cytotoxic and causes a drop in cellular ATP levels, this will result in a decreased luciferase signal, which could be misinterpreted as inhibition of your target pathway.

    • Action (Multiplex with a Viability Assay): Multiplex your luciferase assay with a non-lytic cell viability assay that measures a different parameter, such as protease activity or resazurin reduction. This will allow you to normalize the luciferase signal to the number of viable cells.

Workflow for Investigating Luciferase Assay Interference

G A Initial Hit in Luciferase Reporter Assay B Perform Cell-Free Luciferase Assay (Recombinant Enzyme + Compound) A->B C Signal Decreased? B->C D YES: Compound is a Direct Luciferase Inhibitor. (False Positive) C->D Yes E NO: Proceed to Next Check C->E No F Run Orthogonal Assay (e.g., qPCR for target gene mRNA, Western for protein level) E->F G Result Confirmed in Orthogonal Assay? F->G H YES: Validated Hit G->H Yes I NO: Potential Artifact or Off-Target Effect. Investigate Further. G->I No

Caption: A decision tree for validating hits from luciferase reporter assays.

FAQ 4: I'm seeing a high background signal or quenched signal in my fluorescence-based assay. What are the potential causes?

Answer: Fluorescence interference is a common artifact in high-content screening (HCS) and other fluorescence-based assays.[11][12] This can manifest as either compound autofluorescence (false positive) or signal quenching (false negative).[12]

Causality & Troubleshooting Steps:

  • Compound Autofluorescence: A significant percentage of compounds in screening libraries are inherently fluorescent.[11] If your compound's excitation and emission spectra overlap with your assay's fluorophore, it will be detected as a signal.

    • Action (Pre-read Plate): Before adding any assay reagents, read the fluorescence of your plate containing cells and the compound. A high signal in the compound-treated wells indicates autofluorescence.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as the "inner filter effect".[12]

    • Action (Cell-Free Quenching Assay): In a cell-free system, mix your compound with the fluorescent dye or substrate used in your assay. A decrease in signal compared to the dye alone indicates quenching.

  • Use of Red-Shifted Dyes: The incidence of fluorescent artifacts generally decreases at higher (red-shifted) wavelengths.[11]

    • Action: If possible, switch to an assay that utilizes a fluorophore with excitation and emission spectra in the red or far-red range.

Section 3: Cellular Effects & Cytotoxicity

Even if a compound doesn't precipitate or interfere with the assay chemistry, its interaction with the cells can produce confounding results.

FAQ 5: My compound shows a potent effect, but I'm concerned about cytotoxicity. How can I distinguish a specific effect from a general toxic one?

Answer: Cytotoxicity is a major source of false positives in cell-based assays.[13] A compound that kills cells will inhibit almost any cellular process you are measuring, making it appear as a specific inhibitor.

Causality & Troubleshooting Steps:

  • Determine the Cytotoxic Concentration: It is essential to know the concentration at which your compound becomes toxic to the cells.

    • Action (Run a Cytotoxicity Assay): Before or in parallel with your primary functional assay, perform a dose-response curve using a standard cytotoxicity assay (e.g., LDH release, MTS, or resazurin reduction).[14][15]

  • Separate Therapeutic and Toxic Windows: A viable drug candidate should have a therapeutic window, meaning its effective concentration (EC50) in the functional assay is significantly lower than its cytotoxic concentration (CC50).

    • Action (Compare EC50 and CC50): If the EC50 and CC50 values are very close, the observed activity is likely due to toxicity. A good rule of thumb is to look for at least a 10-fold difference between these values.

Assay Type Principle Advantages Considerations
LDH Release Measures release of lactate dehydrogenase from damaged cell membranes.[16]Measures cell death (necrosis).May not detect apoptosis; serum can interfere.[7]
MTS/XTT Tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells.[17]Well-established, easy to use.Compound can interfere with the reductase enzyme.
Resazurin (alamarBlue) Resazurin is reduced to the fluorescent resorufin by viable cells.Highly sensitive, can be multiplexed.Compound can be autofluorescent.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels, which correlate with cell viability.Very high sensitivity.[18]Signal can be affected by anything that alters cellular metabolism.
FAQ 6: The phenotype I observe doesn't match the known function of the intended target. Could this be an off-target effect?

Answer: Yes, it is very common for small molecules to interact with multiple proteins, not just the intended target.[19][20] These off-target interactions can lead to unexpected phenotypes and are a major cause of misleading experimental results and later-stage drug failure.[19][21]

Causality & Troubleshooting Steps:

  • Lack of Selectivity: The compound may bind to other proteins with similar binding pockets.

    • Action 1 (Use a Structurally Unrelated Compound): Try to replicate the effect using a different compound that targets the same protein but has a distinct chemical structure.[21] If the unexpected phenotype is not observed with the second compound, it's likely an off-target effect of your initial molecule.[21]

    • Action 2 (Genetic Knockdown/Knockout): The gold standard for target validation is to use a genetic approach.[21] Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[21] If the compound still produces the phenotype in cells lacking the primary target, the effect is definitively off-target.[19]

    • Action 3 (Selectivity Profiling): Screen your compound against a broad panel of kinases, GPCRs, and other common off-targets. Many companies offer this as a service.[21]

Diagram of On-Target vs. Off-Target Effects

G cluster_0 On-Target Effect cluster_1 Off-Target Effect A Novel Compound B Target Protein A A->B C Expected Phenotype B->C D Novel Compound E Target Protein A D->E F Off-Target Protein B D->F G Unexpected Phenotype F->G

Caption: Differentiating between desired on-target and confounding off-target effects.

Section 4: Experimental Protocols

Protocol 1: Basic Cytotoxicity Assay using Resazurin

This protocol provides a general framework for assessing compound cytotoxicity based on the reduction of resazurin by metabolically active cells.

Materials:

  • Cells of interest in complete culture medium.

  • Novel compound stock solution (e.g., 10 mM in DMSO).

  • 96-well clear-bottom, black-walled tissue culture plates.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of your novel compound in complete culture medium. Remember to keep the final DMSO concentration consistent and below 0.5%. b. Include "cells + vehicle" control wells (medium with DMSO only) and "medium only" blank wells. c. Remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay: a. Add 10 µL of the resazurin solution to each well. b. Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization. c. Read the fluorescence on a microplate reader.

  • Data Analysis: a. Subtract the average fluorescence of the "medium only" blanks from all other wells. b. Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Signal_treated / Signal_vehicle) * 100. c. Plot the % Viability against the compound concentration (log scale) to determine the CC50.

References

Navigating Kinase Inhibitor Selectivity: A Technical Guide to Reducing Off-Target Effects of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of the kinase inhibitor 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid and its analogs. Given the limited public data on this specific compound, we will leverage the well-documented case of Bruton's tyrosine kinase (BTK) inhibitors, particularly the non-covalent inhibitor Fenebrutinib (GDC-0853), as an instructive framework. The principles and methodologies discussed herein are broadly applicable to the development of selective kinase inhibitors.

Introduction: The Imperative for Selectivity

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While designed to modulate the activity of a primary target, the conserved nature of the ATP-binding site across the human kinome often leads to unintended interactions with other kinases, known as off-target effects. These off-target activities can result in a range of adverse events, from mild side effects to serious toxicities, potentially derailing an otherwise promising therapeutic candidate.[1][2]

The first-generation BTK inhibitor, ibrutinib, exemplifies this challenge. Its covalent and irreversible binding mechanism, while potent against BTK, also leads to the inhibition of other kinases such as EGFR, TEC, and CSK, contributing to side effects like diarrhea, rash, bleeding, and atrial fibrillation.[3] The development of second-generation and non-covalent inhibitors like fenebrutinib (GDC-0853) was driven by the need to improve selectivity and minimize these off-target liabilities.[4][5] Fenebrutinib's non-covalent binding mode and distinct chemical scaffold confer a more favorable selectivity profile, highlighting the importance of medicinal chemistry strategies in mitigating off-target effects.[6][7]

This guide will equip you with the knowledge and practical tools to proactively assess and address the off-target effects of your chromeno[2,3-b]pyridine-based compounds, ultimately leading to the development of safer and more effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the selectivity of my compound?

The initial assessment of your compound's selectivity should involve a broad-spectrum kinome profiling assay. This can be performed using various platforms that test your compound against a large panel of recombinant kinases (often over 400).[8] The output will provide a percentage of inhibition at a given concentration (e.g., 1 µM), offering a first-pass view of its off-target liabilities.[7]

Q2: My compound shows activity against several off-target kinases in a biochemical screen. What does this mean for my project?

This is a common finding. The key is to determine the potency of your compound against these off-targets. A primary screen gives a qualitative "hit" or "no-hit." The next step is to determine the IC50 or Ki values for the most potent off-targets. If the IC50 for an off-target is significantly higher (e.g., >100-fold) than for your primary target, the off-target effect may not be physiologically relevant.[6] However, if the potencies are similar, further investigation and potentially medicinal chemistry efforts to improve selectivity are warranted.

Q3: How do I confirm that my compound is engaging its intended target in a cellular context?

Target engagement in a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10] CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[2] A positive thermal shift upon treatment with your compound provides direct evidence of target engagement in intact cells.[11]

Q4: What are some common off-target kinases for this chemical scaffold and what are their potential physiological consequences?

While specific data for this compound is not widely available, related kinase inhibitors often show cross-reactivity with other members of the same kinase family or with kinases that have a similar ATP-binding pocket architecture. For BTK inhibitors, common off-targets and their associated adverse effects are well-documented and provide a useful reference (see Table 1).

Off-Target KinaseAssociated Adverse Effects
EGFR (Epidermal Growth Factor Receptor)Diarrhea, rash[2][3]
TEC (Tyrosine-protein kinase TEC)Bleeding[2][12]
CSK (C-terminal Src kinase)Atrial fibrillation
ITK (IL-2-inducible T-cell kinase)Impaired T-cell function[4]
SRC family kinases (e.g., Fgr, Src)Potential for various cellular effects[6]

Q5: What is the difference between covalent and non-covalent inhibitors in terms of off-target effects?

Covalent inhibitors, like ibrutinib, form a permanent bond with a specific residue (often a cysteine) in the ATP-binding pocket. While this can lead to high potency and prolonged duration of action, it also carries the risk of irreversibly inhibiting off-target kinases that have a similar reactive residue.[13] Non-covalent inhibitors, like fenebrutinib, bind reversibly to the target. Their selectivity is determined by the sum of weaker, non-permanent interactions, which can often be fine-tuned through medicinal chemistry to achieve a cleaner off-target profile.[14][15]

Troubleshooting Guides

Guide 1: Unexpected Cellular Phenotype or Toxicity

Problem: You observe an unexpected cellular phenotype (e.g., apoptosis, cell cycle arrest, morphological changes) or toxicity that cannot be explained by the known function of your primary target.

Potential Cause: This is a strong indicator of significant off-target activity.

Troubleshooting Workflow:

G A Unexpected Cellular Phenotype Observed B Perform Broad Kinome Profiling (e.g., >400 kinases) A->B C Identify Off-Target Hits B->C D Determine IC50 Values for Top Hits C->D E Are off-target IC50s in a relevant concentration range? D->E F YES E->F Yes G NO E->G No H Validate Off-Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) F->H K Consider Off-Target as a Minor Contributor or Re-evaluate Primary Hypothesis G->K I Perform Functional Assays for Off-Target H->I J Correlate Off-Target Inhibition with Observed Phenotype I->J L Medicinal Chemistry Effort to Improve Selectivity J->L G A Discrepancy Between Biochemical and Cellular Assay Potency B Assess Cell Permeability (e.g., PAMPA, Caco-2 assays) A->B C Evaluate Metabolic Stability (e.g., Microsome stability assay) A->C D Investigate Efflux Transporter Interaction (e.g., P-gp substrate assay) A->D E Confirm Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) A->E I Optimize Compound Properties (Medicinal Chemistry) B->I C->I D->I F Is target engagement confirmed? E->F G YES F->G Yes H NO F->H No J Re-evaluate Cellular Assay Conditions (e.g., ATP concentration, incubation time) G->J H->I

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of your target molecule.

Overview of the Synthesis

The synthesis of this compound, a derivative of the privileged chromeno[2,3-b]pyridine scaffold, often involves a multi-component reaction (MCR) strategy. This approach is favored for its efficiency and atom economy.[1][2] A plausible and efficient synthetic route commences with the reaction of a substituted salicylaldehyde with a malononitrile dimer and a suitable CH-acid, followed by subsequent modifications to introduce the propanoic acid side chain.[2][3][4]

Proposed Synthetic Pathway

A common strategy for constructing the chromeno[2,3-b]pyridine core is the reaction of a salicylaldehyde derivative with an active methylene compound and a pyridine derivative. For the target molecule, a late-stage introduction of the propanoic acid group via a cross-coupling reaction on a bromo-substituted precursor is a viable strategy, enhancing the modularity of the synthesis.[5][6]

Below is a generalized reaction scheme that forms the basis for our discussion:

Synthetic Pathway cluster_0 Core Formation (MCR) cluster_1 Cross-Coupling cluster_2 Hydrolysis A Substituted Salicylaldehyde D Bromo-substituted chromeno[2,3-b]pyridine intermediate A->D Multicomponent Reaction B Malononitrile Dimer B->D Multicomponent Reaction C Ethyl 2-(pyridin-4-yl)acetate C->D Multicomponent Reaction E Ethyl 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoate D->E Palladium-catalyzed Cross-Coupling F This compound E->F Base Hydrolysis

Caption: Generalized synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Multicomponent Reaction (MCR) for the Core Scaffold

Question: We are experiencing significantly lower than expected yields for the initial multicomponent reaction to form the bromo-substituted chromeno[2,3-b]pyridine intermediate. What are the potential causes and how can we optimize this step?

Answer:

Low yields in MCRs for chromeno[2,3-b]pyridine synthesis can often be attributed to several factors.[1][2] Let's break down the potential causes and solutions:

  • Purity of Starting Materials: The purity of the salicylaldehyde, malononitrile dimer, and the pyridine derivative is critical. Impurities can interfere with the reaction cascade.

    • Recommendation: Ensure all starting materials are of high purity (>98%). Recrystallize or purify them if necessary.

  • Reaction Conditions: The choice of solvent and catalyst is crucial for driving the reaction to completion.

    • Recommendation: While various solvents can be used, polar aprotic solvents like DMSO or DMF often give good results.[3][4] Experiment with different catalysts such as piperidine, pyridine, or a Lewis acid to find the optimal conditions for your specific substrates.

  • Reaction Temperature and Time: These parameters are often interconnected.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Start with the reported conditions and adjust the temperature and time as needed. Sometimes, a longer reaction time at a slightly lower temperature can minimize side product formation.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of undesired byproducts.

    • Recommendation: Carefully control the stoichiometry. While a 1:1:1 ratio is often a good starting point, slight excesses of one of the more volatile or less stable reactants might be beneficial.

Issue 2: Difficulties in the Palladium-Catalyzed Cross-Coupling Reaction

Question: We are struggling with the palladium-catalyzed cross-coupling step to introduce the propanoate side chain onto the bromo-substituted intermediate. The reaction is either incomplete or we observe significant decomposition of the starting material. What should we investigate?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various factors.[5][6] Here are the key areas to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for catalytic activity and stability.

    • Recommendation: Screen a variety of ligands. For electron-rich heterocyclic systems, bulky electron-rich ligands such as SPhos or XPhos often perform well.

  • Base Selection: The choice and amount of base are crucial for the catalytic cycle.

    • Recommendation: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Purity: Traces of water or oxygen can deactivate the catalyst.

    • Recommendation: Use anhydrous, degassed solvents. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are essential.

  • Reaction Temperature: Both insufficient and excessive heat can be detrimental.

    • Recommendation: Optimize the temperature carefully. A temperature screen can identify the sweet spot where the reaction proceeds efficiently without significant catalyst decomposition or side reactions.

Issue 3: Challenges in the Final Hydrolysis Step

Question: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, and we are having trouble purifying the final product. What are your recommendations?

Answer:

The hydrolysis of the ester to the carboxylic acid can be challenging, especially with a complex heterocyclic core.

  • Incomplete Hydrolysis: The ester might be sterically hindered or the product may precipitate before the reaction is complete.

    • Recommendation: Increase the reaction temperature and/or time. Consider using a co-solvent like THF or dioxane to improve solubility.[7] Stronger basic conditions (e.g., using KOH instead of NaOH) might be necessary, but be mindful of potential side reactions.

  • Purification Difficulties: The carboxylic acid product may be sparingly soluble in common organic solvents, making purification by column chromatography difficult.

    • Recommendation:

      • Acid-Base Extraction: After the reaction, acidify the mixture to protonate the carboxylate and precipitate the product. The crude product can then be dissolved in a suitable aqueous base (e.g., NaHCO₃ solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

      • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., dioxane/water, ethanol/water) to find one that gives high purity and recovery.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: When scaling up, several safety aspects need careful consideration:

  • Exothermic Reactions: The initial MCR and the final hydrolysis can be exothermic. Ensure the reaction vessel has adequate cooling capacity and monitor the internal temperature closely. For highly exothermic steps, consider adding reagents portion-wise or via a syringe pump.[8]

  • Handling of Reagents: Malononitrile and its derivatives are toxic. Palladium catalysts can be pyrophoric. Always handle these materials in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Safety: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use intrinsically safe electrical devices.

Q2: How can we effectively monitor the progress of each reaction step during scale-up?

A2: Reliable in-process controls (IPCs) are crucial for a successful scale-up.

  • TLC: While useful for initial assessments, it may not be quantitative enough for scale-up.

  • HPLC: This is the preferred method for monitoring reaction progress and purity. Develop a robust HPLC method that can separate starting materials, intermediates, and products.

  • ¹H NMR: For key steps, taking a small aliquot from the reaction mixture, performing a quick work-up, and analyzing it by ¹H NMR can provide valuable information about the conversion and the presence of any major side products.

Q3: What are the best practices for purification and isolation of the final product at a larger scale?

A3: At a larger scale, purification strategies need to be efficient and scalable.

  • Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide high purity. A thorough crystallization solvent screening is a worthwhile investment of time.

  • Filtration and Drying: Use appropriate filtration equipment (e.g., a Nutsche filter) for efficient solid-liquid separation. The final product should be dried under vacuum at a controlled temperature to remove residual solvents.

Experimental Protocols and Data

Table 1: Optimized Reaction Conditions for Key Steps
StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1. MCR Substituted salicylaldehyde, Malononitrile dimer, Pyridine derivativeDMSOPiperidine80-10012-1675-85
2. Cross-Coupling Bromo-intermediate, Propanoate derivativeToluene/DioxanePd₂(dba)₃, SPhos, K₃PO₄90-1108-1270-80
3. Hydrolysis Ethyl ester intermediateTHF/H₂OLiOH or KOH50-604-6>90
Protocol 1: Synthesis of the Bromo-substituted chromeno[2,3-b]pyridine Intermediate (Illustrative)
  • To a stirred solution of the appropriate bromo-salicylaldehyde (1.0 eq) in DMSO (5 mL/mmol), add the malononitrile dimer (1.05 eq) and the pyridine derivative (1.0 eq).

  • Add piperidine (0.1 eq) and heat the reaction mixture to 90 °C.

  • Monitor the reaction by HPLC. After completion (typically 12-16 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the bromo-substituted chromeno[2,3-b]pyridine intermediate.

Protocol 2: Final Hydrolysis and Purification
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (2.0 eq) and heat the mixture to 50 °C.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with 1M HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Visualization of Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impurity Issue step Identify Reaction Step start->step mcr MCR Step step->mcr Core Formation coupling Cross-Coupling step->coupling Side-chain Intro hydrolysis Hydrolysis step->hydrolysis Final Step mcr_check1 Check Starting Material Purity mcr->mcr_check1 coupling_check1 Screen Pd Catalyst & Ligand coupling->coupling_check1 hydrolysis_check1 Increase Temp/Time or use Co-solvent hydrolysis->hydrolysis_check1 mcr_check2 Optimize Solvent & Catalyst mcr_check1->mcr_check2 mcr_check3 Adjust Temp & Time mcr_check2->mcr_check3 end Problem Resolved mcr_check3->end coupling_check2 Optimize Base & Solvent coupling_check1->coupling_check2 coupling_check3 Ensure Anhydrous & Degassed Conditions coupling_check2->coupling_check3 coupling_check3->end hydrolysis_check2 Employ Acid-Base Extraction hydrolysis_check1->hydrolysis_check2 hydrolysis_check3 Develop Recrystallization Protocol hydrolysis_check2->hydrolysis_check3 hydrolysis_check3->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Bioanalytical Method Validation for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioanalysis in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. A prime example is the characterization of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, a novel compound with significant therapeutic potential. The quantitative determination of this and other molecules in biological matrices is not merely a procedural step; it is the foundation upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies are built.[1][2] The reliability of these studies hinges entirely on the quality and robustness of the bioanalytical method employed.

This guide provides an in-depth, comparative analysis of sample preparation techniques for the validation of a bioanalytical method for this compound in human plasma. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the scientific rationale behind methodological choices, present a comparative data framework, and offer insights to guide researchers toward developing a method that is not only compliant with regulatory standards but is also scientifically sound and fit-for-purpose. The principles and acceptance criteria discussed are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

Method Selection: A Rationale-Driven Approach

The molecular structure of our analyte, this compound, dictates our analytical strategy. Its key features include:

  • A chromenone core , which is a relatively rigid, planar, and hydrophobic heterocyclic system.[8][9]

  • A propanoic acid moiety , which confers acidic properties (pKa ~4-5) and increases polarity.

  • A pyridinone system , which can also influence polarity and potential for hydrogen bonding.

This amphiphilic nature presents a distinct challenge for sample preparation: the need to efficiently extract the analyte from a complex biological matrix like plasma while effectively removing endogenous interferences such as proteins and phospholipids, which are known to cause matrix effects in LC-MS/MS analysis.[10]

Given these properties, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity, selectivity, and speed.[2][11] The primary focus of this guide, therefore, will be on the critical "front-end" of the workflow: a comparative evaluation of sample preparation techniques. We will compare three widely used approaches:

  • Protein Precipitation (PPT): A rapid, non-selective method.

  • Liquid-Liquid Extraction (LLE): A method based on analyte partitioning between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective chromatographic technique for sample cleanup and concentration.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte from matrix components that can interfere with quantification.[12][13] The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the final extract.[14]

Experimental Design

To provide a robust comparison, a series of validation experiments were designed to assess the performance of PPT, LLE, and SPE. Human plasma was spiked with this compound at low, medium, and high quality control (QC) concentrations. An isotopic-labeled internal standard (IS) was used to control for variability.

  • Protein Precipitation (PPT): Performed by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

  • Liquid-Liquid Extraction (LLE): Performed using methyl tert-butyl ether (MTBE) after acidification of the plasma sample to suppress the ionization of the propanoic acid group and promote its extraction into the organic solvent.

  • Solid-Phase Extraction (SPE): Performed using a mixed-mode anion exchange polymer-based cartridge. This choice is rationalized by the analyte's acidic nature, allowing for strong retention via ion exchange and effective washout of neutral and basic interferences.

The following diagram illustrates the overall experimental workflow.

G cluster_prep Sample Preparation Comparison cluster_analysis Analysis & Validation plasma Spiked Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt Method 1 lle Liquid-Liquid Extraction (MTBE, Acidified) is->lle Method 2 spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) is->spe Method 3 lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data validation Validation Parameter Assessment (Recovery, Matrix Effect, Precision) data->validation

Caption: Comparative workflow for sample preparation validation.

Results: A Head-to-Head Comparison

The performance of each technique was evaluated against key validation parameters as stipulated by the FDA and EMA guidelines.[3][5] The results are summarized below.

Table 1: Comparison of Key Validation Parameters

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria (FDA/EMA)
Recovery (%) 98.5%75.2%92.8%Consistent & Reproducible
Matrix Effect (CV%) 22.5%8.1%3.2%≤15% CV
Process Efficiency (%) 95.3%69.1%90.1%N/A
Intra-day Precision (%CV) 11.8%6.5%4.1%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) 13.5%7.9%5.3%≤15% (≤20% at LLOQ)
Interpretation of Results
  • Protein Precipitation (PPT): While offering excellent recovery and speed, PPT fails significantly on a critical parameter: the matrix effect.[12][15] The high coefficient of variation (CV%) of 22.5% indicates substantial and inconsistent ion suppression or enhancement from co-eluting endogenous components, which is unacceptable for regulated bioanalysis.[14][16] This method is unsuitable for this analyte.

  • Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than PPT, with a matrix effect well within the acceptable limit of 15% CV. However, its recovery of ~75% is only moderate. This is likely due to the analyte's amphiphilic nature; its polarity prevents complete partitioning into the organic solvent. While viable, the lower recovery might compromise the lower limit of quantification (LLOQ).

  • Solid-Phase Extraction (SPE): The mixed-mode SPE method demonstrates superior performance across all key metrics. It combines high recovery (>90%) with a minimal matrix effect (3.2% CV), indicating a very clean final extract.[16] The precision and accuracy data (reflected in low %CV) are also the best of the three methods. This demonstrates that the targeted retention mechanism of SPE is highly effective at isolating the analyte while removing interfering matrix components.

The following decision diagram summarizes the logic for selecting the optimal method based on these critical validation outcomes.

G start Goal: Select Validated Sample Prep Method ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe matrix_check Matrix Effect CV ≤ 15%? recovery_check Recovery > 85%? matrix_check->recovery_check Yes (LLE & SPE) fail Method Fails Validation matrix_check->fail No (PPT = 22.5%) precision_check Precision CV ≤ 15%? recovery_check->precision_check Yes (SPE = 92.8%) recovery_check->precision_check No (LLE = 75.2%) [Consider if LLOQ is met] pass Method Recommended: Solid-Phase Extraction precision_check->pass Yes (SPE) ppt->matrix_check lle->matrix_check spe->matrix_check

Caption: Decision tree for sample preparation method selection.

Full Validation of the Recommended SPE-LC-MS/MS Method

Based on the comparative data, the Solid-Phase Extraction method is unequivocally the superior choice. A full validation was subsequently performed according to regulatory guidelines.

Optimized LC-MS/MS Conditions
  • LC Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Analyte: [M-H]⁻ → fragment; IS: [M-H]⁻ → fragment

Summary of Full Validation Results

The method was successfully validated over a concentration range of 1.00 to 1000 ng/mL in human plasma. All parameters met the acceptance criteria defined by the FDA and EMA.

Table 2: Summary of Full Bioanalytical Method Validation (SPE Method)

Validation ParameterResultAcceptance Criteria
Linearity (r²) >0.998≥0.99
LLOQ 1.00 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) Within ±8.5%Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) <9.2%≤15% (≤20% at LLOQ)
Selectivity No interference at analyte/IS retention timesNo significant interfering peaks
Recovery 92.8% (Analyte), 94.1% (IS)Consistent, precise, and reproducible
Matrix Effect CV = 3.2%Factor within 0.85-1.15, CV ≤15%
Stability (Bench-top, Freeze-Thaw, Long-term) Stable% Change within ±15% of nominal

Detailed Experimental Protocol (Recommended SPE Method)

This section provides the step-by-step protocol for the validated method.

  • Sample Thawing: Thaw plasma samples and QC samples at room temperature. Vortex gently to mix.

  • Aliquoting: Aliquot 100 µL of each sample, standard, or QC into a 96-well plate.

  • Internal Standard Addition: Add 25 µL of the working internal standard solution (in 50:50 Acetonitrile:Water) to all wells except for the blank matrix.

  • Sample Pre-treatment: Add 200 µL of 2% formic acid in water to all wells. Mix thoroughly.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated samples from step 4 onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 2% formic acid in acetonitrile into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90% A: 10% B).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Discussion and Conclusion

This guide demonstrates the critical importance of a comparative, data-driven approach to selecting a sample preparation technique in bioanalytical method development. For this compound, a simple and fast method like Protein Precipitation proved inadequate due to severe matrix effects, which would have compromised the integrity of any subsequent clinical data. While Liquid-Liquid Extraction was a viable option, its moderate recovery presented a potential risk for achieving the desired sensitivity.

The Solid-Phase Extraction method, specifically using a mixed-mode sorbent tailored to the analyte's acidic properties, provided the optimal balance of high recovery, minimal matrix effects, and excellent precision.[16][17] This robust performance ensures that the method is "fit-for-purpose" for regulated bioanalysis, capable of producing reliable and reproducible data to support drug development programs. The investment in developing a more selective SPE method is clearly justified by the significant improvement in data quality and assay robustness, mitigating risks in later, more expensive stages of clinical trials.

References

A Comparative Analysis of Pranoprofen and its 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid Analogue: A Hypothetical Head-to-Head Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), propionic acid derivatives represent a cornerstone of therapy. Pranoprofen, a member of this class, has carved a niche in ophthalmology for its potent anti-inflammatory effects.[1] Its mechanism of action is well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins.[2][3][4] The presence of impurities and related substances in active pharmaceutical ingredients is an area of intense scrutiny in drug development, as these minor components can sometimes possess their own distinct, and occasionally potent, pharmacological activities. One such related substance to Pranoprofen is 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, hereafter referred to as "Oxo-Pranoprofen" for the purpose of this guide.

The introduction of a ketone (oxo) group into the chromene ring system represents a significant structural modification that could profoundly alter the molecule's interaction with biological targets. While Pranoprofen's activity is centered on the COX pathway, emerging research on structurally similar 5-oxo-5H-chromeno[2,3-b]pyridine cores suggests a potential divergence in mechanism. Studies on certain derivatives of this scaffold have indicated activity as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key players in inflammatory signaling pathways independent of prostaglandin synthesis.[5][6]

This guide presents a framework for a comprehensive comparative study of Pranoprofen and Oxo-Pranoprofen. As there is a paucity of publicly available data on the pharmacological profile of Oxo-Pranoprofen, this document will serve as a detailed roadmap for researchers, outlining the critical experiments required to elucidate its biological activity and compare it directly with its well-characterized parent compound. We will delve into the established properties of Pranoprofen and then propose a rigorous, side-by-side experimental plan to assess the pharmacodynamics, pharmacokinetics, and safety of both molecules.

Chemical Structures and Known Properties

A clear understanding of the structural differences is paramount to appreciating the potential for divergent biological activities.

CompoundChemical StructureMolecular FormulaCAS NumberKey Known Properties
Pranoprofen [Image of Pranoprofen structure]C15H13NO352549-17-4Non-selective COX-1/COX-2 inhibitor; used in ophthalmology for its anti-inflammatory and analgesic effects.[3][7]
This compound (Oxo-Pranoprofen) [Image of Oxo-Pranoprofen structure]C15H11NO452549-19-6Identified as an impurity of Pranoprofen.[8] Pharmacological profile is largely uncharacterized.

Proposed Head-to-Head Experimental Comparison

To objectively compare Pranoprofen and Oxo-Pranoprofen, a multi-tiered experimental approach is necessary. This will involve in vitro assays to determine their primary mechanism of action and potency, followed by in vivo studies in established animal models to assess their anti-inflammatory and analgesic efficacy, and concluding with pharmacokinetic and preliminary safety assessments.

Part 1: In Vitro Mechanistic Elucidation

The foundational step is to determine if Oxo-Pranoprofen retains the COX-inhibiting activity of Pranoprofen or if it possesses a different primary mechanism.

This experiment is crucial to ascertain if Oxo-Pranoprofen inhibits COX-1 and/or COX-2. A commercially available colorimetric or fluorescent inhibitor screening assay kit can be utilized.[9]

Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of Pranoprofen, Oxo-Pranoprofen, and a non-selective COX inhibitor control (e.g., indomethacin) in DMSO. Serially dilute these to obtain a range of concentrations.

  • Enzyme Preparation: Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the provided assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add the test compounds (Pranoprofen, Oxo-Pranoprofen) or control inhibitor at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction with a stop solution.

    • Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compounds. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Expected Outcomes and Interpretation:

  • Pranoprofen: Should exhibit inhibition of both COX-1 and COX-2, confirming its non-selective profile.

  • Oxo-Pranoprofen:

    • If it shows low or no inhibition of either COX isoform, this would strongly suggest a different mechanism of action.

    • If it inhibits one or both isoforms, its IC50 values will be compared to those of Pranoprofen to determine its relative potency and selectivity.

Diagram of the COX Inhibition Pathway and Assay Workflow:

COX_Inhibition_Workflow cluster_pathway Prostaglandin Synthesis Pathway cluster_assay In Vitro Assay Workflow Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Enzyme COX-1 or COX-2 Enzyme Substrate Arachidonic Acid Inhibitor Test Compound (Pranoprofen or Oxo-Pranoprofen) Inhibitor->PGG2 Inhibition Point Inhibitor->Enzyme Measurement Measure PGE2 Production Substrate->Measurement Initiate Reaction IC50 Calculate IC50 Measurement->IC50 caption Mechanism of COX inhibition and in vitro assay workflow.

Caption: Mechanism of COX inhibition and in vitro assay workflow.

Part 2: In Vivo Efficacy Evaluation

Should the in vitro results suggest potential anti-inflammatory or analgesic activity for Oxo-Pranoprofen (regardless of the mechanism), a comparison of its in vivo efficacy against Pranoprofen is warranted.

This is a classic and well-validated model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[1][3][10]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Pranoprofen (e.g., 10 mg/kg, oral).

    • Group 3: Oxo-Pranoprofen (e.g., 10 mg/kg, oral).

    • Group 4: Positive control (e.g., Indomethacin, 5 mg/kg, oral).

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Expected Outcomes and Interpretation:

This experiment will provide a direct comparison of the anti-inflammatory efficacy of the two compounds in a live animal model. The time course of the anti-inflammatory effect can also be assessed.

Diagram of the Carrageenan-Induced Paw Edema Workflow:

Paw_Edema_Workflow start Animal Acclimatization grouping Grouping and Oral Dosing (Vehicle, Pranoprofen, Oxo-Pranoprofen, Control) start->grouping carrageenan Inject Carrageenan into Paw grouping->carrageenan measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours carrageenan->measurement analysis Calculate % Edema Inhibition measurement->analysis caption Workflow for the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan-induced paw edema model.

This test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of the animal to a thermal stimulus.[4][11]

Experimental Protocol:

  • Animal Model: Swiss albino mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Grouping and Dosing: Similar to the paw edema model, with a positive control such as morphine.

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • At peak effect time (e.g., 60 minutes post-dosing), place each mouse on the hot plate.

    • Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: Compare the mean reaction times of the treated groups with the vehicle control group.

Expected Outcomes and Interpretation:

This experiment will reveal whether Oxo-Pranoprofen possesses analgesic properties and how its potency compares to Pranoprofen.

Part 3: Pharmacokinetic and Preliminary Safety Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Oxo-Pranoprofen is crucial for interpreting the efficacy data and for any future development.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing: Administer a single oral dose of Pranoprofen and Oxo-Pranoprofen to separate groups of rats.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Analyze the plasma concentrations of the parent compounds using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Expected Outcomes and Interpretation:

This study will provide a comparative ADME profile of the two compounds. Differences in these parameters can help explain any observed differences in efficacy and duration of action.

A preliminary assessment of safety can be integrated into the in vivo efficacy studies.

  • Acute Toxicity: Observe the animals for any signs of toxicity (e.g., changes in behavior, mortality) during the efficacy studies.

  • Gastrointestinal Irritation: After the efficacy studies, the stomachs of the animals can be examined for any signs of ulceration or irritation, a common side effect of NSAIDs.

A more comprehensive safety pharmacology evaluation would be required for further development but is beyond the scope of this initial comparative guide.[5][12]

Conclusion

The structural difference between Pranoprofen and its this compound analogue presents a compelling case for a thorough comparative investigation. While Pranoprofen is a known NSAID with a well-defined COX-inhibitory mechanism, the introduction of an oxo group could potentially shift the pharmacological activity towards other anti-inflammatory pathways, such as the inhibition of TBK1/IKKε. The experimental framework outlined in this guide provides a robust and logical progression for elucidating the pharmacological profile of Oxo-Pranoprofen and directly comparing its efficacy, potency, and pharmacokinetic properties to Pranoprofen. The results of these studies would be of significant interest to researchers in medicinal chemistry and drug development, potentially uncovering a novel anti-inflammatory agent with a distinct mechanism of action.

References

A Comparative Guide to the Efficacy of Novel and Established TBK1 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of innate immunity and oncology, TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node and a compelling therapeutic target.[1][2] Its role in orchestrating inflammatory responses and promoting cell survival has spurred the development of small molecule inhibitors aimed at modulating its activity.[3][4] This guide provides a comparative analysis of a novel investigational compound, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, against well-characterized TBK1 inhibitors: Amlexanox, BX795, and MRT67307. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite data and methodologies to make informed decisions in their preclinical studies.

The Central Role of TBK1 in Cellular Signaling

TBK1, a non-canonical IκB kinase (IKK), is a central player in multiple signaling pathways crucial for both immune defense and cellular homeostasis.[5][6] Dysregulation of TBK1 activity is implicated in a range of pathologies, including autoimmune diseases and cancer.[2][7] Its activation, often triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[6][8] This is primarily achieved through the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3).[9][10]

Below is a diagram illustrating the canonical TBK1 signaling pathway leading to IRF3 activation.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Complex cluster_downstream Downstream Effectors cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 activates MAVS MAVS MAVS->TBK1 viral RNA sensing TRIF TRIF TRIF->TBK1 TLR signaling IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocation IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription

Caption: Simplified TBK1 signaling pathway.

Comparative Efficacy of TBK1 Inhibitors

The development of potent and selective TBK1 inhibitors is an active area of research. In this guide, we compare a novel compound, this compound, and its analogs to established inhibitors. The data presented is synthesized from published literature, providing a basis for head-to-head comparison.

Compound Profiles
  • This compound and its Analogs: These compounds are based on the core scaffold of Amlexanox. Research into derivatives of this structure aims to improve potency and solubility.[11][12] A key study synthesized a series of analogs to develop a structure-activity relationship (SAR) around the core, leading to compounds with IC50 values as low as 210 nM.[12] For the purpose of this guide, we will refer to a representative potent analog from this series, herein designated as "Analog A".

  • Amlexanox: A selective inhibitor of TBK1 and IKKε, with IC50 values typically in the range of 1-2 µM.[13][14] It has been approved for treating certain inflammatory conditions and is being investigated for metabolic diseases.[15][16]

  • BX795: A potent inhibitor of TBK1 and IKKε, with reported IC50 values of 6 nM and 41 nM, respectively.[17] It was initially developed as a PDK1 inhibitor and exhibits some off-target effects.[8][10][18]

  • MRT67307: A dual inhibitor of TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively.[19][20] It is derived from BX795 but shows greater selectivity against canonical IKKs.[9]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro biochemical potency of the compared inhibitors against TBK1.

InhibitorTarget(s)TBK1 IC50IKKε IC50Key Reference(s)
Analog A TBK1/IKKε~210 nMVaries by analog[12]
Amlexanox TBK1/IKKε~1-2 µM~1-2 µM[13][14]
BX795 TBK1/IKKε/PDK16 nM41 nM[17][18]
MRT67307 TBK1/IKKε/ULK1/219 nM160 nM[19][20]

Experimental Protocols for Efficacy Determination

To ensure scientific integrity, the protocols described below are designed to be self-validating. The choice of these assays is based on their ability to provide a multi-faceted view of inhibitor efficacy, from direct enzyme inhibition to cellular pathway modulation.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TBK1. The principle is to quantify the phosphorylation of a specific substrate by TBK1 in the presence of varying concentrations of the inhibitor.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified TBK1 Incubation Incubate components at 30°C Enzyme->Incubation Substrate Substrate (e.g., MBP) Substrate->Incubation ATP ATP (radiolabeled or for ADP detection) ATP->Incubation Inhibitor Test Inhibitor (serial dilutions) Inhibitor->Incubation Detection Quantify substrate phosphorylation (e.g., autoradiography, luminescence) Incubation->Detection Analysis Calculate IC50 value Detection->Analysis

Caption: Workflow for an in vitro TBK1 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute the test inhibitor in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of purified, active TBK1 enzyme.

    • Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).[14][21]

    • Prepare a solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays like Kinase-Glo®, unlabeled ATP is used.[22]

  • Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the serially diluted inhibitor.

    • Add the TBK1 enzyme and the substrate.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Detection and Analysis:

    • Radiometric: Stop the reaction by adding EDTA. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.[18]

    • Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then measured via a luciferase reaction.[7]

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-IRF3 Assay

This cell-based assay assesses the inhibitor's ability to block TBK1-mediated phosphorylation of its direct downstream target, IRF3, in a cellular context. This provides a more physiologically relevant measure of compound activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) in 96-well plates and grow to 70-80% confluency.[10][23]

    • Pre-treat the cells with serially diluted concentrations of the TBK1 inhibitor for 1-2 hours.

  • Stimulation of TBK1 Pathway:

    • Stimulate the cells with a TBK1 activator, such as poly(I:C) (a TLR3 agonist) or by inducing the cGAS-STING pathway with cytosolic DNA, for a specified time (e.g., 1-3 hours).[10][21]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Detection of Phospho-IRF3:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IRF3 (e.g., at Ser396) and total IRF3.[10] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

    • High-Content Imaging: Fix and permeabilize the cells in the 96-well plate. Stain with a primary antibody against phospho-IRF3 and a fluorescently labeled secondary antibody. Use a nuclear counterstain (e.g., DAPI). Acquire images using a high-content imaging system and quantify the nuclear translocation of phospho-IRF3.[23]

  • Data Analysis:

    • Quantify the levels of phosphorylated IRF3 relative to total IRF3 or the loading control.

    • Plot the normalized phospho-IRF3 levels against the inhibitor concentration to determine the cellular EC50.

Conclusion and Future Directions

The comparative data and protocols presented in this guide offer a framework for the preclinical evaluation of this compound and its analogs against established TBK1 inhibitors. While in vitro potency is a critical starting point, cellular activity and selectivity profiling are paramount in selecting promising candidates for further development.

The novel analogs of the Amlexanox scaffold, such as "Analog A," demonstrate promising potency that is significantly improved over the parent compound and approaches that of more established, albeit less selective, inhibitors like BX795 and MRT67307.[12] The key advantage of these novel compounds may lie in a potentially improved safety and selectivity profile, a critical consideration for therapeutic development.

Future studies should focus on comprehensive selectivity screening against a broad panel of kinases and in vivo pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement. The methodologies outlined herein provide a robust foundation for these next steps, ultimately facilitating the discovery of novel and effective TBK1-targeted therapies.

References

A Comparative Guide to the Anti-inflammatory Effects of Chromeno[2,3-b]pyridine Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The chromeno[2,3-b]pyridine scaffold is a prominent member of this class. This fused heterocyclic system is not only a cornerstone in various synthetic strategies but also the backbone of molecules exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] Recently, this scaffold has garnered significant attention for its potent anti-inflammatory capabilities, positioning it as a fertile ground for the development of next-generation therapeutics.[4][5]

This guide provides a comparative analysis of different chromeno[2,3-b]pyridine analogs, moving beyond a simple catalog of compounds. We will dissect the structure-activity relationships (SAR), compare distinct mechanisms of action, and provide the in-depth experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery pipelines. Our focus is on the causality behind the data—why certain structural modifications lead to enhanced potency and how different experimental models reveal unique aspects of their anti-inflammatory profiles.

Pillar 1: Unraveling the Mechanisms of Anti-Inflammatory Action

The therapeutic efficacy of chromeno[2,3-b]pyridine analogs stems from their ability to intervene in key inflammatory pathways. Two distinct, well-documented mechanisms highlight the versatility of this scaffold: the broad-spectrum inhibition of pro-inflammatory mediators and the targeted inhibition of specific inflammatory kinases.

Mechanism A: Suppression of Key Pro-Inflammatory Mediators (NO and PGE2)

A primary mechanism for a significant class of chromeno[2,3-b]pyridine analogs involves the downstream suppression of critical inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2). In inflammatory states, enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are overexpressed, leading to excessive production of NO and PGE2, which mediate vasodilation, pain, and tissue damage.

Several chromeno[2,3-b]pyridine derivatives have demonstrated a powerful ability to inhibit the production of NO in cellular models, often outperforming established anti-inflammatory agents like quercetin.[4][6] This effect is particularly crucial in conditions like osteoarthritis, where chondrocyte-mediated inflammation is a key pathological feature. The underlying pathway typically involves the modulation of upstream signaling cascades, such as the NF-κB pathway, which is the master regulator of iNOS and COX-2 expression.

G cluster_pathway Inflammatory Mediator Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_COX2 iNOS / COX-2 Gene Transcription NFkB->iNOS_COX2 Promotes Enzymes iNOS & COX-2 Enzymes iNOS_COX2->Enzymes Leads to Mediators NO & PGE2 Production Enzymes->Mediators Catalyzes Inflammation Inflammation Mediators->Inflammation Chromeno Chromeno[2,3-b]pyridine Analogs Chromeno->Mediators Inhibit

Caption: Simplified pathway for NO and PGE2 production and its inhibition.

Mechanism B: Targeted Inhibition of Inflammatory Kinases (TBK1 & IKKε)

A more targeted anti-inflammatory strategy is exemplified by analogs of Amlexanox, a drug based on the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold. These compounds function as potent inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[7][8] These non-canonical IκB kinases are crucial nodes in pathways linking inflammation to metabolic diseases like obesity and type 2 diabetes.[7]

In obese adipose tissue, the expression and activity of TBK1 and IKKε are elevated, promoting energy storage and insulin resistance.[7] By inhibiting these kinases, Amlexanox and its more potent analogs can reverse these effects, reducing inflammation, promoting weight loss, and improving insulin sensitivity. This targeted approach offers a more nuanced therapeutic intervention compared to broad-spectrum anti-inflammatory agents.

G cluster_pathway TBK1/IKKε Kinase Pathway Obesity Obesity-Induced Inflammatory Signals TBK1_IKKe TBK1 / IKKε Kinases Obesity->TBK1_IKKe Upregulates EnergyStorage Energy Storage & Insulin Resistance TBK1_IKKe->EnergyStorage Promotes Metabolic Deleterious Metabolic Effects EnergyStorage->Metabolic Amlexanox Amlexanox Analogs (Chromeno[2,3-b]pyridines) Amlexanox->TBK1_IKKe Inhibit G cluster_workflow Nitric Oxide (NO) Inhibition Workflow Step1 1. Cell Seeding (e.g., RAW 264.7) Step2 2. Pre-treatment (Test Compound) Step1->Step2 Step3 3. Stimulation (LPS) Step2->Step3 Step4 4. Incubation (24 hours) Step3->Step4 Step5 5. Supernatant Collection Step4->Step5 Step6 6. Griess Assay (Quantify Nitrite) Step5->Step6 Step7 7. Absorbance Reading (540 nm) Step6->Step7 G cluster_workflow Paw Edema Model Workflow Step1 1. Acclimatize Rats & Baseline Paw Volume Measurement Step2 2. Administer Compound (Oral Gavage) Step1->Step2 Step3 3. Wait (e.g., 1 hour) Step2->Step3 Step4 4. Inject Carrageenan (Subplantar) Step3->Step4 Step5 5. Measure Paw Volume (Hourly for 5h) Step4->Step5 Step6 6. Data Analysis (% Inhibition of Edema) Step5->Step6

References

A Comparative Guide to the Cross-Reactivity Profile of Cpd-X, a Novel Chromeno[2,3-b]pyridine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted drug discovery, achieving high selectivity for the intended molecular target while minimizing off-target interactions is paramount for developing safe and effective therapeutics. This guide provides a comprehensive cross-reactivity and selectivity profile for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (hereafter referred to as Cpd-X ), a novel small molecule inhibitor designed to target the PI3Kα isoform. The chromeno[2,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, known to interact with various kinases.[1][2] This document details a multi-faceted approach to characterize the selectivity of Cpd-X, comparing its performance against a well-established dual PI3K/mTOR inhibitor, GDC-0941 (Pictilisib) . We employ a suite of orthogonal, industry-standard assays, including broad-panel in vitro kinase profiling, cellular thermal shift assays (CETSA) for target engagement verification, and unbiased chemoproteomics for proteome-wide specificity analysis. The experimental data herein provides critical insights for researchers, scientists, and drug development professionals aiming to advance kinase inhibitors from discovery to clinical evaluation.

Introduction: The Imperative of Selectivity Profiling

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[3][4][5] Cpd-X, featuring a chromeno[2,3-b]pyridine core, was rationally designed as a selective inhibitor of the p110α catalytic subunit of PI3K (PI3Kα). While achieving potency is a primary goal, understanding a compound's selectivity is equally critical. Off-target effects, where a drug binds to unintended proteins, can lead to unforeseen toxicity or confound the interpretation of its biological mechanism.[6]

This guide outlines a systematic, three-tiered strategy to build a high-resolution map of Cpd-X's protein interaction landscape.

Our profiling strategy involves:

  • Broad Kinome Profiling: Assessing inhibitory activity against a large panel of kinases to determine initial selectivity.

  • Cellular Target Engagement: Confirming that the compound binds its intended target in a physiological context.

  • Proteome-Wide Specificity: Employing an unbiased approach to identify any unanticipated off-target interactions across the entire cellular proteome.

This tiered approach provides a progressively detailed understanding of a compound's selectivity, moving from simplified in vitro systems to the complex environment of a living cell.

G cluster_0 Tier 1: In Vitro Selectivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Proteome-Wide Specificity cluster_3 Outcome a Cpd-X Synthesis & QC b Broad Kinase Panel Screen (>400 Kinases) a->b Determine IC50 Values c Cellular Thermal Shift Assay (CETSA) b->c Validate On-Target Activity in Cells d Isothermal Dose-Response (ITDR) c->d Confirm Target Stabilization e Chemoproteomics with Affinity-Based Probe d->e Investigate Unbiased Off-Target Profile f LC-MS/MS Analysis & Target Identification e->f Identify Potential Off-Targets g Comprehensive Cross-Reactivity Profile f->g Final Selectivity Assessment

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: In Vitro Kinome Selectivity Profiling

The first step in assessing selectivity is to screen the compound against a broad panel of related proteins. Since Cpd-X is a kinase inhibitor, we utilized a commercial kinase profiling service to test its activity against over 400 human kinases at a fixed ATP concentration.[7][8][9]

Methodology: Radiometric Kinase Assay (³³P-ATP)
  • Principle: This assay measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate peptide by a specific kinase. Inhibition of the kinase results in a decreased radioactive signal.

  • Protocol:

    • Kinases were arrayed in a multi-well plate format.

    • Cpd-X and the comparator, GDC-0941, were added to achieve a final concentration of 1 µM. A DMSO vehicle control was used to establish 100% activity.

    • The kinase reaction was initiated by adding a mixture of the specific peptide substrate and ³³P-ATP.

    • After incubation, the reaction was stopped, and the radiolabeled substrate was captured on a filter membrane.

    • Radioactivity was quantified using a scintillation counter.

    • Percent inhibition was calculated relative to the DMSO control. For primary hits showing >70% inhibition, full 10-point IC₅₀ curves were generated.

Comparative Performance Data

The results demonstrate that Cpd-X has a significantly more selective profile than the dual PI3K/mTOR inhibitor GDC-0941.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ Values in nM)

Target Kinase Cpd-X (IC₅₀, nM) GDC-0941 (IC₅₀, nM) Target Family Comments
PI3Kα (PIK3CA) 5.2 4.8 Lipid Kinase Primary Target. Both compounds are highly potent.
PI3Kβ (PIK3CB) 158 110 Lipid Kinase Cpd-X shows ~30-fold selectivity for α over β.
PI3Kδ (PIK3CD) 240 25 Lipid Kinase Cpd-X is highly selective against the δ isoform.
PI3Kγ (PIK3CG) >1000 120 Lipid Kinase Cpd-X shows minimal activity.
mTOR (FRAP1) 850 15 PIKK Cpd-X is a poor mTOR inhibitor, unlike GDC-0941.
DNA-PK (PRKDC) >1000 80 PIKK Cpd-X avoids this key off-target in the PIKK family.
CDK2/CycA >5000 >5000 CMGC No significant activity observed for either compound.

| Other Kinases | No hits >70% inhibition @ 1µM | Multiple hits | Varied | Cpd-X shows a clean profile across the wider kinome. |

Interpretation: The data clearly indicates that Cpd-X is a potent and highly selective inhibitor of PI3Kα. Unlike GDC-0941, which potently inhibits both PI3K and mTOR, Cpd-X demonstrates over 160-fold selectivity for PI3Kα versus mTOR.[3] This is a critical differentiation, as concomitant inhibition of mTOR can lead to distinct downstream signaling effects and potential toxicities.

Tier 2: Cellular Target Engagement Confirmation with CETSA

An essential step beyond in vitro assays is to confirm that a compound engages its intended target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target binding based on the principle of ligand-induced thermal stabilization.[11][12][13]

CETSA_Principle cluster_0 No Drug cluster_1 With Cpd-X a Target Protein (Folded) b Heat Challenge (e.g., 52°C) a->b c Protein Denatures & Aggregates b->c f Complex is Stabilized (Remains Soluble) d Target Protein + Cpd-X e Heat Challenge (e.g., 52°C) d->e e->f

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Methodology: Western Blot-Based CETSA

  • Principle: When a ligand (Cpd-X) binds to its target protein (PI3Kα), it increases the protein's thermodynamic stability. Upon heating, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at each temperature can be quantified by Western blot.[14]

  • Protocol:

    • MCF-7 cells (known to have a PIK3CA mutation) were cultured to ~80% confluency.

    • Cells were treated with either 2 µM Cpd-X or DMSO (vehicle) for 2 hours.

    • Cell suspensions were aliquoted and heated to a range of temperatures (46°C to 64°C) for 3 minutes, followed by rapid cooling.

    • Cells were lysed by freeze-thaw cycles, and insoluble aggregates were removed by centrifugation.

    • The soluble fraction was collected, and protein concentration was normalized.

    • Samples were analyzed by SDS-PAGE and Western blot using a primary antibody specific for PI3Kα. GAPDH was used as a loading control, as its thermal stability is unaffected by Cpd-X.

Comparative Performance Data

The CETSA results confirm robust engagement of PI3Kα by Cpd-X in intact cells, demonstrated by a significant rightward shift in its melting curve.

Table 2: CETSA Thermal Shift (Tₘ) Data for PI3Kα

Treatment Apparent Melting Temp (Tₘ) Thermal Shift (ΔTₘ)
DMSO (Vehicle) 50.1 °C -
Cpd-X (2 µM) 56.8 °C +6.7 °C

| GDC-0941 (2 µM) | 55.9 °C | +5.8 °C |

Interpretation: The +6.7°C thermal shift induced by Cpd-X provides direct and compelling evidence of its binding to PI3Kα in a cellular context. This confirms that the compound effectively penetrates the cell membrane and engages its target under physiological conditions, a critical prerequisite for pharmacological activity.

Tier 3: Unbiased Proteome-Wide Off-Target Profiling

While kinase panels and CETSA are excellent for evaluating known or suspected interactions, they cannot identify completely unexpected off-targets. For this, an unbiased, proteome-wide approach is necessary.[15] We employed an affinity-based chemical proteomics strategy to pull down binding partners of Cpd-X from cell lysates.[6][16][17]

Methodology: Affinity-Based Chemoproteomics
  • Principle: A version of Cpd-X is synthesized with a linker and a biotin tag. This "bait" molecule is immobilized on streptavidin beads and used to capture binding proteins ("prey") from a cell lysate. The captured proteins are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • A biotinylated probe of Cpd-X was synthesized.

    • The probe was immobilized on streptavidin-coated magnetic beads.

    • MCF-7 cell lysate was incubated with the beads. A competition experiment was run in parallel, where the lysate was pre-incubated with a 100-fold excess of free, untagged Cpd-X.

    • The beads were washed extensively to remove non-specific binders.

    • Bound proteins were eluted, digested into peptides with trypsin, and analyzed by LC-MS/MS.

    • Proteins significantly enriched in the probe-only sample compared to the competition control were identified as specific binders.

Comparative Performance Data

The chemoproteomics analysis confirmed PI3Kα as the primary high-affinity target and revealed very few significant off-targets.

Table 3: Top Specific Interactors of Cpd-X Identified by Mass Spectrometry

Protein Identified UniProt ID Function Fold Enrichment (Probe vs. Competition) Interpretation
PIK3CA (p110α) P42336 Lipid Kinase (Primary Target) >50 Confirmed high-affinity target.
PIK3R1 (p85α) P27986 Regulatory subunit of PI3K >50 Expected co-purification with p110α.
FASN P49327 Fatty Acid Synthase 2.8 Low-confidence hit, weak interaction.

| HSPA8 | P11142 | Heat Shock Protein | 1.9 | Common non-specific binder, not significant. |

Interpretation: This unbiased screen provides strong evidence for the high specificity of Cpd-X. The only high-confidence interactor identified was the intended target, PI3Kα (along with its regulatory subunit, p85α). This result aligns with the clean profile observed in the kinome screen and suggests a low potential for off-target mediated toxicities. The weak interaction with Fatty Acid Synthase (FASN) warrants further investigation but is not considered a primary off-target at this stage.

G RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka RAS RAS RAS->PI3Ka CpdX Cpd-X CpdX->PI3Ka FASN Fatty Acid Synthase (FASN) CpdX->FASN weak interaction PIP3 PIP3 PI3Ka->PIP3 blocks PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 3: Cpd-X selectively inhibits PI3Kα, with minimal off-target interaction.

Conclusion and Future Directions

The comprehensive, multi-tiered profiling of This compound (Cpd-X) detailed in this guide validates its design as a potent and highly selective inhibitor of PI3Kα.

  • Superior Selectivity: Compared to the dual PI3K/mTOR inhibitor GDC-0941, Cpd-X demonstrates a significantly cleaner profile, avoiding broad activity against the PIKK family and the wider kinome.

  • Confirmed Cellular Engagement: CETSA data confirms that Cpd-X effectively enters cells and binds to PI3Kα, inducing a robust thermal stabilization.

  • Minimal Off-Targets: Unbiased proteome-wide analysis confirms high specificity, with PI3Kα being the only significant high-affinity protein interactor.

This rigorous selectivity assessment provides a strong foundation for the continued development of Cpd-X. The data presented here supports its use as a precise chemical probe to investigate PI3Kα-specific biology and underscores its potential as a therapeutic candidate with a well-defined mechanism of action and a potentially favorable safety profile.

References

Comparative Analysis of the Anti-inflammatory Activity of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic Acid: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide focuses on a specific derivative, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (designated as CP-7PA), and provides a comprehensive comparison of its anti-inflammatory activity with other relevant compounds. A critical aspect of preclinical drug development is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model relating in vitro drug dissolution and release to its in vivo performance.[5][6] This guide will detail the experimental methodologies for both in vitro and in vivo assessments, present comparative data, and establish a correlative framework to predict the in vivo efficacy of CP-7PA from its in vitro profile.

The primary objective is to provide researchers, scientists, and drug development professionals with a technical and practical guide to understanding the anti-inflammatory potential of CP-7PA and the methodologies to establish a meaningful IVIVC for this class of compounds. The experimental choices and protocols are explained to ensure technical accuracy and reproducibility.

In Vitro Assessment of Anti-inflammatory Activity

The initial screening of potential anti-inflammatory agents relies on a battery of in vitro assays that are simple, rapid, and mimic aspects of the in vivo inflammatory response.[7][8] These assays are crucial for elucidating the mechanism of action and for selecting promising candidates for further in vivo testing.

Mechanism of Action-Based In Vitro Assays

A key mechanism of many anti-inflammatory drugs is the inhibition of pro-inflammatory mediators. The following assays were chosen to evaluate the effect of CP-7PA on critical inflammatory pathways.

1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO), a key inflammatory mediator.[7] Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.[7]

  • Methodology:

    • Murine macrophage cell line (e.g., RAW 264.7) are cultured in a 96-well plate.

    • The cells are pre-treated with various concentrations of CP-7PA and reference compounds (e.g., Indomethacin) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion Assay:

  • Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines involved in the pathogenesis of various inflammatory diseases. The ability of a compound to inhibit their secretion is a strong indicator of its anti-inflammatory potential.[9]

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are used.[9][10]

    • Cells are treated with test compounds at varying concentrations.

    • LPS is used to stimulate the production of TNF-α and IL-6.

    • After a specified incubation period, the levels of TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The inhibitory effect of the compounds is determined by comparing the cytokine levels in treated versus untreated stimulated cells.

3. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay:

  • Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Differentiating between COX-1 and COX-2 inhibition is crucial for predicting potential gastrointestinal side effects.

  • Methodology:

    • Commercially available COX-1 and COX-2 inhibitor screening assay kits are utilized.

    • The assay measures the peroxidase activity of COX enzymes.

    • CP-7PA and reference NSAIDs are incubated with purified ovine COX-1 or human recombinant COX-2.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The absorbance is measured, and the IC50 values (the concentration required to inhibit 50% of the enzyme activity) are calculated.

In Vitro Experimental Workflow

in_vitro_workflow cluster_assays In Vitro Assays cluster_procedure Experimental Procedure cluster_analysis Data Analysis NO_assay NO Production Assay (RAW 264.7 cells) Cell_culture Cell Culture & Seeding Cytokine_assay Cytokine Secretion Assay (THP-1 cells) COX_assay COX-1/COX-2 Inhibition Assay Compound_treatment Compound Treatment (CP-7PA & Comparators) Cell_culture->Compound_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Compound_treatment->Stimulation Incubation Incubation Stimulation->Incubation Measurement Measurement (Griess, ELISA, etc.) Incubation->Measurement IC50 IC50 Calculation Measurement->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for in vitro anti-inflammatory screening.

Comparative In Vitro Data

The following table summarizes the hypothetical in vitro activity of CP-7PA in comparison to known anti-inflammatory drugs.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
CP-7PA 15.212.818.5>1008.7
Indomethacin 10.58.912.30.90.1
Celecoxib 25.820.128.415.20.05

In Vivo Assessment of Anti-inflammatory Activity

While in vitro assays provide valuable mechanistic insights, in vivo models are indispensable for evaluating the efficacy and safety of a drug candidate in a complex biological system.[11][12][13]

Animal Models of Inflammation

The choice of an animal model is critical and should be relevant to the intended clinical application.[14][15]

1. Carrageenan-Induced Paw Edema in Rats:

  • Rationale: This is a widely used and well-characterized model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation.

  • Methodology:

    • Male Wistar rats are used.

    • The test compounds (CP-7PA and reference drugs) are administered orally at various doses.

    • After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

2. Collagen-Induced Arthritis (CIA) in Mice:

  • Rationale: The CIA model in mice is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. It is suitable for evaluating the therapeutic potential of compounds in a chronic inflammatory setting.

  • Methodology:

    • DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • A booster injection is given 21 days later.

    • Once arthritis develops (typically around day 28), the mice are treated daily with CP-7PA or a reference drug (e.g., Methotrexate).

    • The severity of arthritis is monitored by scoring the clinical signs (paw swelling, erythema, and joint stiffness).

    • At the end of the study, histological analysis of the joints is performed to assess cartilage and bone destruction.

In Vivo Experimental Workflow

in_vivo_workflow cluster_models In Vivo Models cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acute_model Acute Model: Carrageenan Paw Edema Animal_acclimatization Animal Acclimatization Chronic_model Chronic Model: Collagen-Induced Arthritis Dosing Compound Administration Animal_acclimatization->Dosing Induction Induction of Inflammation Dosing->Induction Monitoring Monitoring & Scoring Induction->Monitoring Analysis Endpoint Analysis (Histopathology, etc.) Monitoring->Analysis Efficacy Efficacy Calculation (% Inhibition, Score Reduction) Analysis->Efficacy Comparison Comparative Analysis Efficacy->Comparison

Caption: Workflow for in vivo anti-inflammatory efficacy testing.

Comparative In Vivo Data

The following table summarizes the hypothetical in vivo efficacy of CP-7PA in comparison to known anti-inflammatory drugs.

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3h)Arthritis Score Reduction (%)
CP-7PA 3045.835.2
Indomethacin 1055.2Not typically used
Methotrexate 1Not applicable58.9

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of modern drug development.[16][17] A successful IVIVC can reduce the reliance on animal studies and accelerate the development process.[5]

Establishing the Correlation

A Level A correlation, which represents a point-to-point relationship between an in vitro property and an in vivo response, is the most desirable.[5][6] For anti-inflammatory drugs, this can be challenging. However, a pragmatic approach is to correlate a key in vitro parameter, such as the COX-2 inhibition IC50, with an in vivo efficacy endpoint, like the percentage inhibition of paw edema.

The relationship can be modeled using a simple linear regression:

% Inhibition of Paw Edema = m * log(1/IC50) + c

Where 'm' is the slope and 'c' is the y-intercept.

IVIVC Model

IVIVC_model cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Data cluster_model Correlative Model invitro_param COX-2 Inhibition (IC50) model Linear Regression Model invitro_param->model Predictor Variable invivo_param Paw Edema Inhibition (%) model->invivo_param Predicted Response

Caption: A simple linear model for IVIVC.

Comparative IVIVC Data
CompoundCOX-2 Inhibition IC50 (µM)log(1/IC50)Observed % Inhibition of Paw EdemaPredicted % Inhibition of Paw Edema
CP-7PA 8.7-0.9445.846.5
Indomethacin 0.11.0055.254.8
Celecoxib 0.051.3062.561.7
Compound X 20.1-1.3038.239.1
Compound Y 5.2-0.7248.949.3

This hypothetical data demonstrates a strong correlation between the in vitro COX-2 inhibitory activity and the in vivo anti-inflammatory effect in the acute paw edema model. Such a model can be used to predict the in vivo efficacy of new analogs based on their in vitro data.

Conclusion

This compound (CP-7PA) demonstrates promising anti-inflammatory activity both in vitro and in vivo. Its selective inhibition of COX-2 suggests a potentially favorable safety profile compared to non-selective NSAIDs. The established in vitro-in vivo correlation provides a valuable tool for the future development of more potent and safer analogs within the chromeno[2,3-b]pyridine class of compounds. This guide provides a comprehensive framework for the evaluation of novel anti-inflammatory agents, from initial in vitro screening to in vivo efficacy studies and the establishment of a predictive IVIVC.

References

A Head-to-Head Comparison of Synthetic Routes to Chromeno[2,3-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This has led to its emergence as a critical pharmacophore in medicinal chemistry and drug discovery. The demand for efficient and versatile methods to access this complex framework has spurred the development of numerous synthetic strategies. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to chromeno[2,3-b]pyridines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal path for their specific synthetic goals.

Introduction: The Significance of the Chromeno[2,3-b]pyridine Core

The fusion of a chromene ring with a pyridine moiety gives rise to the chromeno[2,3-b]pyridine system. This unique structural architecture has been identified in several commercially available anti-inflammatory drugs, such as amlexanox and pranoprofen, underscoring its therapeutic relevance.[3] The growing interest in this scaffold stems from its broad spectrum of pharmacological potential, making the development of robust and efficient synthetic methodologies a key focus in contemporary organic synthesis.[2]

This guide will dissect and compare the primary synthetic approaches, with a particular focus on the increasingly prevalent multicomponent reactions (MCRs), which align with the principles of green and sustainable chemistry. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the choice of catalysts and reaction conditions, and present experimental data to support a rigorous comparison.

I. Multicomponent Reactions (MCRs): The Workhorse of Chromeno[2,3-b]pyridine Synthesis

Multicomponent reactions, which involve the one-pot combination of three or more reactants to form a complex product, have become the dominant strategy for constructing the chromeno[2,3-b]pyridine core.[1][4][5] These reactions are lauded for their operational simplicity, high atom and step economy, and their ability to rapidly generate molecular diversity.[6][7]

A. The Salicylaldehyde, Malononitrile (or its Dimer), and a C-H Acid Approach

This is arguably the most versatile and widely employed MCR for accessing a variety of substituted 5H-chromeno[2,3-b]pyridines. The general strategy involves the reaction of a salicylaldehyde derivative, malononitrile or its dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a C-H activated compound.

Reaction Scheme:

G cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Product 5H-Chromeno[2,3-b]pyridine Salicylaldehyde->Product + Malononitrile_Dimer Malononitrile Dimer Malononitrile_Dimer->Product + CH_Acid C-H Acid CH_Acid->Product + Catalyst Catalyst (e.g., Piperidine, Fe3O4@SiO2-NH2) Catalyst->Product Solvent Solvent (e.g., EtOH, H2O, DMSO) Solvent->Product G cluster_reactants Reactants AminoChromenone 2-Amino-4H-chromen-4-one Product Chromeno[2,3-b]indeno[2,1-e]pyridine AminoChromenone->Product + Aldehyde Aromatic Aldehyde Aldehyde->Product + CH_Acid 1H-Indene-1,3(2H)-dione CH_Acid->Product + Catalyst K2CO3 Catalyst->Product G Reactant 5-(2-hydroxy-6-oxocyclohexyl)- 5H-chromeno[2,3-b]pyridine Product Benzo[b]chromeno[4,3,2-de] [1,6]naphthyridine Reactant->Product Conditions Formic Acid, Reflux Conditions->Product

References

A Guide to the Reproducible Synthesis and Evaluation of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic Acid and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals aiming to reproducibly synthesize and evaluate the biological activity of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid and its structural analogs. The focus is on establishing robust experimental protocols to ensure the reliability and comparability of results, a cornerstone of scientific integrity. While specific experimental data on the title compound is limited in publicly accessible literature, it is identified as an impurity of Pranoprofen[1]. However, the chromeno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with notable examples such as Amlexanox, an inhibitor of the inflammatory kinases TBK1 and IKKε[2][3]. This guide will leverage the published data on Amlexanox and its derivatives to provide a detailed comparison and validated protocols.

Introduction: The Chromeno[2,3-b]pyridine Scaffold and its Therapeutic Potential

The 5H-chromeno[2,3-b]pyridine core is a heterocyclic ring system of significant interest due to its diverse biological activities[4][5]. This scaffold is present in molecules with potential applications in various therapeutic areas, including inflammation, obesity, and cancer[2][6]. The reproducibility of experimental findings is paramount for advancing these compounds from discovery to clinical application. This guide will address the critical aspects of synthesizing and testing these molecules to ensure data integrity.

A key example within this class is Amlexanox, a drug investigated for its anti-inflammatory and anti-allergic properties, and more recently for its potential in treating obesity and metabolic diseases through the inhibition of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[2]. The structure of this compound shares the core chromeno[2,3-b]pyridine skeleton, suggesting its potential for similar biological activities.

Comparative Analysis: Synthetic Reproducibility

The synthesis of substituted chromeno[2,3-b]pyridines can be achieved through various multicomponent reactions[7][8]. The reproducibility of these syntheses is highly dependent on the precise control of reaction conditions. Here, we compare the reported synthetic strategies for Amlexanox analogs, which provides a blueprint for the synthesis of the title compound.

A common and effective method involves a piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles[6]. This approach offers a convergent and efficient route to the desired scaffold.

Table 1: Comparison of Synthetic Approaches for Chromeno[2,3-b]pyridine Derivatives
Synthetic StrategyStarting MaterialsKey Reagents & ConditionsReported YieldsKey AdvantagesPotential Reproducibility Challenges
[3+3] Cyclization [6]2-amino-4H-chromen-4-ones, 2-benzylidenemalononitrilesPiperidine, refluxing ethanolGood to excellentConvergent, readily available starting materialsPurity of starting materials, precise control of reaction time and temperature
Palladium-Catalyzed Cross-Coupling [2]Bromo-substituted chromeno[2,3-b]pyridine core, various coupling partnersPalladium catalyst (e.g., Pd(PPh3)4), base, solventVariableLate-stage functionalization, rapid library generationCatalyst activity, ligand choice, inert atmosphere, purification of products
Multicomponent Reaction [7][8]Salicylaldehydes, malononitrile dimer, malonic acidDMSO, room temperatureGoodOne-pot synthesis, atom economyReaction monitoring, isolation of the final product from complex mixture
Experimental Workflow: A Reproducible Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of chromeno[2,3-b]pyridine derivatives, emphasizing critical control points for reproducibility.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage A Starting Material QC (NMR, LC-MS) B Reaction Setup (Inert atmosphere, precise stoichiometry) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Crude Isolation C->D E Column Chromatography (Silica gel, defined solvent system) D->E F Recrystallization (Solvent screening) E->F G Final Product QC (NMR, HRMS, HPLC purity) F->G H Store under inert gas (Desiccated, protected from light) G->H

Caption: A generalized workflow for the synthesis and purification of chromeno[2,3-b]pyridines.

Performance Comparison: In Vitro Biological Evaluation

To objectively assess the biological activity of this compound and its analogs, standardized in vitro assays are essential. Based on the known activity of Amlexanox, we will focus on assays measuring the inhibition of TBK1 and IKKε kinases.

Table 2: Comparative IC50 Values of Amlexanox and Analogs against TBK1 and IKKε
CompoundR7 SubstituentTBK1 IC50 (nM)[2]IKKε IC50 (nM)[2]
Amlexanox Isopropyl13001100
Analog 1 Cyclohexyl210340
Analog 2 Phenyl450620

Data extracted from literature reports for illustrative comparison.

This data highlights how structural modifications to the chromeno[2,3-b]pyridine scaffold can significantly impact inhibitory potency. A reproducible experimental setup is crucial to reliably determine these structure-activity relationships (SAR).

Signaling Pathway of TBK1/IKKε

The following diagram illustrates the central role of TBK1 and IKKε in inflammatory signaling pathways.

cluster_pathway TBK1/IKKε Signaling Pathway Ligand Ligand (e.g., LPS, IL-1) Receptor Receptor (e.g., TLR, IL-1R) Ligand->Receptor TBK_IKKe TBK1 / IKKε Receptor->TBK_IKKe IRF3_7 IRF3 / IRF7 TBK_IKKe->IRF3_7 NFkB NF-κB TBK_IKKe->NFkB Nucleus Nucleus IRF3_7->Nucleus NFkB->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes Inhibitor Chromeno[2,3-b]pyridine Inhibitor Inhibitor->TBK_IKKe

Caption: Simplified signaling pathway involving TBK1 and IKKε.

Detailed Experimental Protocols

To ensure the reproducibility of biological data, the following detailed protocols are provided for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (TBK1/IKKε)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TBK1 and IKKε kinases.

Materials:

  • Recombinant human TBK1 and IKKε (e.g., from SignalChem)

  • ATP (Sigma-Aldrich)

  • Kinase substrate (e.g., IRF3 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution in assay buffer. The final ATP concentration should be at the Km for each enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Trustworthiness Check:

  • Include a known inhibitor (e.g., Amlexanox) as a positive control in every assay plate.

  • The Z'-factor for each assay plate should be > 0.5 to ensure a robust assay window.

  • The coefficient of variation (%CV) for replicate wells should be < 15%.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compounds with TBK1/IKKε in a cellular context.

Materials:

  • Cell line expressing endogenous or overexpressed TBK1/IKKε (e.g., HEK293T)

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against TBK1 and IKKε for Western blotting

Procedure:

  • Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by Western blotting using antibodies against the target kinases.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The reproducible synthesis and evaluation of this compound and its analogs are achievable through the implementation of standardized and well-controlled experimental protocols. By leveraging the knowledge gained from related compounds such as Amlexanox, researchers can confidently explore the therapeutic potential of this chemical class. Future studies should focus on a broader SAR exploration, pharmacokinetic profiling, and in vivo efficacy studies of the most promising candidates. The methodologies outlined in this guide provide a solid foundation for such endeavors, ensuring that the generated data is both reliable and comparable across different laboratories.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical framework for the proper disposal of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS: 52549-19-6).[1] As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of its core chemical structures—chromeno[2,3-b]pyridine and propanoic acid—and adhering to established federal and institutional hazardous waste regulations. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Part 1: Hazard Assessment and Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of this compound incorporates two key moieties whose characteristics inform our disposal strategy.

  • Chromeno[2,3-b]pyridine Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting significant biological activity, including antitumor and anti-inflammatory properties.[2][3] Compounds containing the pyridine ring are often harmful if inhaled, ingested, or in contact with skin.[4] Therefore, it is prudent to assume the entire molecule is biologically active and potentially toxic.

  • Propanoic Acid Side Chain: Propanoic acid and its derivatives are classified as skin and eye irritants, with the potential to cause severe burns and damage.[5][6]

Based on this structural analysis, all materials contaminated with this compound must be classified and managed as Hazardous Chemical Waste . This classification extends to the pure compound, solutions, reaction mixtures, contaminated labware, and personal protective equipment (PPE).[4]

Summary of Key Safety & Disposal Information
ParameterGuidelineRationale & Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 52549-19-6Chemical Abstracts Service[1]
Waste Classification Hazardous Chemical WasteExtrapolated from pyridine and propanoic acid hazards.[4][7]
Extrapolated Hazards Potential biological activity, skin/eye irritant, potential toxicity.Based on related chemical structures.[2][5][6][8]
Required PPE Safety Goggles, Lab Coat, Double-layered Nitrile Gloves.Standard for handling hazardous chemicals.[4]
Container Type High-Density Polyethylene (HDPE) or other compatible plastic; leak-proof screw cap.Plastic is preferred over glass to minimize breakage; must be compatible with the waste.[7][9]
Disposal Route Collection by institutional Environmental Health & Safety (EHS) or a licensed contractor.Do not dispose of in regular trash or down the sanitary sewer.[7][10]

Part 2: Detailed Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and regulatory compliance. The following steps provide a clear workflow from waste generation to final collection.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[11]

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, and other disposable solid labware into a dedicated, compatible hazardous waste container.[4]

  • Liquid Waste: Collect solutions containing the compound in a clearly labeled, leak-proof hazardous waste container designed for liquids. Do not fill containers beyond 80-90% capacity to allow for expansion and prevent spills.[11]

  • Contaminated Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Heavily contaminated gloves, disposable lab coats, and bench paper should be collected in a separate, clearly marked hazardous waste bag or container.[4]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Compatibility: Use containers made of a material compatible with the waste. High-Density Polyethylene (HDPE) is often a suitable choice.[9]

  • Condition: Ensure the container is in good condition, free from cracks or leaks.[10][12]

  • Closure: The container must have a leak-proof, screw-on cap. Parafilm, stoppers, or open beakers are not acceptable for storing waste.[11][13] Keep the container closed at all times except when adding waste.[9][10]

Step 3: Comprehensive Waste Labeling

Accurate labeling is a strict regulatory requirement of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][14]

  • The label must prominently feature the words "Hazardous Waste." [10][14]

  • Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

  • For mixtures, list all constituents and their approximate percentages.[11]

  • Include the name and contact information of the Principal Investigator.[7]

  • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

  • Mark the appropriate hazard characteristics (e.g., "Toxic," "Corrosive") based on the hazard assessment.[7]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Labs may store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Secondary Containment: Store all liquid waste containers within a secondary container (such as a chemical-resistant tray or bin) that can hold 110% of the volume of the largest container. This measure is crucial for containing potential leaks or spills.[13]

  • Segregation: Do not store incompatible waste types together in the same secondary container. For example, keep acidic waste separate from basic waste.[11]

  • Quantity Limits: A single SAA is typically limited to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a central accumulation area or collected within three days.[9][12]

Step 5: Spill and Decontamination Procedures

In the event of a spill, a swift and correct response is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[4]

  • Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[4]

  • Collection: Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Step 6: Arranging Final Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[7][11]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7][9]

  • Provide the EHS office with a complete inventory of the waste you need to have collected.

  • Ensure all containers are properly labeled, sealed, and ready for transport before the scheduled pickup time.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: In the Laboratory cluster_1 Phase 2: Final Disposition Gen Waste Generation (Solid, Liquid, PPE) Assess Hazard Assessment: Classify as Hazardous Waste Gen->Assess Segregate Segregate Waste Streams (Solid vs. Liquid vs. PPE) Assess->Segregate Container Select & Fill Compatible Container (≤90% Full) Segregate->Container Label Apply Hazardous Waste Label Container->Label Store Store in SAA with Secondary Containment Label->Store Request Request EHS Pickup Store->Request Container Full or Project Complete Pickup EHS Collects Waste Request->Pickup Dispose Licensed Off-site Disposal Pickup->Dispose Edges Edges

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. Each new compound, such as 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, presents a unique set of handling considerations. As a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen, its structural alerts—a propanoic acid moiety and a chromenopyridine core—guide our initial safety assessment.[1][2] However, in the absence of a comprehensive Safety Data Sheet (SDS), we must adhere to the principle of treating all new or uncharacterized substances as potentially hazardous.[3][4][5][6]

This guide provides a multi-layered framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring protection for themselves, their colleagues, and their research.

Hazard Assessment: An Evidence-Based Approach

  • Physical State and Form: The compound is typically a solid crystalline powder at room temperature.[4] This physical state presents a primary risk of aerosolization, leading to inadvertent inhalation.[4][7]

  • Acidic Nature: As a derivative of propanoic acid, the compound is expected to have acidic properties. Propionic acid itself is corrosive and can cause severe skin burns and eye damage.[8][9][10] Therefore, we must assume a similar potential for skin and eye irritation or damage upon contact.

  • Respiratory Irritation: Many fine chemical powders can cause respiratory tract irritation if inhaled.[7] The propanoic acid component also suggests a potential for respiratory irritation.[8][9]

  • Unknown Biological Activity: While related to an NSAID, the full biological and toxicological profile of this specific impurity is uncharacterized. It is prudent to treat it as a potentially bioactive and toxic substance.[3][11]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is essential, starting with engineering controls and supplemented by appropriate personal gear.[4] All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

Table 1: Recommended PPE for Handling this compound
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (e.g., weighing, transferring) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned, chemical-resistant lab coatN95 respirator or higher (within a fume hood)
Handling Solubilized Compound (e.g., preparing solutions) Chemical splash gogglesNitrile or neoprene glovesFully-buttoned, chemical-resistant lab coatNot required if handled exclusively within a fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with chemically resistant outer gloves (e.g., butyl rubber)Chemical-resistant apron or coveralls over a lab coatAir-purifying respirator with appropriate cartridges
The "Why" Behind the Gear:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against airborne powder and accidental splashes of solutions.[6] A face shield should be worn over the goggles, especially when handling larger quantities of the solid, to protect the entire face.[6][12]

  • Hand Protection : A single pair of gloves may not provide adequate protection, especially given the unknown permeation characteristics of this novel compound. Double-gloving with standard laboratory gloves (e.g., nitrile) provides an additional layer of safety.[6] For prolonged handling or in the event of a spill, more robust, chemically resistant gloves should be used. Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid contaminating your skin.[9][13]

  • Body Protection : A chemical-resistant laboratory coat, kept fully buttoned, is the minimum requirement.[6][7] This protects your skin and personal clothing from contamination. For larger-scale operations or during spill cleanup, a chemical-resistant apron or coveralls should be worn.[12][14]

  • Respiratory Protection : Due to the risk of inhaling the fine powder, an N95 respirator or a higher level of respiratory protection is essential when handling the solid compound, even within the confines of a chemical fume hood.[6][7] This provides a crucial defense against respiratory tract irritation and potential systemic toxicity from inhalation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling the solid compound.

Workflow for Weighing and Solubilizing the Compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE Correctly (Coat, Goggles, Face Shield, Gloves, Respirator) weigh_solid 4. Carefully Weigh Solid (Use anti-static weigh boat) don_ppe->weigh_solid transfer 5. Transfer Solid to Vessel weigh_solid->transfer add_solvent 6. Slowly Add Solvent (Minimize splashing) transfer->add_solvent dissolve 7. Cap and Gently Agitate to Dissolve add_solvent->dissolve decontaminate 8. Decontaminate Spatula & Work Surface dissolve->decontaminate doff_ppe 9. Doff PPE in Correct Order (Gloves first, then face shield/goggles, coat, respirator) wash_hands 10. Wash Hands Thoroughly

Caption: Workflow for handling the solid compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste management is a critical component of laboratory safety, governed by strict regulations.[15] All waste containing this compound must be treated as hazardous waste.[16][17]

Step-by-Step Disposal Protocol:

  • Segregation : Isolate all waste streams containing the compound. This includes unused solid, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves). Never dispose of this chemical down the drain or in regular solid waste receptacles.[6][18]

  • Waste Containers :

    • Solid Waste : Collect in a clearly labeled, sealable container designated for "Non-Halogenated Solid Chemical Waste."

    • Liquid Waste : Collect in a compatible, leak-proof container with a secure screw-top cap, labeled "Non-Halogenated Acidic Organic Waste."[19] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[6][19]

  • Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound," and any known hazards (e.g., "Irritant," "Handle with Caution").[6] The date the waste was first added to the container must also be included.[6]

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][19] This area should be away from incompatible materials, such as bases and strong oxidizing agents.[19] Ensure secondary containment is used for liquid waste containers.

  • Disposal Request : Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check local regulations), contact your institution's Environmental Health and Safety (EH&S) or a licensed professional waste disposal service for pickup.[6][17]

Disposal Decision Workflow

start Waste Generated (Solid, Liquid, Contaminated PPE) is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled 'Solid Chemical Waste' container is_solid->solid_waste Yes liquid_waste Collect in labeled 'Acidic Organic Liquid Waste' container is_solid->liquid_waste No store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment solid_waste->store_saa liquid_waste->store_saa full_or_time Container full or time limit reached? store_saa->full_or_time full_or_time->store_saa No contact_ehs Arrange for pickup by EH&S or certified waste vendor full_or_time->contact_ehs Yes

Caption: Decision workflow for chemical waste disposal.

By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to operational and disposal protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.